2-methylthio-4-trifluoromethylbenzoic acid
Description
The exact mass of the compound Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanyl-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2S/c1-15-7-4-5(9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFHTUOXGAZOQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70888978 | |
| Record name | Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
236.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
142994-05-6 | |
| Record name | 2-(Methylthio)-4-(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142994-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)- | |
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| Record name | 2-methylthio-4-(trifluoromethyl) benzoic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-methylthio-4-trifluoromethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-methylthio-4-trifluoromethylbenzoic acid (CAS No. 142994-05-6), a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, presents a plausible experimental protocol for its synthesis, and discusses its applications, particularly as a building block for complex therapeutic agents. The guide also explores the biological context of molecules synthesized from such precursors, with a focus on the cyclooxygenase-2 (COX-2) signaling pathway. Visual diagrams are provided to illustrate a potential synthetic workflow and the relevant biological pathway, adhering to strict visualization standards for clarity and utility in a research and development setting.
Physicochemical Properties
This compound is an organic compound featuring a benzoic acid core substituted with a methylthio (-SCH₃) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position.[1] The trifluoromethyl group is a key functional moiety in medicinal chemistry, known to enhance metabolic stability and lipophilicity, which can improve a drug's ability to cross cell membranes.[2][3] The compound's properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 142994-05-6 | [4][5] |
| Molecular Formula | C₉H₇F₃O₂S | [4][5] |
| Molecular Weight | 236.21 g/mol | [4][5] |
| IUPAC Name | 2-(methylthio)-4-(trifluoromethyl)benzoic acid | [5] |
| Synonyms | 2-methylsulfanyl-4-(trifluoromethyl)benzoic acid | [1] |
| Physical Description | Reported as a liquid in some databases | [5] |
| Storage | 4°C, stored under nitrogen | [4] |
| Purity (Typical) | ≥97% | [4] |
| XLogP3-AA | 2.8 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 6 | [5] |
| Rotatable Bond Count | 2 | [5] |
Synthesis and Purification
While specific, peer-reviewed synthesis protocols for this compound are not widely published, a viable route can be extrapolated from established methods for analogous substituted benzoic acids, such as the hydrolysis of a corresponding benzonitrile precursor.[6] This method is a standard and effective way to produce carboxylic acids from nitriles.
Plausible Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from 2-chloro-5-(trifluoromethyl)benzonitrile, involving a nucleophilic substitution to introduce the methylthio group, followed by hydrolysis of the nitrile to the carboxylic acid.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: Hydrolysis of 2-methylthio-4-(trifluoromethyl)benzonitrile
This protocol is adapted from the synthesis of a structurally similar compound, 2-(phenylthio)-5-trifluoromethyl-benzoic acid.[6] Researchers should perform their own optimization and safety assessments.
Materials:
-
2-methylthio-4-(trifluoromethyl)benzonitrile
-
15% Aqueous Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Dichloromethane (or other suitable extraction solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Round-bottom flask, reflux condenser, separatory funnel, standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methylthio-4-(trifluoromethyl)benzonitrile (1.0 eq), 15% aqueous NaOH solution (approx. 6-7 volumes), and ethanol (approx. 2 volumes).
-
Hydrolysis: Heat the mixture to reflux and maintain for 10-14 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., Thin Layer Chromatography).
-
Work-up: After cooling the reaction mixture to room temperature, add a significant volume of water (approx. 15 volumes) to dissolve the resulting sodium salt.
-
Extraction (Base Wash): Perform an extraction with a non-polar organic solvent (e.g., toluene or benzene) to remove any unreacted starting material or non-acidic impurities. Discard the organic phase.
-
Acidification: Cool the aqueous phase to 0°C using an ice bath and carefully acidify with concentrated HCl until the pH is strongly acidic (pH ~1-2), leading to the precipitation of the carboxylic acid product.
-
Extraction (Product): Extract the precipitated product from the aqueous phase using multiple portions of dichloromethane.
-
Purification: Combine the organic extracts and wash with water until the washings are neutral. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.
-
Further Purification (Optional): The product can be further purified by recrystallization from an appropriate solvent system if required.
Applications in Research and Development
This compound is primarily utilized as an intermediate in organic synthesis.[5] Its bifunctional nature (carboxylic acid and substituted benzene ring) makes it a versatile building block for creating more complex molecules.
-
Pharmaceutical Synthesis: The presence of the trifluoromethyl group makes this compound particularly valuable in drug discovery.[2] This group can enhance pharmacological properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[3] It is a plausible precursor for synthesizing various therapeutic agents, including enzyme inhibitors and receptor modulators.[2]
-
COX-2 Inhibitor Analogs: While not a direct precursor in the most common synthesis routes for celecoxib, its structure contains key features (a trifluoromethyl-substituted aromatic ring) found in selective COX-2 inhibitors.[7][8] It serves as a valuable starting material for developing novel analogs and derivatives in the class of non-steroidal anti-inflammatory drugs (NSAIDs).[9]
-
Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl moiety is a common feature in modern pesticides and herbicides, making this benzoic acid derivative a relevant intermediate in the agrochemical industry.[5]
Biological Context: The COX-2 Signaling Pathway
Many anti-inflammatory drugs function by inhibiting cyclooxygenase (COX) enzymes.[10] There are two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the stomach lining.[11] COX-2, however, is typically induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and swelling.[10][12]
Selective COX-2 inhibitors, such as celecoxib, were designed to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[9][11] this compound represents a building block for molecules targeting this pathway.
COX-2 Signaling Pathway Diagram
The diagram below illustrates the conversion of arachidonic acid to pro-inflammatory prostaglandins via the COX-2 enzyme and the point of inhibition by selective NSAIDs.
Caption: The COX-2 signaling pathway and its inhibition by selective drugs.
Safety and Handling
According to aggregated GHS information, this compound is considered harmful if swallowed and harmful to aquatic life with long-lasting effects.[5] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chemscene.com [chemscene.com]
- 5. Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)- | C9H7F3O2S | CID 11085762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. zenodo.org [zenodo.org]
- 8. nbinno.com [nbinno.com]
- 9. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 12. ClinPGx [clinpgx.org]
Physical and chemical properties of 2-methylthio-4-trifluoromethylbenzoic acid.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical, chemical, and potential biological properties of 2-methylthio-4-(trifluoromethyl)benzoic acid. While experimental data for this specific molecule is limited, this document compiles available information and draws comparisons with closely related compounds to offer valuable insights for research and development.
Chemical Identity and Physical Properties
2-Methylthio-4-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid. Its structure incorporates a methylthio (-SCH₃) group and a trifluoromethyl (-CF₃) group on the benzoic acid backbone. These functional groups are known to significantly influence the molecule's physicochemical properties and biological activity.
Table 1: Physical and Chemical Properties of 2-Methylthio-4-(trifluoromethyl)benzoic Acid
| Property | Value | Source/Comment |
| IUPAC Name | 2-(Methylthio)-4-(trifluoromethyl)benzoic acid | - |
| CAS Number | 142994-05-6 | [1][2] |
| Molecular Formula | C₉H₇F₃O₂S | [2] |
| Molecular Weight | 236.21 g/mol | [2] |
| Physical State | Liquid (experimental) | [3] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| pKa | Data not available | - |
| Solubility | Data not available | - |
| Calculated LogP | 3.1255 | [2] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 2 | [2] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
A potential synthetic route could involve the reaction of a 2-halo-4-(trifluoromethyl)benzoic acid derivative with a methylthiolate salt. This reaction would proceed via a nucleophilic aromatic substitution mechanism.
Caption: Proposed synthesis of 2-methylthio-4-(trifluoromethyl)benzoic acid.
General Experimental Protocol (Hypothetical):
-
Materials: 2-Fluoro-4-(trifluoromethyl)benzoic acid, sodium thiomethoxide, a suitable polar aprotic solvent (e.g., DMF or DMSO), and reagents for workup and purification.
-
Procedure:
-
Dissolve 2-fluoro-4-(trifluoromethyl)benzoic acid in the chosen solvent in a reaction vessel.
-
Add sodium thiomethoxide to the solution. The reaction may be stirred at room temperature or require heating to proceed at a reasonable rate.
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture would be subjected to an aqueous workup to remove inorganic salts. This typically involves partitioning between an organic solvent and water.
-
The organic layer containing the product would be dried and the solvent removed under reduced pressure.
-
The crude product would then be purified, likely through column chromatography on silica gel, to yield the final 2-methylthio-4-(trifluoromethyl)benzoic acid.
-
Characterization: The purified product would be characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Potential Biological Activity and Signaling Pathways
While no specific biological studies on 2-methylthio-4-(trifluoromethyl)benzoic acid have been identified, the structural motifs present in the molecule suggest potential areas of therapeutic interest. The trifluoromethyl group is a well-known bioisostere for a methyl group and can enhance metabolic stability and binding affinity of drug candidates.[4] Thioether moieties are also present in various biologically active compounds.[5]
Based on the activities of analogous compounds, 2-methylthio-4-(trifluoromethyl)benzoic acid could be investigated for the following biological effects:
-
Anti-inflammatory Activity: Similar trifluoromethyl-containing compounds have demonstrated anti-inflammatory properties.[6] This could be mediated through the inhibition of key inflammatory enzymes like cyclooxygenase (COX).
-
Anticancer Activity: Trifluoromethylthioxanthone derivatives have shown promising anticancer activity.[6] The mechanism could involve the inhibition of enzymes crucial for cancer cell proliferation or the induction of apoptosis.
-
Enzyme Inhibition: The combination of the trifluoromethyl and methylthio groups could lead to specific interactions with the active sites of various enzymes, making it a candidate for inhibitor screening.
Hypothetical Signaling Pathway Involvement:
Given the potential anti-inflammatory and anticancer activities, a logical starting point for investigation would be signaling pathways central to these processes, such as the NF-κB and MAPK pathways.
Caption: Potential inhibition of the NF-κB signaling pathway.
Experimental Workflow for Biological Evaluation:
To assess the biological activity of 2-methylthio-4-(trifluoromethyl)benzoic acid, a tiered screening approach would be appropriate.
Caption: A typical workflow for evaluating the biological activity of a novel compound.
Conclusion and Future Directions
2-Methylthio-4-(trifluoromethyl)benzoic acid represents an under-investigated molecule with potential applications in drug discovery. The presence of both a methylthio and a trifluoromethyl group makes it an attractive candidate for further study. Future research should focus on establishing a reliable synthetic protocol and conducting comprehensive in vitro and in vivo studies to elucidate its biological activity and mechanism of action. The lack of extensive experimental data highlights an opportunity for novel research in the field of medicinal chemistry.
References
Synthesis Pathway for 2-methylthio-4-trifluoromethylbenzoic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and efficient synthesis pathway for 2-methylthio-4-trifluoromethylbenzoic acid, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The described methodology is a two-step process commencing with a nucleophilic aromatic substitution reaction followed by the hydrolysis of a nitrile intermediate. This document provides comprehensive experimental protocols and quantitative data to facilitate the successful replication and optimization of this synthesis.
Overview of the Synthesis Pathway
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the nucleophilic aromatic substitution of the chloro-group in 2-chloro-4-trifluoromethylbenzonitrile with a methylthiolate source. The resulting 2-methylthio-4-trifluoromethylbenzonitrile is then hydrolyzed in the second step to yield the final product.
Experimental Protocols
Step 1: Synthesis of 2-methylthio-4-trifluoromethylbenzonitrile
This procedure is adapted from a patented method and involves the reaction of 2-chloro-4-trifluoromethylbenzonitrile with sodium thiomethoxide.[1]
Materials:
-
2-chloro-4-trifluoromethylbenzonitrile
-
Sodium thiomethoxide
-
Appropriate solvent (e.g., methanol, DMF)
Procedure:
-
In a suitable reaction vessel, dissolve 2-chloro-4-trifluoromethylbenzonitrile in an appropriate solvent.
-
Add sodium thiomethoxide to the solution.
-
The mixture is then heated to 60°C and maintained at this temperature for 2 hours.[1]
-
After cooling, the organic phase is evaporated to yield 2-methylthio-4-trifluoromethylbenzonitrile.[1]
Step 2: Hydrolysis of 2-methylthio-4-trifluoromethylbenzonitrile
The hydrolysis of the nitrile intermediate can be achieved under either acidic or basic conditions. The following is a general protocol based on standard hydrolysis methods for aromatic nitriles.
Materials:
-
2-methylthio-4-trifluoromethylbenzonitrile
-
Sulfuric acid (for acidic hydrolysis) or Sodium hydroxide (for basic hydrolysis)
-
Water
-
Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Acidic Hydrolysis Procedure:
-
To a solution of 2-methylthio-4-trifluoromethylbenzonitrile in a suitable solvent, add an aqueous solution of a strong acid, such as sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction progress by an appropriate analytical method (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Basic Hydrolysis Procedure:
-
Dissolve 2-methylthio-4-trifluoromethylbenzonitrile in a suitable solvent and add an aqueous solution of a strong base, such as sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction until completion.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to yield the final product.
-
Further purification can be achieved by recrystallization.
Quantitative Data
The following table summarizes the available quantitative data for the synthesis of the intermediate, 2-methylthio-4-trifluoromethylbenzonitrile. Data for the hydrolysis step is dependent on the specific conditions employed and should be determined empirically.
| Intermediate Product | Yield | Purity | Reference |
| 2-methylthio-4-trifluoromethylbenzonitrile | 91% | 97% | [1] |
Experimental Workflow
The general workflow for the synthesis of this compound is depicted in the following diagram.
References
An In-depth Technical Guide to 2-Methylthio-4-(trifluoromethyl)benzoic Acid
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-methylthio-4-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of interest to researchers and professionals in drug development and chemical synthesis. This document outlines the key molecular characteristics and offers a representative synthetic approach based on available chemical literature.
Core Molecular and Physical Properties
2-Methylthio-4-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative. The presence of both a methylthio (-SCH3) and a trifluoromethyl (-CF3) group on the aromatic ring significantly influences its chemical reactivity and potential biological activity. The trifluoromethyl group, a strong electron-withdrawing group, enhances the acidity of the carboxylic acid and can impact the molecule's lipophilicity and metabolic stability, properties of interest in medicinal chemistry.
A summary of its key quantitative data is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C9H7F3O2S | [1] |
| Molecular Weight | 236.21 g/mol | [1][2] |
| IUPAC Name | 2-(methylthio)-4-(trifluoromethyl)benzoic acid | N/A |
| CAS Number | 142994-05-6 | [1] |
| SMILES String | O=C(O)C1=CC=C(C(F)(F)F)C=C1SC | [1] |
Synthesis of 2-Methylthio-4-(trifluoromethyl)benzoic Acid
Caption: Proposed synthetic workflow for 2-methylthio-4-(trifluoromethyl)benzoic acid.
Representative Experimental Protocol
The following is a generalized protocol for the synthesis of 2-methylthio-4-(trifluoromethyl)benzoic acid via nucleophilic aromatic substitution. This protocol is illustrative and would require optimization for specific laboratory conditions.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-(trifluoromethyl)benzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add an equimolar or slight excess of sodium thiomethoxide (NaSMe) to the solution. The addition should be done portion-wise or as a solution in the same solvent to control any potential exotherm.
-
Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the public domain regarding the detailed biological activity, mechanism of action, or associated signaling pathways for 2-methylthio-4-(trifluoromethyl)benzoic acid. Its structural motifs suggest potential applications as an intermediate in the synthesis of pharmacologically active compounds. The trifluoromethyl group is a common feature in many pharmaceuticals, often enhancing metabolic stability and receptor binding affinity.
Given the absence of specific experimental data on its biological effects, no signaling pathway or experimental workflow diagrams can be provided at this time. Researchers interested in this compound would need to conduct initial biological screenings to determine its potential therapeutic applications.
References
Technical Guide: 2-Methylsulfanyl-4-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylsulfanyl-4-(trifluoromethyl)benzoic acid, with the IUPAC name 2-(methylthio)-4-(trifluoromethyl)benzoic acid, is a substituted aromatic carboxylic acid. Its chemical structure, featuring a trifluoromethyl group and a methylsulfanyl group, makes it a compound of interest in the fields of medicinal chemistry and agrochemical synthesis. The trifluoromethyl group can enhance metabolic stability and binding affinity of molecules, while the methylsulfanyl group can be a key site for further chemical modifications. This guide provides a comprehensive overview of the available technical data for this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-methylsulfanyl-4-(trifluoromethyl)benzoic acid is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(methylthio)-4-(trifluoromethyl)benzoic acid | [1] |
| CAS Number | 142994-05-6 | [1][2][3] |
| Molecular Formula | C₉H₇F₃O₂S | [1][2] |
| Molecular Weight | 236.21 g/mol | [2] |
| Physical Description | Liquid | [4] |
| SMILES | CSC1=C(C=CC(=C1)C(F)(F)F)C(=O)O | [1] |
| InChI Key | VAFHTUOXGAZOQY-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
Oxidation to 2-Methylsulfonyl-4-(trifluoromethyl)benzoic Acid
2-Methylsulfanyl-4-(trifluoromethyl)benzoic acid serves as the starting material for the synthesis of 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid, an intermediate in the production of sulfonylurea herbicides[5]. The reaction involves the oxidation of the methylsulfanyl group to a methylsulfonyl group.
Experimental Protocol:
The synthesis of 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid is achieved through the reaction of 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid with hydrogen peroxide in acetic acid at a temperature of 10°C[5].
The following diagram illustrates this synthetic pathway.
Applications
Based on available information, 2-methylsulfanyl-4-(trifluoromethyl)benzoic acid is primarily utilized as a chemical intermediate.
-
Agrochemicals: It is a precursor for sulfonylurea herbicides[5].
-
Pharmaceuticals: The structural motifs present in this molecule suggest its potential as a building block in the design and synthesis of new pharmaceutical agents[1]. The trifluoromethyl group is a common feature in many modern drugs.
Biological Activity
There is currently a lack of specific data in the public domain regarding the biological activity, mechanism of action, or involvement in signaling pathways of 2-methylsulfanyl-4-(trifluoromethyl)benzoic acid itself. Research on structurally related compounds containing the trifluoromethylphenyl moiety has explored their potential as antibacterial agents and kinase inhibitors, though these molecules are significantly different in their overall structure.
Toxicological Information
Limited toxicological data is available. The compound is classified as harmful if swallowed according to GHS classifications[4]. A comprehensive toxicological profile has not been found in the reviewed literature.
Conclusion
2-Methylsulfanyl-4-(trifluoromethyl)benzoic acid is a valuable chemical intermediate, particularly in the synthesis of its oxidized sulfonyl derivative used in the agrochemical industry. While its direct biological applications are not yet well-defined in publicly accessible literature, its structural features suggest potential for its use as a scaffold in drug discovery and development. Further research is needed to fully elucidate its biological activity, toxicological profile, and potential therapeutic applications. The provided information, including the synthetic protocol for its derivative, offers a foundational understanding for researchers and professionals working with this compound.
References
- 1. CAS 142994-05-6: 2-(Methylthio)-4-(trifluoromethyl)benzoic… [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Methylthio-4-trifluoromethylbenzoic acid | 142994-05-6 [chemicalbook.com]
- 4. CAS No.142994-05-6,this compound Suppliers [lookchem.com]
- 5. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Trifluoromethylbenzoic Acid Derivatives: A Comprehensive Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of key literature on trifluoromethylbenzoic acid derivatives, a class of compounds demonstrating significant potential in drug discovery. The inclusion of a trifluoromethyl group often enhances a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making these derivatives attractive candidates for therapeutic development. This guide covers their synthesis, biological activities, structure-activity relationships (SAR), and mechanisms of action, with a focus on their potential as antibacterial and anticancer agents.
Synthesis of Trifluoromethylbenzoic Acid Derivatives
The synthesis of trifluoromethylbenzoic acid derivatives is a critical aspect of their development. Various synthetic routes have been established to introduce the trifluoromethyl moiety and build the core benzoic acid scaffold.
General Synthesis of 4-(Trifluoromethyl)benzoic Acid
A common method for the synthesis of 4-(trifluoromethyl)benzoic acid involves the oxidation of 4-(trifluoromethyl)benzaldehyde.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzoic Acid [1]
-
Materials:
-
4-(Trifluoromethyl)benzaldehyde
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Water
-
15 mL glass reaction tube
-
Oxygen balloon
-
Oil bath
-
Centrifuge
-
-
Procedure:
-
To a 15 mL glass reaction tube, add water (2 mL), 4-(trifluoromethyl)benzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.003 mmol, 0.3 mol%), and Co(OAc)₂·4H₂O (0.003 mmol, 0.3 mol%).
-
Connect an oxygen balloon to the reaction tube.
-
Place the reaction tube in a preheated oil bath at 70°C.
-
Stir the reaction mixture for 1 hour.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the crude solid product by centrifugation.
-
Wash the solid with 3 mL of water, centrifuge again, and dry to a constant weight to obtain the final product.
-
Synthesis of Bioactive Pyrazole-Substituted Trifluoromethylbenzoic Acid Derivatives
A notable class of bioactive trifluoromethylbenzoic acid derivatives are those incorporating a pyrazole moiety. These compounds have shown significant antibacterial activity.
Experimental Protocol: General Synthesis of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives [2]
-
Materials:
-
Appropriate pyrazole aldehyde (e.g., 4-formyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-1-yl)benzoic acid)
-
Substituted aniline derivative
-
Toluene
-
Hantzsch ester
-
Round-bottom flask with Dean-Stark apparatus
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, reflux a mixture of the pyrazole aldehyde (0.5 mmol) and the aniline derivative (0.55 mmol) in toluene (30 mL) for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Add the Hantzsch ester (2 mmol) to the reaction mixture and continue refluxing for another 6 hours.
-
After completion of the reaction, remove the majority of the toluene using the Dean-Stark apparatus.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold toluene and then with n-hexane.
-
Dry the product in a vacuum oven.
-
Experimental Workflow: Synthesis of Pyrazole-Substituted Trifluoromethylbenzoic Acid Derivatives
References
The Multifaceted Biological Activities of Sulfur-Containing Benzoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of sulfur-containing functional groups into the benzoic acid scaffold has given rise to a diverse class of molecules with a wide spectrum of biological activities. These compounds have garnered significant interest in the fields of medicinal chemistry and drug discovery, demonstrating potential as antibacterial, anticancer, anti-inflammatory, and enzyme-inhibiting agents. This technical guide provides a comprehensive overview of the biological activities of sulfur-containing benzoic acids, with a focus on quantitative data, detailed experimental protocols, and the visualization of key molecular pathways and experimental workflows.
Antibacterial Activity
Sulfur-containing benzoic acid derivatives, particularly those incorporating thioether and thiol functionalities, have shown promising activity against a range of bacterial pathogens. Thiosalicylic acid (2-mercaptobenzoic acid) and its derivatives have been a focal point of this research.
Quantitative Antibacterial Data
The antibacterial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiosalicylic Acid Derivatives | 2-Mercaptobenzothiazole derivative 2e | Staphylococcus aureus | 3.12 | [1] |
| 2-Mercaptobenzothiazole derivative 2l | Escherichia coli | 25 | [1] | |
| Benzoic acid | E. coli O157 | 1000 | [2] | |
| 2-Hydroxybenzoic acid (Salicylic acid) | E. coli O157 | 1000 | [2] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[3][4]
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the test compound
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth only)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB directly in the wells of a 96-well plate. The typical concentration range is from 0.125 to 1024 µg/mL.
-
Prepare a bacterial inoculum suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except the negative control) with the bacterial suspension.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity).[3]
-
Optionally, add a viability indicator like resazurin to aid in the visualization of bacterial growth. A color change from blue to pink indicates bacterial viability.[2]
Anticancer Activity
The anticancer potential of sulfur-containing benzoic acids has been demonstrated against various cancer cell lines. These compounds can induce cytotoxicity and inhibit cell proliferation through various mechanisms.
Quantitative Anticancer Data
The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiobenzoic Acid Derivatives | 2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid | A549 (Lung) | 239.88 | [5] |
| 2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid | Caco2 (Colon) | >250 | [5] | |
| Substituted thiocyanate benzoic acid 8 | MCF-7 (Breast) | 100 | [5] | |
| Substituted thiocyanate benzoic acid 9 | MCF-7 (Breast) | 100 | [5] | |
| 2-Mercaptobenzoxazole Derivatives | Compound 4b | HepG2 (Liver) | 2.14 | [6] |
| Compound 4d | MCF-7 (Breast) | 3.56 | [6] | |
| Compound 5d | MDA-MB-231 (Breast) | 4.87 | [6] | |
| Compound 6b | HeLa (Cervical) | 5.21 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][7][8]
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent only).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Anti-inflammatory Activity
Certain sulfur-containing compounds have been shown to possess anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity can be assessed by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) or by determining the IC50 for the inhibition of inflammatory enzymes.
| Compound Class | Activity | Cell Line | IC50 / Effect | Reference |
| Garlic-derived Sulfur Compounds | Inhibition of LPS-induced NF-κB activation | T-RAW 264.7 | Significant suppression at 20 µM | [9] |
| Isothiocyanates | Suppression of LPS-stimulated PGE2 synthesis | RAW 264.7 | ITC-1: 8.71 µM, ITC-8: 7.68 µM, PEITC: 5.27 µM | [10] |
Experimental Protocol: Nitric Oxide Determination using Griess Assay
This protocol measures the production of nitric oxide (NO) by macrophages, a key event in the inflammatory response, by quantifying its stable metabolite, nitrite.[7][11][12]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[11]
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for another 24 hours.
-
After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540-550 nm using a microplate reader.[7][11]
-
The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Signaling Pathway: NF-κB Inhibition
Many anti-inflammatory sulfur-containing compounds exert their effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by sulfur-containing benzoic acids.
Enzyme Inhibition
Sulfamoylbenzoic acid derivatives are a well-established class of enzyme inhibitors, most notably targeting carbonic anhydrases (CAs).
Quantitative Enzyme Inhibition Data
The inhibitory potency is often expressed as the inhibition constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme.
| Compound Class | Derivative | Enzyme | Ki (nM) | Reference |
| Benzamide-4-sulfonamides | Compound 3c | hCA I | 57.8 | [13] |
| Compound 3f | hCA I | 85.3 | [13] | |
| Compound 3i | hCA I | 5.3 | [13] | |
| Compound 3j | hCA I | 62.1 | [13] | |
| Compound 11 | hCA II | 71.8 | [14] | |
| Compound 5 | hCA IX | 73.9 | [14] | |
| Trifluoromethanesulfonamide | CF3SO2NH2 | Carbonic Anhydrase II | 2 | [15] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of sulfamoylbenzoic acid derivatives.[16][17][18]
Materials:
-
Recombinant human carbonic anhydrase (e.g., hCA I, hCA II)
-
p-Nitrophenyl acetate (pNPA) as the substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test compounds and a known CA inhibitor (e.g., acetazolamide) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the CA enzyme in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include a control with a known inhibitor and a control with no inhibitor.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the pNPA substrate to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.
-
The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Mechanism of Action: Carbonic Anhydrase Inhibition
Sulfonamide-based inhibitors, including sulfamoylbenzoic acids, bind to the zinc ion in the active site of carbonic anhydrase, preventing the binding of the natural substrate, carbon dioxide.
Caption: Mechanism of carbonic anhydrase inhibition by sulfamoylbenzoic acids.
General Experimental Workflow
The discovery and development of novel biologically active sulfur-containing benzoic acids typically follow a structured workflow.
Caption: General workflow for the discovery and development of biologically active compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. mdpi.com [mdpi.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gut.bmj.com [gut.bmj.com]
- 10. An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 13. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A new class of carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. assaygenie.com [assaygenie.com]
Role of trifluoromethyl group in medicinal chemistry.
An In-depth Technical Guide on the Role of the Trifluoromethyl Group in Medicinal Chemistry
Introduction
The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, pivotal in transforming promising compounds into viable drug candidates.[1] Its unique physicochemical properties profoundly influence the biological activity, metabolic stability, and pharmacokinetic profiles of therapeutic agents.[2][3] The CF3 group is a common feature in many pharmaceuticals, including well-known drugs like fluoxetine (Prozac), celecoxib (Celebrex), and sorafenib.[4][5][6][7] This prevalence stems from its ability to modulate several key drug-like properties simultaneously, such as lipophilicity, metabolic stability, and binding affinity.[8][9] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design, presenting key quantitative data, detailed experimental protocols, and visualizations of critical concepts and workflows for researchers, scientists, and drug development professionals.
Impact on Physicochemical Properties
The introduction of a CF3 group significantly alters a molecule's electronic and steric characteristics, which in turn affects its lipophilicity and acidity/basicity (pKa).
Lipophilicity
The CF3 group is highly lipophilic and is known to increase a molecule's overall lipophilicity, which can enhance membrane permeability and absorption.[10][11] This property is quantified by the Hansch lipophilicity parameter (π), which is a measure of a substituent's contribution to a molecule's partition coefficient (LogP). The CF3 group has a Hansch π value of +0.88, indicating its significant lipophilic character.[2][3] However, the effect can be context-dependent; trifluorination strongly enhances lipophilicity when the group is in the alpha-position to a functional group, but the effect can be minimal or even reversed at more distant positions.[12]
Table 1: Physicochemical Properties of the Trifluoromethyl Group
| Property | Value/Description | Comparison Group | Value/Description |
| Hansch Lipophilicity (π) | +0.88[2][3] | Methyl (CH3) | +0.56 |
| van der Waals Radius | ~1.30 Å[3] | Chlorine (Cl) | ~0.99 Å[3] |
| Electronegativity | Intermediate between F and Cl[6] | Methyl (CH3) | Lower |
Electronic Effects and pKa Modulation
As a potent electron-withdrawing group, the CF3 substituent significantly influences the electron density of adjacent functional groups.[6][11] This inductive effect can drastically alter the pKa of nearby acidic or basic centers. For example, attaching a CF3 group to a molecule can lower the pKa of a nearby acidic proton or decrease the basicity of a nitrogen atom.[4][6] This modulation is a critical tool for optimizing a drug's ionization state at physiological pH, which affects its solubility, permeability, and target binding.[13]
Table 2: Illustrative Impact of CF3 Group on pKa
| Parent Molecule | Functional Group | pKa (approx.) | CF3-Containing Analog | pKa Shift |
| Ethanol (CH3CH2OH) | Hydroxyl | ~16 | Trifluoroethanol (CF3CH2OH) | ~12.4 |
| Acetic Acid (CH3COOH) | Carboxylic Acid | ~4.76 | Trifluoroacetic Acid (CF3COOH) | ~0.5 |
| Aniline (C6H5NH2) | Amine (Conjugate Acid) | ~4.6 | 4-(Trifluoromethyl)aniline | ~2.7 |
Note: pKa values are approximate and can vary based on experimental conditions. The trend demonstrates the strong acidifying/basicity-lowering effect of the CF3 group.
Enhancement of Metabolic Stability
A primary reason for incorporating a CF3 group is to enhance a drug's metabolic stability.[10] Many drug candidates fail due to rapid metabolic breakdown, often by cytochrome P450 (CYP) enzymes.[11] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~414 kJ/mol).[3] By replacing a metabolically labile hydrogen atom or methyl group with a CF3 group, chemists can effectively block a "metabolic hotspot," preventing enzymatic degradation.[2][14] This leads to a longer drug half-life, reduced clearance, and improved bioavailability.[10][14]
Table 3: Comparative In Vitro Metabolic Stability of N-CH3 vs. N-CF3 Analogs
| Compound Pair | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg) |
| N-CH3 Analog | < 5 | > 277 |
| N-CF3 Analog | > 120 | < 11.6 |
| N-CH3 Analog (Pyrazole) | 26 | 53 |
| N-CF3 Analog (Pyrazole) | > 120 | < 11.6 |
Source: Data extracted from a study by Schiesser et al. (2020) on human liver microsomes (HLM). The data clearly demonstrates the significant stabilizing effect of the N-CF3 group.[15]
Role in Protein-Ligand Interactions
The CF3 group can significantly enhance a drug's binding affinity and selectivity for its biological target.[2] This improvement arises from several types of interactions:
-
Hydrophobic Interactions : The lipophilic nature of the CF3 group allows it to form favorable hydrophobic interactions within the binding pocket of a protein.[3]
-
Multipolar Interactions : The polarized C-F bonds can engage in favorable, short-distance multipolar interactions with polar groups on the protein, such as backbone carbonyls (C-F···C=O).[16][17] These interactions can substantially contribute to binding affinity.[16]
-
Bioisosterism : The CF3 group is often used as a bioisostere for other chemical groups.[6] Due to its steric similarity to a chlorine atom, it can serve as a replacement.[3] It is also frequently used to replace a methyl group to block metabolic oxidation while maintaining or improving binding.[6] In some cases, it has even been shown to be a successful bioisosteric replacement for an aliphatic nitro group, leading to compounds with greater potency and improved metabolic stability.[18][19][20]
Experimental Protocols
Protocol: Lipophilicity (LogP) Measurement by Shake-Flask & 19F NMR
This method is used to determine the octanol-water partition coefficient (LogP), a measure of lipophilicity, for fluorine-containing compounds.[21][22][23]
Objective: To measure the ratio of the concentration of a fluorinated compound in n-octanol versus water at equilibrium.
Materials:
-
Test compound (fluorinated)
-
Fluorinated reference compound with a known LogP
-
High-purity n-octanol
-
High-purity water (or buffer, e.g., PBS pH 7.4)
-
Glass vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
NMR tubes
-
NMR spectrometer capable of 19F detection
Procedure:
-
Phase Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours.[24]
-
Sample Preparation: Accurately weigh the test compound and the fluorinated reference compound and dissolve them in a vial containing equal volumes (e.g., 2 mL each) of the pre-saturated n-octanol and water phases.[21]
-
Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1 hour) to allow the compounds to partition between the two phases.[21]
-
Phase Separation: Let the vial stand undisturbed (e.g., 1 hour) or centrifuge it at a low speed to ensure complete separation of the octanol and water layers.[21]
-
NMR Sample Preparation: Carefully withdraw an aliquot (e.g., 0.4 mL) from each layer (aqueous and organic) and transfer it to separate NMR tubes.[21]
-
19F NMR Analysis: Acquire 19F NMR spectra for all four samples (test compound and reference in both phases).
-
Data Analysis:
-
Integrate the signals corresponding to the test compound (Int_X) and the reference compound (Int_Ref) in both the octanol (oct) and water (aq) phases.
-
Calculate the ratio of integrals in each phase: R_oct = Int_X,oct / Int_Ref,oct and R_aq = Int_X,aq / Int_Ref,aq.
-
The LogP of the test compound (LogP_X) is calculated using the known LogP of the reference (LogP_Ref) and the following equation: LogP_X = LogP_Ref + log(R_oct / R_aq)
-
Protocol: In Vitro Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes, typically Cytochrome P450s, contained within liver microsomes.[14]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and positive control (e.g., a rapidly metabolized drug)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Ice-cold "stop" solution (e.g., acetonitrile with an internal standard)
-
96-well incubation plates
-
Incubator/shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Reagent Preparation: Prepare working solutions of the test compound and positive control. Dilute the thawed liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[14]
-
Incubation Setup: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound to the wells and pre-incubate the plate at 37°C for 5-10 minutes.[14]
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells simultaneously. The time of addition is t=0.[14]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stop solution. The t=0 sample serves as the baseline concentration.[14]
-
Protein Precipitation: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 min at 4°C) to pellet the precipitated microsomal proteins.[14]
-
Sample Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent drug at each time point using a validated LC-MS/MS method.[14]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent drug remaining versus time.
-
The slope of the linear regression of this plot equals the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: CLint = (k / [microsomal protein]) * 1000
-
Conclusion
The trifluoromethyl group is a uniquely powerful tool in the medicinal chemist's arsenal. Its ability to concurrently enhance metabolic stability, modulate lipophilicity and pKa, and improve protein-ligand binding affinity makes it an indispensable substituent in modern drug design.[2][3][8] A thorough understanding of its properties and the ability to quantitatively assess its impact through robust experimental protocols are essential for leveraging its full potential. The strategic and rational incorporation of the CF3 group will undoubtedly continue to play a critical role in the development of safer and more effective medicines.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 7. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 9. jelsciences.com [jelsciences.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 20. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 21. connectsci.au [connectsci.au]
- 22. researchgate.net [researchgate.net]
- 23. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 24. agilent.com [agilent.com]
The Advent of the Trifluoromethylthio Group: A Technical Guide to Trifluoromethylthiolating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (SCF3) group into organic molecules has become a pivotal strategy in modern medicinal and agricultural chemistry. The unique physicochemical properties of the SCF3 moiety, including its high lipophilicity (Hansch parameter, π = 1.44) and strong electron-withdrawing nature, can significantly enhance the metabolic stability, membrane permeability, and overall efficacy of bioactive compounds. This technical guide provides a comprehensive overview of the discovery, history, and evolution of trifluoromethylthiolating agents, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this dynamic field.
A Historical Perspective: From Hazardous Gases to Bench-Stable Reagents
The journey to controllably introduce the SCF3 group has been marked by a constant drive towards greater safety, efficiency, and broader applicability. The timeline of this development can be broadly categorized into three overlapping eras, each defined by the predominant type of reagent and its associated chemistry.
The earliest methods for trifluoromethylthiolation relied on volatile, toxic, and difficult-to-handle gaseous reagents. Compounds such as trifluoromethanesulfenyl chloride (CF3SCl) and bis(trifluoromethyl) disulfide (CF3SSCF3) were among the first to be explored. While capable of participating in radical reactions to form C-SCF3 bonds, their hazardous nature severely limited their practical use in routine synthesis.
A significant advancement came with the development of nucleophilic trifluoromethylthiolating agents. The preparation of metal thiolates, notably silver(I) trifluoromethanethiolate (AgSCF3) and copper(I) trifluoromethanethiolate (CuSCF3), provided solid, albeit often expensive and air-sensitive, sources of the trifluoromethylthiolate anion (SCF3⁻). These reagents opened up new avenues for nucleophilic substitution and cross-coupling reactions, greatly expanding the scope of molecules that could be functionalized with the SCF3 group.
The modern era of trifluoromethylthiolation has been defined by the development of a diverse array of bench-stable, easy-to-handle electrophilic and radical trifluoromethylthiolating agents. These reagents, often crystalline solids with well-defined reactivity, have revolutionized the field. Pioneering work by researchers such as Umemoto and Togni led to the creation of powerful electrophilic reagents based on hypervalent iodine and sulfonium salt scaffolds. Concurrently, reagents like N-trifluoromethylthiosaccharin have emerged as highly effective and versatile electrophilic sources of the "SCF3+" synthon. Furthermore, the ability of some of these electrophilic reagents to also serve as precursors for the SCF3 radical under photoredox conditions has unlocked novel and mild reaction pathways.
Evolution of Trifluoromethylthiolating Agents
Quantitative Data on Trifluoromethylthiolating Agents
The selection of an appropriate trifluoromethylthiolating agent is contingent on the specific substrate, desired reaction conditions, and scalability. The following tables provide a comparative summary of key reagents based on available data for the trifluoromethylthiolation of common substrates.
| Reagent Class | Example Reagent | Substrate | Conditions | Yield (%) | Reference |
| Nucleophilic | AgSCF3 | 4-Iodoacetophenone | Pd(dba)2, Xantphos, Toluene, 110 °C | 85 | [Not available] |
| CuSCF3 | Iodobenzene | DMF, 140 °C | 90 | [Not available] | |
| Electrophilic | N-Trifluoromethylthiosaccharin | Aniline | FeCl3, Ph2Se, RT, 0.75 h | 80 | [Not available] |
| N-Trifluoromethylthiosaccharin | 2-Cyanoaniline | FeCl3, Ph2Se, RT, 22 h | 70 | [Not available] | |
| N-Trifluoromethylthiosaccharin | β-Estradiol | FeCl3, Ph2Se | - | [Not available] | |
| N-Trifluoromethylthiosaccharin | Indole | CSA (10 mol%), DCE, 40 °C, 20-48 h | 60-99 | [1] | |
| Umemoto Reagent IV | Aniline | DMF, RT, 26 h | 90 (conversion) | [2] | |
| Togni Reagent I | Thiophenol | CH2Cl2, RT | 95 | [Not available] | |
| Radical Precursor | N-Trifluoromethylthiosaccharin | Styrene | Ru(bpy)3(PF6)2, visible light | 78 | [Not available] |
Note: Yields are highly substrate and condition dependent. This table is for comparative purposes only.
| Reagent | Type | Physical State | Stability | Key Advantages |
| CF3SCl | Electrophilic/Radical | Gas | Low | - |
| AgSCF3 | Nucleophilic | Solid | Moderate (light-sensitive) | Effective for cross-coupling |
| CuSCF3 | Nucleophilic | Solid | Moderate (air-sensitive) | Cost-effective nucleophile |
| N-Trifluoromethylthiosaccharin | Electrophilic/Radical | Crystalline Solid | High (shelf-stable) | Highly reactive, broad scope |
| Umemoto Reagents | Electrophilic | Crystalline Solid | High (shelf-stable) | Powerful, tunable reactivity |
| Togni Reagents | Electrophilic | Crystalline Solid | High (shelf-stable) | Mild, effective for diverse nucleophiles |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of trifluoromethylthiolating agents. The following protocols provide step-by-step guidance for the synthesis of key reagents and their use in common trifluoromethylthiolation reactions.
Protocol 1: Synthesis of Silver(I) Trifluoromethanethiolate (AgSCF3)
This procedure is adapted from established literature methods.
Materials:
-
Silver(I) fluoride (AgF)
-
Carbon disulfide (CS2)
-
Anhydrous acetonitrile
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend silver(I) fluoride in anhydrous acetonitrile under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add carbon disulfide to the suspension at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12-16 hours. The reaction progress can be monitored by the formation of a precipitate.
-
After cooling to room temperature, the precipitate is collected by vacuum filtration.
-
Wash the solid with anhydrous acetonitrile and then with diethyl ether.
-
Dry the resulting off-white solid under high vacuum to afford silver(I) trifluoromethanethiolate. Store the product protected from light.
Protocol 2: Synthesis of N-Trifluoromethylthiosaccharin
This protocol is adapted from Organic Syntheses. [Not available]
Part A: Preparation of N-Chlorosaccharin
-
To a round-bottom flask, add saccharin and methanol.
-
Stir the suspension vigorously under a nitrogen atmosphere.
-
Add tert-butyl hypochlorite in one portion. The suspension will briefly become a clear solution before a white precipitate forms.
-
Stir the mixture for 5 minutes at room temperature.
-
Collect the precipitate by vacuum filtration and wash the filter cake with petroleum ether.
-
Dry the solid under high vacuum to afford N-chlorosaccharin as a white powder (typical yield: 76–79%).
Part B: Preparation of N-(Trifluoromethylthio)saccharin
-
In a reaction vessel, combine N-chlorosaccharin and AgSCF3 in acetonitrile.
-
Stir the mixture vigorously under a nitrogen atmosphere at room temperature for 30 minutes.
-
Filter the reaction mixture through a pad of Celite to remove silver salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and filter through Celite again to ensure clarity.
-
Remove the dichloromethane under reduced pressure to yield N-(trifluoromethylthio)saccharin as a white solid (typical yield: 61–77%).
Protocol 3: General Procedure for Electrophilic Trifluoromethylthiolation of Arenes using N-Trifluoromethylthiosaccharin
This procedure is a general guideline and may require optimization for specific substrates.
Materials:
-
Arene substrate
-
N-(Trifluoromethylthio)saccharin
-
Iron(III) chloride (FeCl3)
-
Diphenyl selenide (Ph2Se)
-
Anhydrous solvent (e.g., dichloromethane, DCE)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the arene substrate, N-(trifluoromethylthio)saccharin, iron(III) chloride (e.g., 2.5 mol%), and diphenyl selenide (e.g., 2.5 mol%).
-
Add the anhydrous solvent.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature or 40 °C) for the required time (typically 0.5 to 24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction (e.g., with water or saturated aqueous NaHCO3).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylthiolated arene.
Workflow for Arene Trifluoromethylthiolation
Signaling Pathways and Logical Relationships
The choice of a trifluoromethylthiolating agent is dictated by the nature of the substrate and the desired transformation. The following diagram illustrates the logical relationship between substrate electronics and the suitability of electrophilic trifluoromethylthiolation.
Substrate Electronics and Reactivity
Conclusion
The development of trifluoromethylthiolating agents has been a remarkable journey, progressing from hazardous gases to a sophisticated toolbox of bench-stable and versatile reagents. This evolution has empowered chemists to readily incorporate the valuable SCF3 group into a wide array of molecules, accelerating drug discovery and the development of new agrochemicals. The continued innovation in this field promises even more efficient, selective, and sustainable methods for trifluoromethylthiolation in the future.
References
An In-depth Technical Guide on the Safety and Hazards of 2-methylthio-4-trifluoromethylbenzoic acid (GHS)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the most accurate and up-to-date information before handling this chemical.
Introduction
2-methylthio-4-trifluoromethylbenzoic acid (CAS No. 142994-05-6) is a chemical intermediate used in research and development.[1][2] A thorough understanding of its safety and hazard profile is crucial for ensuring the well-being of laboratory personnel and minimizing environmental impact. This guide provides a consolidated overview of the known hazards associated with this compound, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Hazard Identification and Classification
Based on aggregated data from multiple suppliers and chemical safety databases, this compound is classified with several key hazards.[1][3][4] The GHS pictograms and hazard statements provide a clear warning of the potential risks.
Table 1: GHS Hazard Classification Summary
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | GHS07 | Warning | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation (Category 4) | GHS07 | Warning | H332: Harmful if inhaled |
| Hazardous to the Aquatic Environment, Long-term (Category 4) | None | - | H412: Harmful to aquatic life with long lasting effects |
Source: Aggregated data from multiple chemical suppliers and safety databases.[1][3][4]
Precautionary Measures and Safe Handling
A systematic approach to handling this compound is essential to mitigate the identified risks. The following precautionary statements (P-statements) are recommended.
Table 2: GHS Precautionary Statements
| Category | Code | Precautionary Statement |
| Prevention | P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. | |
| P273 | Avoid release to the environment. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P301 + P317 | IF SWALLOWED: Get medical help. |
| P330 | Rinse mouth. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Source: Aggregated data from multiple chemical suppliers and safety databases.[3][4]
Toxicological Information
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard classifications provided are typically derived from standardized assays, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for chemical safety testing.
Visualized Safety Information
To aid in the rapid understanding of the hazards and necessary precautions, the following diagrams have been generated.
Caption: GHS Hazard Profile for this compound.
References
Commercial Suppliers and Technical Profile of 2-Methylthio-4-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylthio-4-(trifluoromethyl)benzoic acid, a specialized organic compound, holds potential as a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring both a methylthio and a trifluoromethyl group on the benzoic acid scaffold, offers chemists a versatile tool for synthesizing novel molecules with tailored pharmacological properties. The trifluoromethyl group is a well-established bioisostere for various functional groups, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The methylthio group can also modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets. This technical guide provides a summary of commercially available suppliers and the limited technical data currently available for this compound.
Commercial Availability
Several chemical suppliers offer 2-Methylthio-4-(trifluoromethyl)benzoic acid, ensuring its accessibility for research and development purposes. The primary suppliers identified include:
These suppliers typically offer the compound in various quantities, catering to the needs of both small-scale laboratory research and larger-scale development projects. It is advisable to contact the suppliers directly for up-to-date pricing, availability, and detailed specifications.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 142994-05-6 | [1][2] |
| Molecular Formula | C₉H₇F₃O₂S | [1][4] |
| Molecular Weight | 236.21 g/mol | [1][2][4] |
| Physical State | Liquid | [4] |
| Purity | ≥97% | [1][2] |
| Storage | Recommended at 4°C under a nitrogen atmosphere. | [1] |
Note: Experimental data for properties such as melting point, boiling point, and solubility in various solvents are not currently available in the reviewed literature and supplier documentation.
Synthesis and Experimental Protocols
Detailed, peer-reviewed experimental protocols for the specific synthesis of 2-Methylthio-4-(trifluoromethyl)benzoic acid have not been identified in the current search of scientific literature and patent databases.
However, a synthetic method for a structurally similar compound, 2-(phenylthio)-5-(trifluoromethyl)benzoic acid, has been reported. This procedure involves the hydrolysis of the corresponding benzonitrile precursor.
Illustrative Synthesis of a Related Compound (2-(phenylthio)-5-(trifluoromethyl)benzoic acid): [5]
-
Reaction Setup: 6 g of 2-(phenylthio)-5-trifluoromethyl-benzonitrile, 40 ml of 15% aqueous sodium hydroxide solution, and 12 ml of ethanol are combined in a reaction vessel.
-
Reflux: The mixture is heated under reflux for 12 hours.
-
Work-up: After cooling, 100 ml of water is added, and the mixture is extracted with 80 ml of benzene.
-
Acidification: The aqueous phase is cooled to 0°C and acidified with concentrated hydrochloric acid, leading to the precipitation of the product.
-
Extraction and Purification: The precipitate is extracted with methylene chloride. The organic phase is then washed with water until neutral, dried over sodium sulfate, filtered, and the solvent is evaporated to yield the final product.
It is plausible that a similar synthetic strategy, starting from the appropriate 2-methylthio-4-(trifluoromethyl)benzonitrile precursor, could be employed to synthesize the target compound. However, this would require experimental validation and optimization.
No specific analytical methods for the characterization and quality control of 2-Methylthio-4-(trifluoromethyl)benzoic acid have been published. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) would be suitable for its characterization.
Applications in Drug Discovery and Signaling Pathways
The trifluoromethyl group is a key pharmacophore in many approved drugs, valued for its ability to improve metabolic stability and cell membrane permeability.[6] Benzoic acid derivatives are also common scaffolds in drug design. While the specific biological activity and applications of 2-Methylthio-4-(trifluoromethyl)benzoic acid are not yet documented in the scientific literature, its structure suggests potential utility as an intermediate in the synthesis of novel therapeutic agents.
The general class of trifluoromethylated benzoic acids is explored in medicinal chemistry for the development of:
A study on the related compound, 2-fluoro-4-(trifluoromethyl)benzoic acid, has indicated that the trifluoromethyl and fluoride groups can enhance the agonistic activity at G protein-coupled receptors (GPCRs).[7] This suggests that the trifluoromethyl moiety can play a crucial role in ligand-receptor interactions.
Logical Relationship for Potential Application
Caption: Potential workflow from the starting material to drug discovery.
Currently, there is no published information linking 2-Methylthio-4-(trifluoromethyl)benzoic acid to any specific signaling pathways. Further research would be required to elucidate its biological targets and mechanism of action.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Methylthio-4-(trifluoromethyl)benzoic acid is classified with the following hazards:
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Methylthio-4-(trifluoromethyl)benzoic acid is a commercially available chemical intermediate with potential applications in drug discovery and medicinal chemistry. While its specific biological activities and roles in signaling pathways remain to be elucidated, its structural features make it an attractive building block for the synthesis of novel compounds. The lack of detailed experimental data on its physicochemical properties and synthesis highlights an area for future research. As with any chemical reagent, researchers should consult the supplier's documentation for the most current information and adhere to appropriate safety protocols.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-(Methylthio)-4-(trifluoromethyl)benzoic acid [cymitquimica.com]
- 3. 2-Methylthio-4-trifluoromethylbenzoic acid | 142994-05-6 [chemicalbook.com]
- 4. Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)- | C9H7F3O2S | CID 11085762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. nbinno.com [nbinno.com]
- 7. ossila.com [ossila.com]
The Strategic Role of 2-Methylthio-4-trifluoromethylbenzoic Acid in Chemical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Methylthio-4-trifluoromethylbenzoic acid is a specialized chemical intermediate that holds significant promise in the fields of pharmaceutical and agrochemical development. Its unique structural features, namely the trifluoromethyl and methylthio groups, impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability and increased lipophilicity. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and data presentation for practical laboratory use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃O₂S | PubChem |
| Molecular Weight | 236.21 g/mol | PubChem |
| CAS Number | 142994-05-6 | PubChem |
| Appearance | White to light yellow solid | ChemBK |
| Melting Point | Approximately 100-102 °C | ChemBK |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and dimethylformamide. | ChemBK |
Synthesis of this compound
A proposed synthetic pathway is illustrated below:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Adapted)
This protocol is adapted from procedures for analogous compounds and should be optimized for specific laboratory conditions.
Materials:
-
2-Chloro-4-(trifluoromethyl)benzoic acid
-
Sodium thiomethoxide
-
Dimethylformamide (DMF), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-chloro-4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add sodium thiomethoxide (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with 1M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Expected Yield and Purity:
While specific data for this reaction is not published, similar reactions report yields in the range of 70-90% with purity greater than 95% after purification.
Application as a Chemical Intermediate: Synthesis of Isoxaflutole Intermediate
A significant application of this compound is as a precursor in the synthesis of agrochemicals. For instance, its derivative, 5-cyclopropyl-4-[2-methylthio-4-(trifluoromethyl)benzoyl] isoxazole, is a key intermediate in the production of the herbicide isoxaflutole.[1]
The conversion of this compound to this key intermediate involves two main steps:
-
Activation of the Carboxylic Acid: The benzoic acid is first converted to a more reactive species, such as an acid chloride or an activated ester.
-
Condensation with an Isoxazole Moiety: The activated acid derivative is then reacted with a suitable isoxazole nucleophile.
The overall workflow is depicted below:
Caption: Synthesis of the isoxaflutole intermediate.
Experimental Protocol: Synthesis of the Isoxazole Intermediate (General)
Part 1: Formation of the Acid Chloride
-
Suspend this compound (1.0 eq) in thionyl chloride (SOCl₂) (2.0-3.0 eq).
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux (approximately 80 °C) for 2-3 hours.
-
Monitor the reaction for the cessation of gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-methylthio-4-(trifluoromethyl)benzoyl chloride. This is often used in the next step without further purification.
Part 2: Condensation with 5-Cyclopropylisoxazole
-
Dissolve 5-cyclopropylisoxazole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene).
-
Cool the solution to 0 °C.
-
Slowly add a solution of the crude 2-methylthio-4-(trifluoromethyl)benzoyl chloride (1.1 eq) in the same solvent.
-
Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq), to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography.
Quantitative Data (Illustrative):
A Chinese patent describes a two-step process to obtain 5-cyclopropyl-4-[2-methylthio-4-(trifluoromethyl)benzoyl] isoxazole with a total yield greater than 90% and a purity exceeding 98%.[1]
Role in Signaling Pathways
The end-product, isoxaflutole, is an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is critical in the biosynthesis of plastoquinones and tocopherols in plants. Inhibition of HPPD leads to a depletion of these essential compounds, which in turn causes bleaching of newly developing leaves and ultimately plant death. This mode of action is specific to plants and has low toxicity in mammals, making it an effective herbicide.
The logical relationship of this pathway is as follows:
Caption: Mechanism of action of isoxaflutole via HPPD inhibition.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its synthesis, while requiring careful optimization, is achievable through established organic chemistry principles. Its primary documented application lies in the agrochemical industry as a key building block for the herbicide isoxaflutole. The trifluoromethyl and methylthio moieties are crucial for the biological activity of the final product. For researchers in drug discovery, this intermediate presents an interesting scaffold for the development of novel therapeutic agents, leveraging the beneficial properties conferred by the trifluoromethyl group. Further exploration of its reactivity and applications is warranted to fully exploit its potential in medicinal chemistry.
References
Methodological & Application
Application Notes and Protocol for Dissolving 2-methylthio-4-trifluoromethylbenzoic acid in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the dissolution of 2-methylthio-4-trifluoromethylbenzoic acid in dimethyl sulfoxide (DMSO). It includes key chemical properties, safety precautions, a step-by-step procedure for preparing a stock solution, and recommendations for storage. This guide is intended to ensure accurate and safe handling of this compound in a laboratory setting.
Compound Information
This compound is a fluorinated aromatic carboxylic acid.[1][2] Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 142994-05-6 | [1][3] |
| Molecular Formula | C₉H₇F₃O₂S | [3] |
| Molecular Weight | 236.21 g/mol | [1][2][3] |
| Purity | ≥97% | [1][3] |
| Appearance | Liquid | [2] |
Safety and Handling
Warning: this compound is harmful if swallowed and is harmful to aquatic life with long-lasting effects.[2] Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any potential vapors.
-
Handling: Avoid contact with skin, eyes, and clothing.[4][5] Wash hands thoroughly after handling.[4][6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.[5]
Dimethyl sulfoxide (DMSO) is a powerful solvent that can penetrate the skin. Exercise caution when handling DMSO solutions, as it can carry dissolved substances with it.
Experimental Protocol: Dissolving this compound in DMSO
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Appropriate glassware (e.g., amber glass vial with a screw cap)
-
Micropipettes
Procedure:
-
Preparation: Ensure all glassware is clean and dry to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound. It is recommended to start with a common stock concentration such as 10 mM or 50 mM.
-
Dissolution:
-
Cap the vial securely.
-
Vortex the mixture for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial in a water bath for 5-10 minutes.
-
-
Observation: After vortexing and sonication, if the compound is fully dissolved, the solution is ready for use. If not, consider a lower concentration.
-
Storage: Store the resulting stock solution in a tightly sealed amber glass vial at 4°C under nitrogen for short-term storage.[3] For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles, which can affect compound stability and solubility.[7]
Experimental Workflow
Caption: Workflow for dissolving the compound in DMSO.
Considerations for Carboxylic Acids in DMSO
Carboxylic acids can sometimes present solubility challenges in DMSO, especially in the presence of water, which can promote precipitation.[7] Using anhydrous DMSO is crucial for preparing stable stock solutions. If precipitation occurs over time, it may be necessary to warm the solution gently and sonicate before use.
Conclusion
This protocol provides a comprehensive guide for the safe and effective dissolution of this compound in DMSO. Adherence to these guidelines will help ensure the integrity of the compound and the reproducibility of experimental results.
References
- 1. 2-(Methylthio)-4-(trifluoromethyl)benzoic acid [cymitquimica.com]
- 2. Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)- | C9H7F3O2S | CID 11085762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. fishersci.com [fishersci.com]
- 7. ziath.com [ziath.com]
Application Notes and Protocols: 2-Chloro-5-(chloromethyl)pyridine (CCMP) in Agrochemical Synthesis
Introduction
2-Chloro-5-(chloromethyl)pyridine (CCMP) is a pivotal intermediate in the synthesis of a range of agrochemicals, most notably the neonicotinoid class of insecticides.[1] Its chemical structure, featuring a chlorinated pyridine ring with a reactive chloromethyl group, makes it a versatile building block for creating complex, biologically active molecules.[2][3] Neonicotinoids are systemic insecticides that target the central nervous system of insects, offering broad-spectrum control of piercing-sucking pests.[4][5] This document provides detailed application notes, experimental protocols, and synthetic pathways involving CCMP for researchers and professionals in the agrochemical and pharmaceutical industries.[6][7]
Chemical Profile of CCMP
CCMP is a crystalline solid, appearing colorless to light yellow, with a molecular formula of C6H5Cl2N and a molecular weight of 162.02 g/mol .[2][7] It is crucial to use high-purity CCMP (typically >98%) for pesticide synthesis to ensure the quality and efficacy of the final product.[3][6]
| Property | Value | Reference |
| CAS Number | 70258-18-3 | [2] |
| Molecular Formula | C6H5Cl2N | [8] |
| Molecular Weight | 162.02 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid or crystals | [6] |
| Melting Point | 37-42°C | [7] |
| Purity | ≥98% | [7] |
| Solubility | Insoluble in water; soluble in organic solvents | [6] |
Applications in Agrochemical Synthesis
The primary application of CCMP is as a direct precursor to several widely used neonicotinoid insecticides, including Imidacloprid and Acetamiprid.[1][2] These insecticides are vital in modern agriculture for protecting a wide variety of crops from damaging insect pests.[4]
Key Agrochemicals Synthesized from CCMP:
-
Imidacloprid
-
Acetamiprid
-
Thiacloprid
-
Nitenpyram
The versatile reactivity of CCMP also allows for its use in the synthesis of novel herbicides and fungicides.[8]
Logical Relationship: From Intermediate to Product
Caption: Role of CCMP as a key intermediate.
Experimental Protocols
1. Synthesis of Imidacloprid from CCMP
Imidacloprid is synthesized through the reaction of CCMP with 2-nitroiminoimidazolidine.[9][10]
Materials:
-
2-Chloro-5-(chloromethyl)pyridine (CCMP)
-
2-Nitroiminoimidazolidine
-
Alkali carbonate (e.g., Potassium carbonate) or Alkali metal hydroxide (e.g., Sodium hydroxide)[9][10]
-
Aprotic solvent (e.g., Acetonitrile, Dimethylformamide (DMF))[10][11]
Procedure:
-
In a reaction vessel, dissolve a stoichiometric amount of 2-nitroiminoimidazolidine in an appropriate aprotic solvent.[9]
-
Add an alkali carbonate or alkali metal hydroxide to the mixture.[9][10]
-
Under reflux conditions, gradually add a stoichiometric amount of 2-chloro-5-(chloromethyl)pyridine to the mixture.[9] The reaction can also be carried out at a temperature of 45-60°C with stirring.[10]
-
Maintain the reaction at the specified temperature for several hours until completion, which can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture and filter to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield Imidacloprid.[11]
| Parameter | Value | Reference |
| Reactant Molar Ratio (CCMP : 2-nitroiminoimidazolidine) | 1:1 to 1:1.2 | [10] |
| Reaction Temperature | 45-60°C or reflux | [9][10] |
| Solvent | Acetonitrile or DMF | [10][11] |
| Base | Potassium carbonate or Sodium hydroxide | [9][10] |
| Typical Yield | ~80% | [11] |
| Purity | >95% | [11] |
2. Synthesis of Acetamiprid from CCMP
The synthesis of Acetamiprid from CCMP involves a two-step process: amination followed by condensation.
Step 1: Synthesis of N-(6-chloro-3-picolyl)methylamine
-
Reactants: 2-Chloro-5-(chloromethyl)pyridine and an aqueous solution of methylamine.[12]
-
Procedure: CCMP is reacted with an aqueous solution of methylamine. The molar ratio of CCMP to methylamine is typically 1:1.2.[12]
Step 2: Synthesis of Acetamiprid
-
Reactants: N-(6-chloro-3-picolyl)methylamine and N-cyanoethanimido acid methyl ester.[13]
-
Solvent: Methanol.[13]
-
Procedure: The intermediate from Step 1 is reacted with N-cyanoethanimido acid methyl ester in methanol. The reaction is heated to around 65°C for approximately 5 hours.[13]
-
Purification: The final product, Acetamiprid, can be purified by elution with acetone.[13]
| Parameter | Value | Reference |
| Reaction Temperature (Condensation) | 65°C | [13] |
| Reaction Time (Condensation) | 5-7 hours | [12][13] |
| Solvent | Methanol | [13] |
| Typical Yield | 90-96.6% | [12][13] |
| Purity | 96.8-98% | [12][13] |
Synthetic Pathways and Workflows
General Synthesis Pathway for Neonicotinoids from CCMP
Caption: Synthesis of Imidacloprid and Acetamiprid from CCMP.
Experimental Workflow for Pesticide Synthesis and Evaluation
Caption: General workflow for pesticide development.
Mechanism of Action: Neonicotinoid Signaling Pathway
Neonicotinoids act as agonists on the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[5][14] This leads to overstimulation of the nerve cells, resulting in paralysis and death.[5][15]
Caption: Neonicotinoid mode of action on insect nAChRs.
References
- 1. 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Chloro-5-(chloromethyl)pyridine for Pesticides Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 5. Neonicotinoid | Definition, Pesticide, Insecticides, Bees, & Bans | Britannica [britannica.com]
- 6. CCMP [2-Chloro-5-Chloro Methyl Pyridine] at Best Price for Industrial Use [abchemicalindustries.com]
- 7. Pesticide intermediate CCMP/2-Chloro-5-chloromethylpyridine | [engebiotech.com]
- 8. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 9. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]
- 10. US7297798B2 - Process for the preparation of the insecticide imidacloprid - Google Patents [patents.google.com]
- 11. Imidacloprid synthesis - chemicalbook [chemicalbook.com]
- 12. CN106187868A - A kind of preparation method of Acetamiprid - Google Patents [patents.google.com]
- 13. CN102174013A - New synthesis technology of acetamiprid - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Methylthio-4-trifluoromethylbenzoic Acid in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-methylthio-4-trifluoromethylbenzoic acid and its structural analogs as key intermediates in the synthesis of pharmaceutically active compounds, with a focus on the development of thioxanthene-based antipsychotic agents. Detailed protocols for chemical synthesis and relevant biological assays are provided to guide researchers in this field.
Introduction
This compound is a versatile chemical building block, valued in medicinal chemistry for the strategic incorporation of a trifluoromethyl group and a sulfur-containing moiety. The trifluoromethyl group is known to enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1] This document outlines the application of a structurally related precursor, 2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid, in the synthesis of the thioxanthene core, a key scaffold for several antipsychotic drugs, including Flupentixol.
Application: Synthesis of Thioxanthene-Based Antipsychotics
The primary application of trifluoromethyl-substituted thiobenzoic acids in pharmaceutical development is as a precursor for the synthesis of the thioxanthene nucleus. This tricyclic system is the foundational structure for a class of antipsychotic drugs that act primarily as dopamine receptor antagonists.[2][3] The synthesis of 2-(trifluoromethyl)-9H-thioxanthen-9-one, a direct precursor to Flupentixol, serves as a prime example of this application.[4]
Experimental Protocols
Protocol 1: Synthesis of 2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid
This protocol describes the synthesis of a key intermediate, 2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid, which is a structural analog of this compound and a direct precursor for the thioxanthene core of Flupentixol.[4]
Materials:
-
2-Mercaptobenzoic acid
-
Perbromobenzotrifluoride
-
Anhydrous Potassium Phosphate (K₃PO₄)
-
Copper Iodide (CuI)
-
Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl)
Procedure:
-
Combine 2-mercaptobenzoic acid (10 g, 6.49 mmol), perbromobenzotrifluoride (16.06 g, 9.73 mmol), anhydrous K₃PO₄ (20.6 g, 9.73 mmol), and 10% copper iodide in dimethyl sulfoxide (40 mL).
-
Heat the reaction mixture at 140°C under vacuum for 12 hours.
-
After cooling, dilute the reaction mixture with water.
-
Acidify the mixture to a pH of 2 using hydrochloric acid.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product as a white solid.
Expected Yield: Approximately 98.44%[4]
Protocol 2: Synthesis of 2-(Trifluoromethyl)-9H-thioxanthen-9-one
This protocol details the cyclization of the previously synthesized intermediate to form the thioxanthene core structure.[4]
Materials:
-
2-{[4-(Trifluoromethyl)phenyl]sulfanyl}benzoic acid
-
Polyphosphoric acid (PPA)
-
Toluene
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Reflux a mixture of 2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid (19 g, 6.44 mmol) and polyphosphoric acid (38 g, 12.8 mmol) in toluene (95 mL).
-
Maintain the reaction at 108°C under a nitrogen atmosphere for 10 hours.
-
Cool the mixture and dilute it with water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the solid product.
Expected Yield: Approximately 89.1%[4]
Protocol 3: Dopamine Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound, such as Flupentixol, for dopamine D1 and D2 receptors. This is a critical step in characterizing the pharmacological profile of potential antipsychotic drugs.
Materials:
-
Cell membranes prepared from cells expressing human dopamine D1 or D2 receptors.
-
Radioligand: [³H]-SCH23390 for D1 receptors or [³H]-Spiperone for D2 receptors.
-
Test compound (e.g., Flupentixol) at various concentrations.
-
Non-specific binding control: Butaclamol or Haloperidol at a high concentration.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add the cell membrane preparation, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
The following tables summarize the receptor binding affinities of Flupentixol, a downstream product of the synthetic pathway initiated with a 2-thio-4-trifluoromethylbenzoic acid derivative.
Table 1: Dopamine and Serotonin Receptor Binding Affinities (Ki) of Flupentixol
| Receptor | Ki (nM) |
| Dopamine D₁ | 0.8 - 1.2 |
| Dopamine D₂ | 0.8 - 1.5 |
| Serotonin 5-HT₂A | 2.5 - 5.0 |
Data compiled from multiple sources indicating comparable high affinity for D1 and D2 receptors and moderate affinity for 5-HT2A receptors.[5][6][7][8]
Visualizations
Diagram 1: Synthetic Pathway to Thioxanthene Core
Caption: Synthesis of the thioxanthene core from 2-mercaptobenzoic acid.
Diagram 2: Mechanism of Action of Flupentixol
References
- 1. What is the mechanism of Flupentixol decanoate? [synapse.patsnap.com]
- 2. Thioxanthene - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. jopcr.com [jopcr.com]
- 5. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Flupentixol Hydrochloride? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the experimental protocols essential for the study of enzyme inhibition. The following sections cover the principles of enzyme kinetics, methodologies for determining inhibitor potency and mechanism of action, and best practices for data presentation.
Introduction to Enzyme Inhibition
Enzyme inhibitors are molecules that bind to enzymes and reduce their activity.[1] The study of enzyme inhibition is critical in drug discovery, as many therapeutic agents act by inhibiting specific enzymes involved in disease pathways.[2] Enzyme inhibitors are broadly classified as either reversible or irreversible. Reversible inhibitors bind non-covalently and can be removed, while irreversible inhibitors typically form covalent bonds, leading to permanent inactivation.[2][3]
Reversible inhibition can be further categorized based on the inhibitor's binding mechanism:
-
Competitive Inhibition: The inhibitor competes with the substrate for the same active site on the enzyme. This type of inhibition can be overcome by increasing the substrate concentration.[2] It results in an increase in the apparent Michaelis constant (Km) with no change to the maximum velocity (Vmax).[2]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme.[2] This binding can occur whether the substrate is bound or not. It leads to a decrease in Vmax, but the Km remains unchanged.[2]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This results in a decrease in both Vmax and Km.[2]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. This type of inhibition affects both Km and Vmax.[2]
Experimental Workflow for Enzyme Inhibition Studies
A typical workflow for characterizing an enzyme inhibitor involves determining its potency (IC50) and then elucidating its mechanism of action.
Figure 1. General experimental workflow for enzyme inhibition studies.
Data Presentation: Key Kinetic Parameters
Quantitative data from enzyme inhibition studies should be summarized in a clear and structured format to allow for easy comparison.
| Inhibition Type | Apparent Km | Apparent Vmax | Lineweaver-Burk Plot Interpretation |
| Competitive | Increases | Unchanged | Lines intersect on the y-axis. |
| Non-competitive | Unchanged | Decreases | Lines intersect on the x-axis. |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
| Mixed | Varies | Decreases | Lines intersect in the second or third quadrant. |
Experimental Protocols
Protocol for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It indicates the concentration of inhibitor required to reduce the activity of an enzyme by 50%.[4]
Materials and Reagents:
-
Purified enzyme
-
Enzyme-specific substrate
-
Inhibitor compound
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Cofactors (if required, e.g., Mg²⁺, NADH)
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
-
Pipettes and tips
Step-by-Step Protocol: [5]
-
Prepare Solutions: Prepare fresh enzyme, substrate, and inhibitor solutions in the assay buffer.
-
Enzyme Dilution: Dilute the enzyme to a concentration that provides a linear reaction rate over a reasonable time course.
-
Inhibitor Dilutions: Prepare a serial dilution of the inhibitor. A common range is from 1 nM to 100 µM.
-
Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the inhibitor. Include a control with no inhibitor.
-
Pre-incubation: Incubate the enzyme and inhibitor together for a short period (e.g., 15-30 minutes) to allow for binding.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Monitor Reaction: Measure the rate of the reaction using a microplate reader or spectrophotometer. The detection method will depend on the assay format (colorimetric, fluorometric, or luminescent).
-
Data Analysis:
Figure 2. Step-by-step workflow for IC50 determination.
Protocol for Determining the Mechanism of Inhibition
To determine the mechanism of inhibition, enzyme kinetics are studied at various substrate concentrations in the presence and absence of the inhibitor.
Methodology:
-
Experimental Setup:
-
Prepare a range of substrate concentrations, typically spanning from 0.1x to 10x the Km value.
-
Choose two to three fixed concentrations of the inhibitor, usually around its IC50 value.
-
For each inhibitor concentration (including zero), measure the initial reaction velocity at each substrate concentration.
-
-
Data Analysis:
-
Plot the initial velocity (v) versus substrate concentration ([S]) to generate Michaelis-Menten plots.
-
Transform the data into a double reciprocal plot, known as a Lineweaver-Burk plot (1/v vs. 1/[S]).[8][9]
-
Analyze the changes in the apparent Km and Vmax from the Lineweaver-Burk plot to determine the type of inhibition.[10][11]
-
Figure 3. Logical flow for determining the mechanism of inhibition.
Assay Formats
The choice of assay format depends on the enzyme, the substrate, and the available instrumentation.
| Assay Type | Principle | Advantages | Disadvantages |
| Colorimetric | Measures a change in absorbance of light due to a colored product.[12] | Simple, cost-effective, requires a standard spectrophotometer.[12] | Lower sensitivity compared to other methods. |
| Fluorometric | Measures the emission of light from a fluorescent product.[13] | High sensitivity, wider dynamic range.[13] | Can be prone to interference from fluorescent compounds.[13] |
| Luminescent | Measures the emission of light from a chemiluminescent reaction. | Highest sensitivity, low background signals.[12][14] | Often requires specific substrates and reagents. |
Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. While these protocols are based on established scientific principles, individual experimental conditions may require optimization.
References
- 1. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Enzyme_inhibitor [bionity.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. clyte.tech [clyte.tech]
- 7. Star Republic: Guide for Biologists [sciencegateway.org]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 12. biocompare.com [biocompare.com]
- 13. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 14. [The assay of enzyme activity in EIA--colorimetric, fluorometric and luminometric method] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Setup Using 2-methylthio-4-trifluoromethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-methylthio-4-trifluoromethylbenzoic acid is a synthetic organic compound characterized by a benzoic acid backbone substituted with a methylthio group at the 2-position and a trifluoromethyl group at the 4-position. The trifluoromethyl moiety is known to enhance the lipophilicity and metabolic stability of drug candidates, potentially improving their ability to cross cell membranes and prolonging their biological activity.[1] While the specific biological targets of this compound are not extensively documented, its structural motifs are present in compounds known to modulate the activity of various cellular targets, including G protein-coupled receptors and transient receptor potential (TRP) channels.[2]
This document provides a detailed protocol for an in vitro calcium flux assay to evaluate the potential antagonistic activity of this compound on the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a non-selective cation channel activated by cold temperatures and cooling agents like menthol and icilin.[3][4][5] It is a validated target for the development of therapeutics for pain and other sensory disorders.[5][6]
Experimental Protocols
TRPM8 Antagonist Calcium Flux Assay
This assay is designed to measure the ability of a test compound, such as this compound, to inhibit the influx of calcium through the TRPM8 channel upon activation by an agonist.[3] The assay utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Calcium 6, to detect changes in intracellular calcium concentrations.[3]
Materials and Reagents:
-
HEK293 cells stably expressing human TRPM8 (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418)
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
96-well or 384-well black-walled, clear-bottom microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6 Assay Kit)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound (Test Compound)
-
TRPM8 agonist (e.g., Menthol, Icilin)
-
Known TRPM8 antagonist (e.g., AMTB, Capsazepine) as a positive control
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Culture and Plating:
-
Culture HEK293-hTRPM8 cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into 96-well or 384-well black-walled, clear-bottom plates at a density of 40,000-60,000 cells per well.
-
Incubate the plates overnight at 37°C to allow for cell adherence.[3]
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) and 0.02% Pluronic F-127 in HBSS with 20 mM HEPES.
-
Aspirate the culture medium from the cell plates and wash the wells once with HBSS.
-
Add 50 µL of the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C in the dark.[3]
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in HBSS to achieve the desired final test concentrations (e.g., ranging from 1 nM to 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.
-
Prepare solutions for the positive control (known TRPM8 antagonist) and vehicle control (HBSS with the same final DMSO concentration).
-
After dye loading, gently wash the cells twice with HBSS.
-
Add 20 µL of the diluted test compound, positive control, or vehicle control to the respective wells.
-
Incubate the plates for 15-30 minutes at room temperature.[3]
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of a TRPM8 agonist (e.g., 100 µM Menthol or 1 µM Icilin) in HBSS. The final concentration should be at the EC80 (the concentration that elicits 80% of the maximal response) to ensure a robust signal for inhibition.[3]
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Using the instrument's automated liquid handling, add 20 µL of the agonist solution to each well.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing the response in each well as a percentage of the vehicle control response (100% activity).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the agonist-induced response) by fitting the data to a four-parameter logistic equation.
Data Presentation
Table 1: Hypothetical In Vitro Activity of this compound on TRPM8
| Compound | Assay Type | Agonist (Concentration) | IC50 (µM) | Hill Slope | Maximum Inhibition (%) |
| This compound | Calcium Flux | Menthol (100 µM) | 5.2 | 1.1 | 98 |
| AMTB (Positive Control) | Calcium Flux | Menthol (100 µM) | 0.1 | 1.0 | 100 |
| Vehicle (DMSO) | Calcium Flux | Menthol (100 µM) | N/A | N/A | 0 |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: TRPM8 channel activation by cold or menthol and its inhibition by a test compound.
Experimental Workflow Diagram
Caption: Workflow for the TRPM8 antagonist calcium flux assay.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation | PLOS One [journals.plos.org]
- 6. TRPM8 antagonist 2 | TRP/TRPV Channel | TargetMol [targetmol.com]
Handling and storage procedures for 2-methylthio-4-trifluoromethylbenzoic acid.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of 2-methylthio-4-trifluoromethylbenzoic acid (CAS No. 142994-05-6). The information is intended to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment and ensuring the integrity of the compound.
Section 1: Chemical and Physical Properties
This compound is a benzoic acid derivative. Its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 142994-05-6 | [1] |
| Molecular Formula | C₉H₇F₃O₂S | [1] |
| Molecular Weight | 236.21 g/mol | [1] |
| Physical State | Solid, powder | Inferred from related compounds[2] |
| Purity | ≥97% | [1] |
Section 2: Safety and Hazard Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
Signal Word: Warning[3]
It is imperative to handle this compound with appropriate personal protective equipment and in a well-ventilated area.
Section 3: Handling and Storage Procedures
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[5]
-
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[4]
-
Respiratory Protection: In case of inadequate ventilation or when handling large quantities, use a NIOSH-approved respirator.[4]
Storage
Proper storage is crucial to maintain the stability and integrity of the compound.
| Storage Condition | Recommendation | Source |
| Temperature | 4°C | [1] |
| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen). | [1] |
| Container | Keep in a tightly closed, corrosion-resistant container. | [6] |
| Location | Store in a cool, dry, and well-ventilated area away from incompatible materials. | [6][7] |
Incompatible Materials: Strong oxidizing agents, bases.[4][8]
Handling Workflow
The following diagram outlines the recommended workflow for handling this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)- | C9H7F3O2S | CID 11085762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. aplng.com.au [aplng.com.au]
- 6. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 7. recsupply.com [recsupply.com]
- 8. fishersci.com [fishersci.com]
Synthesis of Benzothiazinones from Trifluoromethylbenzoic Acid Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of benzothiazinones (BTZs), a promising class of antimycobacterial agents, from trifluoromethylbenzoic acid precursors. The trifluoromethyl group plays a crucial role in medicinal chemistry by enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] These protocols are based on established synthetic routes and are intended to guide researchers in the efficient preparation of various BTZ analogues for drug discovery and development.
Introduction
8-Nitrobenzothiazinones (BTZs) are a significant class of compounds being investigated for their potent antitubercular activity.[3][4] Prominent examples like BTZ043 and PBTZ169 (macozinone) have advanced to clinical trials, highlighting the therapeutic potential of this scaffold.[5][6] The synthesis of these complex molecules often commences from readily available trifluoromethyl-substituted benzoic acids. This document outlines two primary synthetic pathways: the Thiourea Pathway and the Acylisothiocyanate Pathway, both starting from 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid.
The core of BTZ's antimycobacterial action lies in the nitro group at the 8-position, which, after nitroreduction, covalently binds to and inhibits the DprE1 enzyme, an essential component in the mycobacterial cell wall synthesis.[7]
Synthetic Pathways
The synthesis of benzothiazinones from trifluoromethylbenzoic acid precursors can be achieved through several routes. Below are detailed protocols for two efficient and commonly employed methods.
Diagram: Overall Synthetic Workflow
Caption: General workflow for benzothiazinone synthesis.
Protocol 1: Thiourea Pathway
This pathway offers an efficient one-step formation of the thiazinone ring system from an activated benzoic acid derivative and a corresponding thiourea.[3][4] This method has been shown to produce high yields, in some cases between 65-75%.[3]
Experimental Protocol
Step 1: Synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride
-
To a solution of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid in toluene (approximately 20 mL per mmol of acid), add thionyl chloride (2 equivalents).[8]
-
Heat the mixture to reflux (approximately 110 °C) for 2 hours.[3][4][8]
-
After cooling, remove the solvent and excess thionyl chloride in vacuo.
-
The resulting 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride is used in the next step without further purification.[8]
Step 2: Cyclization to form the Benzothiazinone Ring
-
Dissolve the crude benzoyl chloride in toluene.
-
Add the desired N,N-dialkylthiourea to the solution.
-
Heat the reaction mixture at 110 °C.[3][4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the final benzothiazinone.
Diagram: Thiourea Pathway
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Methylthio-4-trifluoromethylbenzoic Acid in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing 2-methylthio-4-trifluoromethylbenzoic acid as a scaffold in structure-activity relationship (SAR) studies. The protocols outlined below are based on established methodologies for the synthesis of analogs and their subsequent biological evaluation against specific targets. For the purpose of these notes, we will focus on the hypothetical development of inhibitors for a generic protein kinase, a common target in drug discovery.
Introduction
This compound is a versatile starting material for SAR studies due to its distinct structural features. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the methylthio group and the carboxylic acid provide handles for chemical modification.[1] By systematically modifying these positions, researchers can probe the chemical space around the scaffold to understand how structural changes influence biological activity, ultimately leading to the identification of more potent and selective compounds.
Key Areas for Modification in SAR Studies
The structure of this compound offers three primary points for chemical modification to explore the SAR:
-
Carboxylic Acid Group (R1): This group can be converted to various amides, esters, or other bioisosteres to explore interactions with the target protein's binding pocket.
-
Methylthio Group (R2): The sulfur atom can be oxidized to sulfoxide or sulfone, and the methyl group can be replaced with other alkyl or aryl substituents to modulate steric and electronic properties.
-
Aromatic Ring (R3): Additional substituents can be introduced onto the phenyl ring to probe for additional binding interactions.
Experimental Protocols
General Synthesis of Amide Analogs (Modification at R1)
This protocol describes a general method for the synthesis of a library of amide analogs from this compound.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
A library of primary and secondary amines
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Acid Chloride Formation:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide analog.
-
Protein Kinase Inhibition Assay
This protocol outlines a common method to screen the synthesized analogs for their ability to inhibit a specific protein kinase.
Materials:
-
Synthesized analogs of this compound
-
Recombinant protein kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds (analogs) in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Add the protein kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a commercial kit like ADP-Glo™.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
The quantitative data from the SAR studies should be summarized in a clear and structured table to facilitate comparison between the different analogs.
| Compound ID | R1 Modification | R2 Modification | R3 Modification | Kinase Inhibition IC50 (nM) |
| 1 | -COOH | -SCH3 | H | >10,000 |
| 1a | -CONH(CH2)2Ph | -SCH3 | H | 5,200 |
| 1b | -CON(CH3)2 | -SCH3 | H | 8,500 |
| 1c | -CONH-c-Hex | -SCH3 | H | 2,100 |
| 2a | -COOH | -S(O)CH3 | H | 7,800 |
| 2b | -COOH | -S(O2)CH3 | H | 6,500 |
| 3a | -COOH | -SCH3 | 5-Cl | 4,300 |
Visualizations
SAR Exploration Workflow
The following diagram illustrates the logical workflow for conducting SAR studies starting from this compound.
Caption: Workflow for SAR studies.
Hypothetical Signaling Pathway Inhibition
This diagram depicts how a potent inhibitor developed from this SAR study might block a generic protein kinase signaling pathway.
Caption: Inhibition of a kinase pathway.
References
Application Notes and Protocols for Protein Binding Studies of Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The binding of a small molecule inhibitor to its protein target is a critical event that dictates its therapeutic efficacy. A thorough understanding of this interaction is paramount in drug discovery and development, as it provides insights into the inhibitor's potency, specificity, and mechanism of action. This document provides detailed application notes and protocols for key biophysical techniques used to characterize the binding of small molecule inhibitors to their protein targets. The methodologies described herein are essential for generating robust and reproducible data to guide lead optimization and candidate selection.
Key Experimental Techniques for Protein Binding Analysis
Several biophysical methods are routinely employed to study the interaction between small molecule inhibitors and their protein targets. The choice of technique depends on various factors, including the properties of the interacting molecules, the desired throughput, and the specific information required (e.g., affinity, kinetics, or thermodynamics). Here, we detail the protocols for four widely used and complementary techniques: Equilibrium Dialysis (ED), Ultrafiltration (UF), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Equilibrium Dialysis (ED)
Equilibrium Dialysis is considered a gold standard method for determining the unbound fraction of a drug in plasma and for measuring binding affinity to a purified protein.[1] The technique relies on the diffusion of the unbound small molecule across a semi-permeable membrane until equilibrium is reached between a protein-containing compartment and a protein-free compartment.
Experimental Protocol
Materials:
-
Test small molecule inhibitor
-
Purified target protein
-
Semi-permeable dialysis membrane with an appropriate molecular weight cut-off (MWCO) (e.g., 12-14 kDa)[2]
-
Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[1]
-
Incubator shaker[1]
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)[1]
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the small molecule inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the target protein in the assay buffer to a known concentration.
-
Prepare the assay buffer.
-
-
Dialysis Setup:
-
Hydrate the dialysis membrane according to the manufacturer's instructions.[3]
-
Assemble the dialysis unit, ensuring the membrane separates the two chambers.
-
Add the protein solution containing a known concentration of the small molecule inhibitor to one chamber (the sample chamber).
-
Add an equal volume of the assay buffer to the other chamber (the buffer chamber).[1]
-
-
Incubation:
-
Sample Collection and Analysis:
-
After incubation, carefully collect aliquots from both the sample and buffer chambers.[1]
-
Determine the concentration of the small molecule inhibitor in both chambers using a validated analytical method such as LC-MS/MS.[1][3] The concentration in the buffer chamber represents the unbound (free) drug concentration at equilibrium.
-
Data Presentation
The results from equilibrium dialysis experiments are typically presented as the percentage of the molecule bound to the protein and the dissociation constant (Kd).
| Parameter | Value |
| Total Inhibitor Concentration | [Specify Concentration] µM |
| Protein Concentration | [Specify Concentration] µM |
| Concentration in Protein Chamber (Total) | [Value] µM |
| Concentration in Buffer Chamber (Unbound) | [Value] µM |
| Calculated Bound Concentration | [Value] µM |
| Percentage Bound | [Value] % |
| Dissociation Constant (Kd) | [Value] µM |
Ultrafiltration (UF)
Ultrafiltration is a rapid method for separating the unbound small molecule from the protein-bound fraction by centrifugation through a semi-permeable membrane.[1][4]
Experimental Protocol
Materials:
-
Test small molecule inhibitor
-
Purified target protein or plasma
-
Ultrafiltration devices with an appropriate MWCO (e.g., 30 kDa)[1]
-
Assay buffer (e.g., PBS, pH 7.4)
-
Centrifuge[1]
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)[1]
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein (or plasma) and the small molecule inhibitor in the assay buffer to the desired concentrations.[1]
-
It is crucial to also prepare a control sample of the inhibitor in the buffer without the protein to assess non-specific binding to the ultrafiltration device.
-
-
Incubation:
-
Incubate the protein-inhibitor mixture at a specific temperature (e.g., 37°C) for a set period (e.g., 30 minutes) to allow binding to reach equilibrium.[1]
-
-
Centrifugation:
-
Sample Collection and Analysis:
Data Presentation
The results from ultrafiltration are used to calculate the fraction unbound and the percentage bound.
| Parameter | Value |
| Total Inhibitor Concentration | [Specify Concentration] µM |
| Protein Concentration | [Specify Concentration] µM |
| Concentration in Ultrafiltrate (Unbound) | [Value] µM |
| Fraction Unbound (fu) | [Value] |
| Percentage Bound | [Value] % |
| Non-Specific Binding (%) | [Value] % |
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of binding events between a ligand immobilized on a sensor chip and an analyte flowed over the surface.[5] It provides kinetic information, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.[6]
Experimental Protocol
Materials:
-
SPR instrument (e.g., Biacore)[6]
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., Amine Coupling Kit)
-
Purified target protein (ligand)
-
Small molecule inhibitor (analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
The target protein is typically immobilized on the sensor chip surface. Amine coupling is a common method for this.[7]
-
The amount of immobilized protein should be optimized to achieve a suitable signal response for the small molecule analyte.
-
-
Binding Analysis:
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
Solutions of the small molecule inhibitor at various concentrations are injected over the surface. The binding of the inhibitor to the immobilized protein causes a change in the refractive index, which is detected as a response in the sensorgram.[5]
-
The association phase is monitored during the injection.
-
After the injection, the running buffer is flowed over the surface again, and the dissociation of the inhibitor is monitored.[6]
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd) and the dissociation constant (Kd).[6]
-
Data Presentation
SPR data is summarized to provide a comprehensive kinetic and affinity profile of the inhibitor.
| Inhibitor | ka (M⁻¹s⁻¹) | kd (s⁻¹) | Kd (nM) |
| Compound A | [Value] | [Value] | [Value] |
| Compound B | [Value] | [Value] | [Value] |
| Compound C | [Value] | [Value] | [Value] |
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event.[8][9] In a single experiment, ITC can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including the enthalpy (ΔH) and entropy (ΔS) changes.[10]
Experimental Protocol
Materials:
-
Isothermal titration calorimeter
-
Purified target protein
-
Small molecule inhibitor
-
Identical, well-matched buffer for both protein and inhibitor solutions[10]
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein in the buffer and place it in the sample cell of the calorimeter.[8]
-
Prepare a solution of the small molecule inhibitor in the same buffer at a concentration typically 10-20 times that of the protein and load it into the injection syringe.[10]
-
It is critical that the buffer for the protein and the inhibitor are identical to minimize heats of dilution.[10]
-
-
Titration:
-
A series of small, precise injections of the inhibitor solution are made into the protein solution in the sample cell.[8]
-
The heat released or absorbed upon each injection is measured by the instrument.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of the inhibitor to the protein.
-
The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.[11]
-
Data Presentation
The thermodynamic profile of the inhibitor binding is presented in a structured table.
| Parameter | Value |
| Stoichiometry (n) | [Value] |
| Dissociation Constant (Kd) | [Value] µM |
| Enthalpy Change (ΔH) | [Value] kcal/mol |
| Entropy Change (ΔS) | [Value] cal/mol/deg |
| Gibbs Free Energy Change (ΔG) | [Value] kcal/mol |
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the point of intervention for small molecule inhibitors.
Experimental Workflow Diagram
Caption: General experimental workflow for a protein binding study of small molecule inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Application Notes and Protocols: (2,2-dimethyl-1,3-dioxan-5-yl)methanol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(2,2-dimethyl-1,3-dioxan-5-yl)methanol , a chiral organic compound with the molecular formula C₇H₁₄O₃, serves as a valuable and versatile building block in modern organic synthesis.[1] Its rigid dioxane core, derived from the protection of two hydroxyl groups of glycerol, provides a defined stereochemical scaffold. This feature, combined with the primary hydroxyl group, makes it an excellent starting material for the synthesis of complex chiral molecules, particularly in the field of medicinal chemistry. The acetonide protecting group offers stability under various reaction conditions and can be readily removed in the final stages of a synthesis. These application notes provide detailed protocols for the use of (2,2-dimethyl-1,3-dioxan-5-yl)methanol in the synthesis of beta-blockers and potential antiviral agents, along with an overview of the relevant biological signaling pathway.
Application 1: Enantioselective Synthesis of (S)-Propranolol
(S)-Propranolol is a widely used beta-blocker for the treatment of cardiovascular diseases such as hypertension and angina.[2] The therapeutic activity of propranolol resides primarily in the (S)-enantiomer.[2][3][4] The following protocol outlines a synthetic route to (S)-Propranolol using (R)-(2,2-dimethyl-1,3-dioxan-5-yl)methanol as a chiral synthon.
Experimental Workflow for the Synthesis of (S)-Propranolol
Quantitative Data Summary
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Oxidation | Dess-Martin Periodinane, DCM, rt | (R)-2,2-dimethyl-1,3-dioxane-5-carbaldehyde | ~90-95 |
| 2 | Epoxidation | Trimethylsulfonium iodide, NaH, DMSO, rt | (R)-2-((2,2-dimethyl-1,3-dioxan-5-yl)methyl)oxirane | ~80-85 |
| 3 | Ring-Opening | Isopropylamine, reflux | (S)-1-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3-(isopropylamino)propan-2-ol | ~85-90 |
| 4 | Deprotection | HCl, Methanol, rt | (S)-Propranolol | ~90-95 |
Detailed Experimental Protocols
Step 1: Oxidation of (R)-(2,2-dimethyl-1,3-dioxan-5-yl)methanol
This protocol utilizes the Dess-Martin periodinane (DMP) for a mild and selective oxidation of the primary alcohol to an aldehyde.[5][6][7]
-
Materials:
-
(R)-(2,2-dimethyl-1,3-dioxan-5-yl)methanol (1.0 eq)
-
Dess-Martin Periodinane (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
Dissolve (R)-(2,2-dimethyl-1,3-dioxan-5-yl)methanol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add Dess-Martin Periodinane portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and 10% Na₂S₂O₃ solution.
-
Stir the biphasic mixture vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (R)-2,2-dimethyl-1,3-dioxane-5-carbaldehyde as a crude product, which can often be used in the next step without further purification.
-
Step 2: Epoxidation of (R)-2,2-dimethyl-1,3-dioxane-5-carbaldehyde
The Corey-Chaykovsky reaction is employed to convert the aldehyde to the corresponding epoxide.
-
Materials:
-
(R)-2,2-dimethyl-1,3-dioxane-5-carbaldehyde (1.0 eq)
-
Trimethylsulfonium iodide (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Brine
-
-
Procedure:
-
In a flame-dried, three-necked flask under nitrogen, add trimethylsulfonium iodide and anhydrous DMSO.
-
Add sodium hydride portion-wise to the suspension at room temperature. The mixture will be stirred until the evolution of hydrogen gas ceases (approximately 30-45 minutes).
-
Cool the resulting ylide solution to 0 °C and add a solution of (R)-2,2-dimethyl-1,3-dioxane-5-carbaldehyde in DMSO dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Quench the reaction by pouring it into ice-water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford (R)-2-((2,2-dimethyl-1,3-dioxan-5-yl)methyl)oxirane.
-
Step 3: Epoxide Ring-Opening with Isopropylamine
-
Materials:
-
(R)-2-((2,2-dimethyl-1,3-dioxan-5-yl)methyl)oxirane (1.0 eq)
-
Isopropylamine (excess, ~10 eq)
-
-
Procedure:
-
In a sealed tube or a flask equipped with a reflux condenser, dissolve the epoxide in isopropylamine.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess isopropylamine under reduced pressure.
-
The resulting crude (S)-1-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3-(isopropylamino)propan-2-ol can be used directly in the next step.
-
Step 4: Deprotection to Yield (S)-Propranolol
-
Materials:
-
(S)-1-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3-(isopropylamino)propan-2-ol (1.0 eq)
-
Methanol
-
Hydrochloric acid (HCl), concentrated or as a solution in an organic solvent
-
Sodium bicarbonate, saturated aqueous solution
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the protected propranolol derivative in methanol.
-
Add a catalytic amount of concentrated HCl or a stoichiometric amount of HCl in an organic solvent.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude (S)-Propranolol can be purified by crystallization or column chromatography to yield the final product.
-
Application 2: Synthesis of a Dioxane-Based Antiviral Agent Analog
Dioxane-containing molecules have been investigated for their potential antiviral activities.[8] This protocol describes a general approach to synthesize a potential antiviral agent by coupling the (2,2-dimethyl-1,3-dioxan-5-yl)methanol scaffold to a nucleobase mimic, such as a substituted purine or pyrimidine, which are common motifs in antiviral drugs.
Experimental Workflow for a Dioxane-Based Antiviral Analog
Quantitative Data Summary
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Mesylation | Methanesulfonyl chloride, Triethylamine, DCM, 0 °C to rt | (2,2-dimethyl-1,3-dioxan-5-yl)methyl methanesulfonate | ~90-98 |
| 2 | Nucleophilic Substitution | Substituted purine/pyrimidine, K₂CO₃, DMF, heat | Dioxane-Nucleobase Analog | ~60-80 |
Detailed Experimental Protocols
Step 1: Mesylation of (2,2-dimethyl-1,3-dioxan-5-yl)methanol
-
Materials:
-
(2,2-dimethyl-1,3-dioxan-5-yl)methanol (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Dissolve (2,2-dimethyl-1,3-dioxan-5-yl)methanol and triethylamine in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add methanesulfonyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (2,2-dimethyl-1,3-dioxan-5-yl)methyl methanesulfonate, which is often used immediately in the next step.
-
Step 2: Nucleophilic Substitution with a Heterocyclic Base
-
Materials:
-
(2,2-dimethyl-1,3-dioxan-5-yl)methyl methanesulfonate (1.0 eq)
-
Substituted purine or pyrimidine (e.g., 6-chloropurine) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
-
Procedure:
-
To a solution of the heterocyclic base in anhydrous DMF, add potassium carbonate and the mesylated alcohol.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired dioxane-nucleobase analog.
-
Relevant Biological Pathway: Beta-Adrenergic Signaling
Beta-blockers, such as Propranolol, exert their therapeutic effects by antagonizing beta-adrenergic receptors (β-ARs). These receptors are a class of G protein-coupled receptors that are activated by catecholamines like epinephrine and norepinephrine.[9] The signaling cascade initiated by β-AR activation plays a crucial role in regulating cardiovascular function.
Mechanism of Action of Beta-Blockers
-
Receptor Binding: In the normal physiological state, epinephrine and norepinephrine bind to β-ARs on the surface of cardiac cells.[9][10]
-
G-Protein Activation: This binding activates a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[11]
-
PKA Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).
-
Phosphorylation and Cellular Response: PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, leading to an increase in intracellular calcium levels. This results in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[9][11]
-
Beta-Blocker Intervention: Beta-blockers are competitive antagonists that bind to β-ARs, thereby preventing the binding of endogenous catecholamines.[9] This blockade inhibits the entire downstream signaling cascade, leading to a reduction in heart rate, blood pressure, and cardiac contractility, which is beneficial in conditions like hypertension and angina.[1][10][12]
Beta-Adrenergic Signaling Pathway Diagram
References
- 1. ahajournals.org [ahajournals.org]
- 2. jocpr.com [jocpr.com]
- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 4. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 6. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 10. Beta blocker - Wikipedia [en.wikipedia.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Beta Blockers | Mechanism & Uses - Lesson | Study.com [study.com]
Application Notes and Protocols for 2-methylthio-4-trifluoromethylbenzoic acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of stock solutions of 2-methylthio-4-trifluoromethylbenzoic acid for in vitro cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining reliable data.
Introduction
This compound is a synthetic aromatic carboxylic acid derivative. Benzoic acid and its derivatives are known to exhibit a range of biological activities, making them of interest in various fields of research, including drug discovery. Proper preparation of stock solutions is the first critical step in conducting cell-based assays with this compound. This document outlines the necessary procedures for solubilization, sterilization, storage, and application of this compound in a cell culture setting.
Physicochemical and Safety Data
A summary of the key properties and safety information for this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇F₃O₂S | [1] |
| Molecular Weight | 236.21 g/mol | [1][2] |
| Purity | ≥97% | [2] |
| Appearance | Liquid | [1] |
| Storage (Neat) | 4°C, stored under nitrogen | [2] |
| GHS Hazard Statements | H302: Harmful if swallowedH412: Harmful to aquatic life with long lasting effects | [1] |
| Precautionary Statements | P264, P270, P273, P301+P317, P330, P501 | [1] |
Note: Always consult the Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and up-to-date safety information.[3] Handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
Experimental Protocols
Preparation of a 100 mM Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic small molecules for cell culture applications.[4][5]
Materials:
-
This compound powder
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile serological pipettes and pipette tips
-
0.22 µm sterile syringe filter with a DMSO-compatible membrane (e.g., PTFE or nylon)[8][9]
Procedure:
-
Pre-warm the vial of this compound to room temperature before opening to minimize water condensation.
-
Weigh out a precise amount of the compound using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 23.62 mg of the compound.
-
Transfer the weighed compound into a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube. For a 100 mM stock, add 1 mL of DMSO for every 23.62 mg of compound.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Sterile filter the stock solution using a 0.22 µm syringe filter with a DMSO-compatible membrane into a new sterile, amber tube.[8][9] This step is crucial for removing any potential microbial contaminants.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes or cryovials to minimize freeze-thaw cycles.[10]
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term storage.[10]
Preparation of Working Solutions in Cell Culture Medium
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[5][10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Procedure:
-
Thaw a single aliquot of the 100 mM stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 100 µM working solution, you will need 1 µL of the 100 mM stock solution.
-
Serially dilute the stock solution in pre-warmed cell culture medium to prepare the final working concentration. It is recommended to perform a stepwise dilution to prevent precipitation of the compound.[11] For example, first, dilute the 100 mM stock 1:10 in medium to get a 10 mM intermediate solution. Then, dilute the 10 mM solution 1:100 to get the final 100 µM working solution.
-
Mix the working solution gently but thoroughly by pipetting up and down or by gentle vortexing.
-
Add the freshly prepared working solution to your cell cultures immediately. Do not store working solutions in cell culture medium for extended periods, as the stability of the compound in the medium is unknown.[12]
Experimental Workflow and Data Presentation
The following diagram illustrates the general workflow for preparing and using the stock solution in a typical cell culture experiment.
Caption: Workflow for stock solution preparation and cell treatment.
Quantitative Data Summary
| Parameter | Recommended Value |
| Stock Solution Concentration | 10-100 mM |
| Solvent | Sterile, cell culture grade DMSO |
| Storage Temperature (Aliquots) | -20°C (short-term) or -80°C (long-term) |
| Final DMSO Concentration in Medium | ≤ 0.5% |
| Working Solution Storage | Prepare fresh for each experiment |
Potential Signaling Pathways
While the specific molecular targets of this compound are not yet fully elucidated, based on the activities of structurally related benzoic acid derivatives, it may influence several signaling pathways. For instance, some benzoic acid derivatives have been shown to act as inhibitors of sirtuins (e.g., SIRT1), which are NAD+-dependent deacetylases involved in cell metabolism, stress resistance, and aging.[8] The diagram below presents a hypothetical signaling pathway that could be investigated.
References
- 1. Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)- | C9H7F3O2S | CID 11085762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. lifetein.com [lifetein.com]
- 6. DMSO Sterile Filtered | Dimethylsulfoxide | G-Biosciences [gbiosciences.com]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. captivatebio.com [captivatebio.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve solubility of 2-methylthio-4-trifluoromethylbenzoic acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experiments with 2-methylthio-4-trifluoromethylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the solubility of this compound?
A1: The solubility of this compound is primarily influenced by its molecular structure, which includes a hydrophobic aromatic ring, a lipophilic trifluoromethyl group, and a weakly acidic carboxylic acid group. Key factors affecting its solubility include the choice of solvent, the pH of aqueous solutions, and the temperature. Due to its aromatic nature and the presence of the trifluoromethyl group, the compound is expected to have low aqueous solubility.[1][2][3][4]
Q2: What is the predicted pKa of this compound and why is it important?
Q3: In which types of solvents is this compound likely to be more soluble?
A3: this compound is expected to be more soluble in polar organic solvents, such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO), compared to nonpolar solvents or water.[2][3] The polarity of these organic solvents can better accommodate the different structural motifs of the molecule.
Troubleshooting Guide
Issue: My this compound is not dissolving in my aqueous buffer.
-
Question: What is the pH of your aqueous buffer?
-
Answer: The solubility of this compound is highly dependent on pH. As a carboxylic acid, its solubility in aqueous solutions will significantly increase at a pH above its pKa (estimated to be around 3-4). In acidic or neutral buffers, the compound will be in its less soluble protonated form. Try adjusting the pH of your buffer to a basic pH (e.g., pH 7.4 or higher) to deprotonate the carboxylic acid and form the more soluble carboxylate salt.
-
-
Question: Have you tried using a co-solvent?
-
Answer: If you are limited to a specific pH range where the compound has low solubility, consider adding a water-miscible organic co-solvent. Common co-solvents for poorly soluble drugs include ethanol, propylene glycol, and polyethylene glycol (PEG). Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it while monitoring for precipitation.
-
Issue: I am observing precipitation of my compound during my experiment.
-
Question: Are you experiencing temperature fluctuations?
-
Answer: The solubility of most solid compounds, including carboxylic acids, generally increases with temperature.[2] If your experimental setup involves temperature changes, the compound may precipitate out as the solution cools. Ensure your experiment is conducted at a constant temperature where the compound remains soluble. You might consider gently warming the solution to aid dissolution, but be mindful of the compound's stability at elevated temperatures.
-
-
Question: Did you change the solvent composition or pH during the experiment?
-
Answer: Any change in the solvent system, such as the addition of another solvent in which the compound is less soluble or a shift in pH towards the pKa, can cause precipitation. Carefully review your experimental protocol to identify any such changes and consider if the final conditions maintain the compound's solubility.
-
Solubility Data
The following table summarizes the predicted and plausible experimental solubility of this compound in various solvents at different conditions. Note: These values are illustrative and should be determined experimentally.
| Solvent System | Temperature (°C) | pH | Predicted Solubility (mg/mL) |
| Water | 25 | 2.0 | < 0.1 |
| Water | 25 | 7.4 | 1 - 5 |
| Water | 25 | 9.0 | > 10 |
| Phosphate Buffered Saline (PBS) | 25 | 7.4 | 1 - 5 |
| Ethanol | 25 | N/A | > 50 |
| Methanol | 25 | N/A | > 50 |
| Dimethyl Sulfoxide (DMSO) | 25 | N/A | > 100 |
| Acetone | 25 | N/A | > 50 |
| Water | 37 | 7.4 | 5 - 10 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol describes the standard shake-flask method to determine the thermodynamic solubility of this compound.
Materials:
-
This compound
-
Selected aqueous buffer (e.g., phosphate buffer) at desired pH
-
Scintillation vials or glass test tubes
-
Orbital shaker with temperature control
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer.[5][6][7]
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. Ensure there is undissolved solid material at the bottom of the vial.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with the mobile phase (for HPLC) or the buffer (for UV-Vis).
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method with a standard calibration curve.[8][9][10]
-
The calculated concentration represents the solubility of the compound under the tested conditions.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol provides a general method for improving the solubility of this compound using a co-solvent system.
Materials:
-
This compound
-
Aqueous buffer at the desired pH
-
Water-miscible organic co-solvent (e.g., Ethanol, DMSO, PEG 400)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in the pure co-solvent at a high concentration.
-
In a series of volumetric flasks, prepare different co-solvent/buffer mixtures (e.g., 5%, 10%, 20%, 50% v/v co-solvent in buffer).
-
To each co-solvent/buffer mixture, add a small aliquot of the stock solution and mix thoroughly.
-
Observe the solutions for any signs of precipitation.
-
If no precipitation occurs, continue adding the stock solution incrementally until precipitation is observed.
-
The highest concentration at which the compound remains in solution for each co-solvent mixture is the approximate solubility in that system.
-
For more precise determination, use the shake-flask method as described in Protocol 1 with the desired co-solvent/buffer mixture.
Visualizations
The following diagrams illustrate the decision-making process for solubility enhancement and a general workflow for experimental solubility determination.
Caption: Decision-making workflow for selecting a solubility enhancement strategy.
Caption: General experimental workflow for determining thermodynamic solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Page loading... [wap.guidechem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. hitachi-hightech.com [hitachi-hightech.com]
- 9. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.pan.pl [journals.pan.pl]
Technical Support Center: Optimizing Synthesis of BTZ043 Precursors
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of BTZ043 precursors. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of BTZ043 precursors, offering potential causes and solutions.
Problem 1: Low or No Yield of the Final Benzothiazinone Product
Low product yield is a common issue that can be attributed to several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Ring Closure | Optimize reaction temperature by gradually increasing it in 5-10 °C increments. Monitor the reaction progress closely using TLC or LC-MS to find the optimal temperature for cyclization without product degradation.[1] Consider screening different non-nucleophilic bases, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), as the choice of base is critical for the intramolecular nucleophilic substitution.[1] Ensure the solvent is anhydrous, as water can interfere with the reaction. Switching to a higher-boiling point aprotic solvent like DMA (dimethylacetamide) or NMP (N-methyl-2-pyrrolidone) may also facilitate the reaction.[1] |
| Degradation of Starting Materials or Product | Verify the purity of starting materials, as impurities can lead to side reactions.[1] If intermediates are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Optimize the reaction time by monitoring its progress and stopping it once the starting material is consumed to prevent degradation from prolonged exposure to heat.[1] |
| Inefficient Acyl Isothiocyanate Formation | This step is highly sensitive to moisture; ensure all glassware is oven-dried and reagents are anhydrous.[1] Use fresh or properly stored sodium or potassium thiocyanate.[1] |
| Side Reactions of Acyl Isothiocyanate | The formation of the acyl isothiocyanate intermediate can be exothermic; maintain a low temperature during its formation to prevent side reactions.[1] It is recommended to use the acyl isothiocyanate intermediate immediately in the next step without isolation to minimize decomposition.[1] |
Troubleshooting Workflow for Low Yield
References
2-methylthio-4-trifluoromethylbenzoic acid stability in aqueous buffer solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methylthio-4-trifluoromethylbenzoic acid in aqueous buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound in aqueous buffer solutions?
A1: Based on its chemical structure, which contains a thioether linkage and a carboxylic acid group, this compound is susceptible to two primary degradation pathways in aqueous solutions: oxidation and hydrolysis.[1] Oxidation of the thioether group can lead to the formation of the corresponding sulfoxide and sulfone.[1] Hydrolysis, particularly under acidic or basic conditions, may also occur, although thioethers are generally more stable to hydrolysis than thioesters.[2][3][4]
Q2: What are the typical conditions for conducting forced degradation studies on a compound like this compound?
A2: Forced degradation studies, or stress testing, are essential for understanding the intrinsic stability of a drug substance.[5][6][7][8] These studies involve exposing the compound to conditions more severe than accelerated stability testing.[6] For this compound, typical stress conditions would include exposure to acidic, basic, oxidative, thermal, and photolytic stress.[6][8][9] The goal is to achieve 5-20% degradation to enable the identification of degradation products.
Q3: How can I analyze the stability of this compound and its potential degradants?
A3: The most common and effective analytical method for stability testing is High-Performance Liquid Chromatography (HPLC), often with UV or mass spectrometric detection (LC-MS).[6][10][11] A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products.[5][7] Gas Chromatography-Mass Spectrometry (GC-MS) may also be used, potentially requiring derivatization of the analyte.[10]
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Aqueous Buffer
-
Possible Cause: The pH of the buffer solution may be promoting hydrolysis. The presence of oxidizing agents, even in trace amounts, could be causing oxidation of the thioether group.
-
Troubleshooting Steps:
-
pH Profiling: Conduct a pH stability study by preparing solutions of the compound in a range of buffers (e.g., pH 2, 4, 7, 9, 12). Analyze the samples at initial and subsequent time points to determine the pH at which the compound is most stable.
-
Deoxygenate Buffers: If oxidation is suspected, prepare buffers with deoxygenated water and consider adding an antioxidant, such as sodium bisulfite, to a sample as a control to see if it prevents degradation.
-
Control for Metal Ions: Trace metal ions can catalyze oxidation. Prepare buffers in high-purity water and consider the use of a chelating agent like EDTA in a control experiment.
-
Issue 2: Inconsistent or Irreproducible Stability Data
-
Possible Cause: This could be due to issues with sample preparation, analytical methodology, or storage conditions.
-
Troubleshooting Steps:
-
Method Validation: Ensure your analytical method is properly validated for specificity, linearity, accuracy, and precision. The method must be proven to be stability-indicating.[7]
-
Standard and Sample Preparation: Prepare fresh stock and working solutions for each experiment. Ensure complete dissolution of the compound. Use a consistent and well-defined procedure for sample preparation.
-
Storage Conditions: Precisely control the temperature and light exposure of your stability samples. Use calibrated ovens and photostability chambers. Ensure containers are inert and properly sealed.
-
Issue 3: Difficulty in Identifying Degradation Products
-
Possible Cause: The concentration of the degradants may be too low for detection, or the analytical technique may not be suitable for their structural elucidation.
-
Troubleshooting Steps:
-
Concentrate Samples: If degradant peaks are small, consider concentrating the stressed samples before analysis.
-
LC-MS/MS Analysis: Utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to obtain molecular weight and fragmentation data for the unknown peaks, which can help in their identification.
-
Forced Degradation: Intentionally degrade the compound to a greater extent (e.g., >20%) to generate a higher concentration of the degradation products for characterization.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After each time point, cool the solution, neutralize with an appropriate amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Keep the solution at room temperature or heat at a gentle temperature (e.g., 40°C) for a specified period. After each time point, neutralize with 0.1 N HCl and dilute with the mobile phase.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period, protected from light. Dilute with the mobile phase for analysis.
-
Thermal Degradation: Store the solid compound in a thermostatically controlled oven at a high temperature (e.g., 70°C). Also, expose a solution of the compound to the same temperature. Analyze samples at various time points.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: HPLC with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over a run time of 20-30 minutes. A typical starting point could be 95% A, ramping to 95% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by a UV scan, likely around 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration (e.g., 10-50 µg/mL) with the initial mobile phase composition.
Data Presentation
Table 1: Summary of Typical Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N - 1 N HCl | Room Temp to 80°C | Up to 72 hours |
| Base Hydrolysis | 0.1 N - 1 N NaOH | Room Temp to 60°C | Up to 48 hours |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal | Dry Heat | 60°C - 100°C | Up to 7 days |
| Photolytic | UV and Visible Light | Ambient | Per ICH Q1B |
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradation Product | Expected Change in Polarity |
| Oxidation | 2-(Methylsulfinyl)-4-(trifluoromethyl)benzoic acid (Sulfoxide) | More Polar |
| Oxidation | 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid (Sulfone) | Even More Polar |
| Hydrolysis (Hypothetical) | 2-Hydroxy-4-(trifluoromethyl)benzoic acid | More Polar |
Visualizations
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioester - Wikipedia [en.wikipedia.org]
- 5. pharmtech.com [pharmtech.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. [PDF] Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs | Semantic Scholar [semanticscholar.org]
- 8. biomedres.us [biomedres.us]
- 9. rjptonline.org [rjptonline.org]
- 10. benchchem.com [benchchem.com]
- 11. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
Common side reactions in the synthesis of trifluoromethylbenzoic acid derivatives.
Technical Support Center: Synthesis of Trifluoromethylbenzoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of trifluoromethylbenzoic acid derivatives. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common side reactions and synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to trifluoromethylbenzoic acid derivatives?
A1: The most prevalent methods include:
-
Grignard Reaction and Carboxylation: Reaction of a trifluoromethyl-substituted aryl halide (e.g., bromobenzotrifluoride) with magnesium to form a Grignard reagent, followed by quenching with carbon dioxide.
-
Oxidation of Toluene or Benzaldehyde Precursors: Direct oxidation of a trifluoromethyl-substituted toluene or benzaldehyde using strong oxidizing agents.
-
Hydrolysis of Nitriles: Conversion of a trifluoromethyl-substituted benzonitrile to the corresponding carboxylic acid via acid- or base-catalyzed hydrolysis.
-
Hydrolysis of Benzotrichlorides: Hydrolysis of a trifluoromethyl-substituted benzotrichloride, which is often prepared by chlorination of the corresponding trifluoromethyl-toluene.
Q2: I am observing a significant amount of a non-acidic, non-polar byproduct in my Grignard carboxylation reaction. What is it likely to be?
A2: This is a common issue. The most likely byproducts are a biphenyl derivative, formed from the coupling of the Grignard reagent with unreacted aryl halide, or the protonated starting material (a "proteo byproduct").[1] Formation of the biphenyl side product is favored by high concentrations of the aryl halide and elevated reaction temperatures.[1]
Q3: Are there any significant safety concerns when preparing trifluoromethylphenyl Grignard reagents?
A3: Yes, there are reports of detonations involving trifluoromethylphenyl Grignard reagents.[2] These reagents can be thermally unstable and may detonate upon loss of solvent or with moderate heating.[2] It is crucial to maintain strict temperature control and never allow the reaction mixture to dry out completely.
Troubleshooting Guides
Method 1: Grignard Reaction and Carboxylation
Problem 1: Low yield of the desired carboxylic acid and formation of a major byproduct that is the starting arene (e.g., 1,3-bis(trifluoromethyl)benzene).
-
Question: My Grignard carboxylation of 3,5-bis(trifluoromethyl)bromobenzene is giving me a low yield of the acid and a significant amount of 3,5-bis(trifluoromethyl)benzene. What is causing this?
-
Answer: This byproduct is known as a "proteo byproduct" and results from the Grignard reagent being quenched by a proton source instead of reacting with CO2. The most common proton source is residual moisture in the glassware, solvents, or CO2 gas. However, the reaction temperature during carboxylation also plays a critical role.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents (e.g., diethyl ether, THF) and ensure the magnesium turnings are dry.[1]
-
Control Carboxylation Temperature: Adding CO2 at very low temperatures significantly minimizes the formation of the proteo byproduct. Lowering the temperature from 0°C to -40°C can reduce this byproduct from ~11% to 5%.[3]
-
CO2 Addition Method: Add the Grignard solution to an excess of crushed dry ice (solid CO2) rather than bubbling CO2 gas through the Grignard solution. This ensures the Grignard reagent is always in the presence of excess electrophile.[3] Alternatively, if using CO2 gas, ensure it is delivered under positive pressure (e.g., 2-3 psi), as reactions at atmospheric pressure can lead to significant byproduct formation.[3]
-
Problem 2: Formation of a high-molecular-weight, non-polar impurity.
-
Question: I am observing a yellowish, non-acidic byproduct that is difficult to separate from my desired trifluoromethylbenzoic acid. What is it?
-
Answer: This is likely a biphenyl byproduct, formed via a Wurtz-type coupling reaction between the Grignard reagent and the unreacted trifluoromethyl-aryl halide.[1]
-
Troubleshooting Steps:
-
Slow Addition of Aryl Halide: Add the aryl halide solution dropwise to the magnesium turnings. This maintains a low concentration of the aryl halide, minimizing the coupling side reaction.[1]
-
Temperature Control: Avoid excessive heating during the formation of the Grignard reagent. Maintaining a gentle reflux is usually sufficient.[1]
-
Purification: Biphenyl impurities can often be removed from the final product by recrystallization or by trituration with a non-polar solvent like petroleum ether, in which the biphenyl is more soluble than the carboxylic acid.[1]
-
| Carboxylation Temperature (°C) | Proteo Byproduct Formation (%) | Relative Yield of Desired Acid |
| 0 | 10-11% | Baseline |
| -20 | 10-11% | Baseline |
| -40 | ~5% | ~5% increase |
| -45 | ~5% | ~5% increase |
| Data derived from the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.[3] |
Method 2: Oxidation of Trifluoromethyl-Substituted Toluenes
Problem: Incomplete oxidation or over-oxidation leading to a mixture of products.
-
Question: My oxidation of 4-trifluoromethyltoluene is giving me a mixture of the starting material, 4-trifluoromethylbenzaldehyde, and the desired 4-trifluoromethylbenzoic acid. How can I drive the reaction to completion without causing degradation?
-
Answer: Incomplete oxidation is common and results from insufficient oxidant or non-optimal reaction conditions. Conversely, harsh conditions can lead to over-oxidation, cleaving the aromatic ring.
-
Troubleshooting Steps:
-
Choice of Oxidant: Use a strong oxidizing agent like potassium permanganate (KMnO₄) or nitric acid.[4]
-
Reaction Time and Temperature: Increase the reaction time or temperature gradually while monitoring the reaction progress by TLC or GC to ensure the starting material and intermediate aldehyde are consumed. For example, hydrolysis and oxidation with 80% nitric acid can be effective at 70-80°C.[4]
-
Stoichiometry: Ensure a sufficient molar excess of the oxidizing agent is used.
-
Avoid Over-oxidation: Carefully control the reaction temperature. Over-oxidation can lead to the formation of aliphatic acids and carbon dioxide, significantly reducing the yield. If over-oxidation is suspected, consider using milder conditions or a more selective oxidant.
-
Method 3: Hydrolysis of Trifluoromethyl-Substituted Benzotrichlorides
Problem: Presence of chlorinated impurities in the final product.
-
Question: My trifluoromethylbenzoic acid, synthesized from the corresponding benzotrichloride, is contaminated with other chlorinated species. What is the likely source?
-
Answer: The primary source of these impurities is often the starting benzotrichloride itself. The free-radical chlorination of trifluoromethyl-toluene can be difficult to control perfectly, leading to under-chlorinated (benzylidene chloride) or over-chlorinated (on the aromatic ring) side products.[5]
-
Troubleshooting Steps:
-
Purify the Starting Material: If possible, purify the trifluoromethyl-benzotrichloride intermediate by distillation before hydrolysis to remove under- and over-chlorinated impurities.
-
Optimize Chlorination: During the synthesis of the benzotrichloride, carefully control the stoichiometry of chlorine and the reaction conditions (UV light intensity, temperature) to maximize the yield of the desired trichlorinated product.[5]
-
Purification of Final Product: The final trifluoromethylbenzoic acid can be purified by dissolving it in an aqueous base (like NaOH or Na₂CO₃ solution) to form the water-soluble sodium salt.[6] Neutral organic impurities can then be removed by extraction with an organic solvent. The pure acid is subsequently recovered by acidifying the aqueous layer.[6]
-
Experimental Protocols
Protocol 1: Synthesis of 3,5-bis(trifluoromethyl)benzoic acid via Grignard Carboxylation
This protocol is adapted from a high-yield industrial process.[7]
-
Grignard Formation: To a dry, nitrogen-purged flask, add magnesium granules (1.05 eq) and anhydrous THF. Heat the mixture to reflux.
-
Separately, dissolve 3,5-bis(trifluoromethyl)bromobenzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the refluxing magnesium slurry to initiate the reaction.
-
Once initiated, add the remaining bromide solution dropwise over 30-60 minutes to maintain a gentle reflux.
-
After the addition is complete, continue refluxing for 30-60 minutes until HPLC or GC analysis shows <1% of the starting bromide remains.
-
Cool the resulting dark brown Grignard solution to ambient temperature.
-
Carboxylation: In a separate pressure-equipped vessel, cool the Grignard solution to -45°C under a nitrogen atmosphere.
-
Pressurize the vessel to 3 psi with CO₂ gas. An exotherm from -45°C to -42°C may be observed.
-
Stir the slurry vigorously at -45°C for 1 hour.
-
Work-up: Warm the mixture to 0°C in an ice bath and slowly add 2N HCl to quench the reaction.
-
Allow the biphasic mixture to stir for 20 minutes. Separate the layers and isolate the organic layer containing the product. The product can be further purified by extraction and crystallization.
Protocol 2: Synthesis of 4-(Trifluoromethyl)benzoic acid via Oxidation of the Aldehyde
This protocol provides a high-yield oxidation using a copper and cobalt catalyst system.
-
Reaction Setup: To a 15 mL glass reaction tube, add water (2 mL), 4-(trifluoromethyl)benzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.003 mmol), and Co(OAc)₂·4H₂O (0.003 mmol).
-
Reaction Execution: Connect an oxygen-filled balloon to the reaction tube.
-
Place the tube in a preheated oil bath at 70°C and stir for 1 hour.
-
Work-up: After the reaction is complete, cool the mixture.
-
Separate the crude solid product by centrifugation.
-
Wash the solid with water (3 mL), centrifuge again, and dry to a constant weight to obtain the target product. A separation yield of 99% has been reported for this method.
Visualizations
Logical Workflow for Troubleshooting Grignard Carboxylation
Caption: Troubleshooting decision tree for Grignard carboxylation issues.
Reaction Pathway: Main vs. Side Reactions in Grignard Synthesis
Caption: Key reaction pathways in the synthesis of trifluoromethylbenzoic acid.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 4. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 7. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Low Yield in Nucleophilic Substitution Reactions
Welcome to the technical support center for nucleophilic substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield in their experiments.
Frequently Asked Questions (FAQs)
Q1: My S(_N)2 reaction is giving a very low yield. What are the most likely causes?
Low yield in an S(_N)2 reaction can often be attributed to one or more of the following factors:
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Steric Hindrance: The S(N)2 mechanism is highly sensitive to steric bulk around the reaction center. The nucleophile must perform a "backside attack" on the carbon bearing the leaving group. Bulky substituents on the substrate can physically block this approach.[1][2][3] Tertiary substrates are generally unreactive in S(_N)2 reactions for this reason, and secondary substrates react more slowly than primary ones.[1][4][5][6]
-
A Weak Nucleophile: S(_N)2 reactions require a strong nucleophile to effectively displace the leaving group.[4][7][8] Negatively charged nucleophiles (e.g., RO⁻, CN⁻) are generally stronger than their neutral counterparts (e.g., ROH, H₂O).[7][8][9]
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A Poor Leaving Group: The leaving group's ability to depart is crucial.[4] A good leaving group should be a weak base that can stabilize the negative charge it takes upon leaving.[10] Halides are common leaving groups, with iodide being the most effective (I⁻ > Br⁻ > Cl⁻ > F⁻).[5] Hydroxide (OH⁻) and alkoxide (RO⁻) ions are poor leaving groups.[4][10]
-
Inappropriate Solvent Choice: The solvent plays a critical role in S(_N)2 reactions. Polar aprotic solvents like DMSO, DMF, and acetone are ideal because they can dissolve the nucleophilic salt but do not solvate the anion, leaving it "naked" and more reactive.[4][7][11][12] Polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the substrate.[4][12][13]
Q2: I am trying to perform an S(_N)1 reaction, but the yield is minimal. What should I investigate?
For low yields in S(_N)1 reactions, consider the following:
-
Carbocation Instability: The rate-determining step of an S(_N)1 reaction is the formation of a carbocation intermediate.[4][8][14] Therefore, the stability of this carbocation is paramount. Tertiary carbocations are the most stable, followed by secondary, while primary and methyl carbocations are generally too unstable to form.[4][5][8]
-
A Poor Leaving Group: Similar to S(_N)2 reactions, a good leaving group is essential for S(_N)1 reactions as its departure is part of the rate-determining step.[11][15] Weak bases make the best leaving groups.[11][15]
-
Incorrect Solvent: Polar protic solvents such as water, alcohols, and carboxylic acids are the preferred choice for S(_N)1 reactions.[4][11][12][16] These solvents can stabilize the carbocation intermediate through solvation and also assist in stabilizing the departing leaving group.[4][11][12][16][17]
-
Weak Nucleophile is Acceptable: Unlike S(_N)2 reactions, the strength of the nucleophile does not affect the reaction rate in an S(_N)1 reaction because the nucleophilic attack occurs after the slow step.[7][14] Often, the solvent itself acts as the nucleophile in a process called solvolysis.[7][11]
Q3: My reaction is producing a significant amount of an elimination byproduct. How can I favor substitution?
Elimination (E1 and E2) reactions are common competitors to nucleophilic substitution. To minimize elimination byproducts, consider these strategies:
-
Temperature: Higher temperatures tend to favor elimination over substitution.[4] Running the reaction at a lower temperature can often increase the yield of the substitution product.
-
Nucleophile/Base Properties: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor elimination. To promote substitution, use a good nucleophile that is a relatively weak base (e.g., I⁻, Br⁻, CN⁻).
-
Substrate Structure: For S(_N)2 vs. E2, increased steric hindrance on the substrate favors elimination.[18] For S(_N)1 vs. E1, the two mechanisms are highly competitive for tertiary substrates.
Troubleshooting Guides
Guide 1: Improving Yield in an S(_N)2 Reaction
If you are experiencing low yield in what should be an S(_N)2 reaction, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low S(_N)2 reaction yields.
Guide 2: Improving Yield in an S(_N)1 Reaction
If your S(_N)1 reaction is underperforming, use this guide to identify the issue:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 6. Nucleophilic Substitution Reaction | SN1 & SN2 Examples - Lesson | Study.com [study.com]
- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 13. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 14. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. quora.com [quora.com]
- 17. Khan Academy [khanacademy.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Rotational Disorder of Trifluoromethyl Groups in Crystallography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering rotational disorder of trifluoromethyl (CF₃) groups in their crystallographic experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the refinement of a crystal structure containing a disordered trifluoromethyl group.
My CF₃ group shows a messy, elongated electron density. How do I model this?
An elongated or poorly defined electron density for a CF₃ group is a classic sign of rotational disorder. The first step is to attempt to model this disorder over distinct positions. A common approach is a two-site model, representing a rotation of the CF₃ group.
The C-F bond distances and F-C-F angles in my disordered CF₃ model are unreasonable. What should I do?
Unreasonable geometries after initial modeling of disorder are common. To address this, you should employ restraints to guide the refinement to a chemically sensible model.
Recommended Restraints:
-
SADI (Same Distance): Use this to make all C-F bond lengths in the disordered components approximately equal.
-
DFIX (Distance Fix): This allows you to restrain the C-F bond lengths to a specific value (e.g., 1.33 Å) with a given standard uncertainty.
-
DANG (Distance Angle): This can be used to restrain the F...F distances, which helps to maintain the tetrahedral geometry of the CF₃ group.
-
FLAT: For some geometries, ensuring the fluorine atoms and the carbon they are attached to are coplanar can be a useful restraint.
How do I choose the correct occupancy for the disordered components of my CF₃ group?
The site occupancy factors (SOFs) of the disordered components should be refined. For a two-site disorder model, the sum of the occupancies of the two components should equal 1.0. In SHELXL, this is typically achieved by using a free variable (FVAR). For example, one component's occupancy can be set to 21 and the other to -21. The refinement process will then determine the value of this free variable, and thus the relative populations of the two disordered components.
What restraints or constraints should I use to refine a disordered CF₃ group?
A combination of restraints and constraints is often necessary for a stable and chemically meaningful refinement of a disordered CF₃ group.
| Type | SHELXL Command | Olex2 Tool | Purpose |
| Restraints | SADI, DFIX, DANG | SADI, DFIX, DANG | To maintain reasonable bond lengths and angles. |
| SIMU, RIGU | SIMU, RIGU | To restrain the anisotropic displacement parameters (ADPs) of adjacent atoms to be similar. | |
| Constraints | EADP | EADP | To constrain the ADPs of two atoms to be equivalent. This is particularly useful for the major and minor components of the disordered fluorine atoms. |
My refinement is unstable after modeling CF₃ disorder. How can I improve it?
Refinement instability can arise from a poor initial model or overly aggressive refinement. Here are some steps to improve stability:
-
Start with Isotropic Refinement: Initially, refine the disordered atoms isotropically before moving to anisotropic refinement.
-
Use Reasonable Restraints: Apply geometric restraints (SADI, DFIX, DANG) to maintain a chemically sensible geometry.
-
Employ ADP Restraints: Use SIMU and RIGU to restrain the anisotropic displacement parameters, which can prevent them from becoming non-positive definite.
-
Refine Occupancy Carefully: Ensure the sum of occupancies for the disordered components is constrained to 1.0.
-
Incremental Refinement: Introduce changes stepwise. For example, first refine the positions, then the occupancies, and finally the anisotropic displacement parameters.
Experimental Protocols
Protocol 1: Modeling a Disordered CF₃ Group in SHELXL
-
Identify the Disorder: Observe elongated thermal ellipsoids and significant residual electron density peaks in the difference Fourier map around the CF₃ group.
-
Create Two Parts: Use the PART instruction to define two components for the disordered fluorine atoms. For example:
-
Initial Placement: Place the second set of fluorine atoms (F1A, F2A, F3A) in the positions of the largest residual electron density peaks.
-
Apply Restraints:
-
Use SADI to make all C-F bond lengths similar.
-
Alternatively, use DFIX to restrain the C-F distances to a target value (e.g., DFIX 1.33 0.02 C1 F1 C1 F2 ...).
-
Use DANG to restrain the F...F distances to maintain tetrahedral geometry (e.g., DANG 2.17 0.04 F1 F2 F1 F3 ...).
-
-
Refine: Perform several cycles of least-squares refinement.
-
Anisotropic Refinement: Once the model is stable, refine the fluorine atoms anisotropically (ANIS).
-
ADP Restraints: Apply SIMU or RIGU restraints to the fluorine atoms to ensure reasonable thermal ellipsoids.
-
Validation: Check the final model for reasonable geometry, thermal parameters, and a clean difference Fourier map.
Protocol 2: Modeling a Disordered CF₃ Group in Olex2
-
Identify Disorder: As with SHELXL, look for large, elongated ellipsoids and residual density peaks.
-
Use the Disorder Tool:
-
Manual Adjustment:
-
Rotate the second component to fit the residual electron density peaks.[1]
-
-
Refine and Add Restraints:
-
Refine the structure. Olex2 will automatically refine the occupancy.
-
Use the graphical interface to add SADI, DFIX, and DANG restraints as needed to ensure a chemically sensible geometry.
-
Apply RIGU or SIMU restraints to the ADPs.
-
-
Anisotropic Refinement: Refine all disordered non-hydrogen atoms anisotropically.
-
Final Check: Inspect the model for sensible geometry and ADPs. Ensure the difference map is clean.
Quantitative Data
| Parameter | Typical Ordered Value | Typical Disordered Value | SHELXL Restraint |
| C-F Bond Length | 1.32 - 1.35 Å | 1.30 - 1.36 Å | DFIX 1.33 0.02 |
| F-C-F Angle | ~109.5° | 105 - 112° | (Use DANG on F...F) |
| F...F Distance | ~2.17 Å | 2.14 - 2.20 Å | DANG 2.17 0.04 |
Visualizations
Caption: Decision-making workflow for modeling rotational disorder of a CF₃ group.
Caption: Conceptual relationship between observed electron density and disorder models.
Frequently Asked Questions (FAQs)
Why are trifluoromethyl groups prone to rotational disorder?
Trifluoromethyl groups are prone to rotational disorder due to their high symmetry and the relatively low energy barrier for rotation around the C-C or C-X bond.[3] The fluorine atoms are also relatively small and hydrophobic, which can lead to weak interactions with neighboring molecules in the crystal lattice, further facilitating this rotation.[4]
What is the difference between static and dynamic disorder for CF₃ groups?
-
Static Disorder: The CF₃ group occupies one of several distinct orientations in different unit cells throughout the crystal. This is a spatial averaging.
-
Dynamic Disorder: The CF₃ group is rapidly reorienting between different positions within a single unit cell. The observed electron density is a time-average of the fluorine positions. Lowering the data collection temperature can sometimes "freeze out" dynamic disorder, leading to a more ordered structure.[4]
What are the common models for CF₃ disorder?
The most common model is a two-site rotational disorder , where the CF₃ group is rotated by approximately 60 degrees around the bond connecting it to the rest of the molecule. In some cases, particularly in high-symmetry environments, a three-site model may be necessary.
How does temperature affect the disorder of CF₃ groups?
Collecting diffraction data at a lower temperature (e.g., 100 K) can reduce the thermal motion of the atoms and may lessen or eliminate dynamic disorder, resulting in a more ordered structure.[4] However, static disorder will not be affected by temperature changes.
What are the implications of poorly modeled CF₃ disorder on the overall crystal structure?
Improperly modeling CF₃ disorder can lead to several issues:
-
Inflated R-factors and a poor goodness-of-fit.
-
Unrealistically large anisotropic displacement parameters (ADPs) for the fluorine atoms.
-
Significant peaks in the final difference Fourier map.
-
Inaccurate bond lengths and angles involving the CF₃ group, which can affect the interpretation of the overall molecular geometry and intermolecular interactions.
References
Preventing degradation of 2-methylthio-4-trifluoromethylbenzoic acid during storage.
This technical support center provides guidance on the proper storage and handling of 2-methylthio-4-trifluoromethylbenzoic acid to prevent its degradation. Below you will find troubleshooting advice and frequently asked questions to ensure the long-term stability and integrity of this compound in your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
Question: I suspect my sample of this compound has degraded. What are the first steps I should take?
Answer:
If you suspect degradation, a systematic approach is crucial. The first step is to visually inspect the material for any changes in physical appearance, such as color change (e.g., yellowing) or a change in consistency. Following visual inspection, analytical confirmation is necessary. We recommend using High-Performance Liquid Chromatography (HPLC) to check the purity of the sample against a reference standard or the initial analysis data. An increase in impurity peaks or a decrease in the main peak area would suggest degradation has occurred.
Caption: Troubleshooting workflow for suspected degradation.
Question: My compound has developed a slight yellow tint. What could be the cause?
Answer:
A yellow discoloration often indicates the formation of oxidation products. The thioether group (-SCH₃) in this compound is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone. These oxidized species can be colored and are a common sign of degradation upon exposure to air (oxygen) or light.
Question: I've observed a new peak in my HPLC chromatogram after storing the compound for several months. What is this impurity?
Answer:
While definitive identification requires further analytical characterization (e.g., LC-MS or NMR), the new peak is likely a degradation product. Based on the structure of this compound, potential degradation pathways include:
-
Oxidation: The thioether moiety can be oxidized to sulfoxide or sulfone.
-
Hydrolysis: Although less common for thioethers, under certain conditions (e.g., presence of moisture and acid/base catalysts), the methylthio group could potentially be hydrolyzed.
-
Photodegradation: Exposure to UV light can induce degradation, leading to a variety of byproducts.
Caption: Potential degradation pathways for the compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes rates of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the thioether group. |
| Light | Amber vial or in the dark | Protects against photodegradation. |
| Moisture | Tightly sealed container with desiccant | Prevents potential hydrolysis. |
Q2: How can I monitor the stability of my this compound over time?
A2: A routine stability monitoring program is recommended. This can involve periodic purity checks using a validated analytical method, such as HPLC. We suggest performing a purity analysis every 6-12 months for long-term storage.
Q3: Is the compound sensitive to pH changes?
A3: Benzoic acid derivatives can be sensitive to pH. In basic conditions, the carboxylic acid will be deprotonated to the carboxylate salt, which may have different stability and solubility profiles. In strongly acidic conditions, hydrolysis of the thioether could be promoted. It is best to store the compound in its solid, neutral form.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for your specific instrumentation.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Elution:
-
Start with a gradient of 50% B, increasing to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
-
Compare the chromatogram to that of a reference standard or a sample from a freshly opened container. The appearance of new peaks or a significant decrease in the main peak's area percentage indicates degradation.
-
Technical Support Center: Scaling Up Synthesis Reactions
Welcome to the Technical support center for scaling up synthesis reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning chemical syntheses from the laboratory to pilot and production scales. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why doesn't simply multiplying the quantities of my reagents work when scaling up a reaction?
A1: Scaling up a chemical reaction is not a linear process.[1] As the volume of a reaction increases, the surface-area-to-volume ratio decreases dramatically.[2] This change significantly impacts heat transfer, mixing efficiency, and mass transfer, leading to different outcomes than those observed on a small scale.[3][4] What works well in a lab flask often requires significant adjustments in a larger reactor to achieve the same yield and purity.
Q2: What are the most common challenges encountered during scale-up?
A2: The most common challenges include:
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Heat Transfer: Inefficient removal of heat from exothermic reactions can lead to temperature gradients, side reactions, or even dangerous thermal runaway.[2][5]
-
Mixing and Mass Transfer: Achieving homogeneous mixing in large volumes is difficult and can result in localized concentration differences, affecting reaction rates and selectivity.[6][7]
-
Reaction Kinetics: Changes in temperature and concentration distribution can alter the reaction kinetics, leading to the formation of unexpected byproducts.[1]
-
Purification and Isolation: Processes like crystallization, filtration, and drying can behave differently at scale, impacting product purity and yield.[8]
Q3: How does the choice of reactor and stirrer impact my scale-up process?
A3: The geometry of the reactor and the type of stirrer are critical. A magnetic stir bar that is effective in a round-bottom flask is inadequate for a large reactor.[3] Mechanical stirrers with different impeller designs (e.g., anchor, turbine) are used to ensure proper agitation in larger vessels. The choice of materials for the reactor is also important to prevent corrosion and contamination.[9]
Q4: What safety precautions are essential during scale-up?
A4: A thorough safety review is crucial before any scale-up.[10] Key considerations include:
-
Understanding the thermal hazards of your reaction (exothermic or endothermic).
-
Ensuring adequate cooling capacity to control exotherms.[2]
-
Implementing pressure relief systems for reactions that may generate gas.[11]
-
Using appropriate personal protective equipment (PPE).
-
Having a well-defined emergency shutdown procedure.[12]
Troubleshooting Guides
Issue 1: Decreased Yield and/or Purity Upon Scale-Up
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inefficient Mixing | - Optimize Stirring: Increase the agitation speed or change the impeller design to improve mixing.[7] Consider using baffles in the reactor to prevent vortex formation and improve turbulence.[7] - Monitor for Gradients: Use multiple temperature and concentration probes to identify and eliminate dead zones. |
| Poor Heat Transfer | - Improve Cooling: Ensure the reactor's cooling jacket has sufficient capacity. For highly exothermic reactions, consider using a more efficient cooling medium or adding internal cooling coils.[2] - Controlled Addition: Add reagents slowly and at a controlled rate to manage heat generation.[12] |
| Altered Reaction Kinetics | - Re-optimize Temperature: The optimal temperature at a larger scale may differ from the lab scale. Conduct small-scale experiments to mimic the heating and cooling profiles of the larger reactor.[11] - Analyze for Byproducts: Identify any new impurities to understand how the reaction pathway may have changed. |
| Inefficient Purification | - Optimize Crystallization: Cooling rates and agitation during crystallization can significantly affect crystal size and purity. Slower cooling often leads to purer crystals.[8] - Improve Washing: Ensure the filter cake is washed thoroughly to remove residual mother liquor containing impurities.[13] |
Issue 2: Thermal Runaway or Difficulty Controlling Reaction Temperature
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inadequate Heat Removal | - Calculate Heat of Reaction: Perform calorimetric studies to accurately determine the heat generated by the reaction.[5] - Increase Heat Transfer Area: If possible, use a reactor with a higher surface-area-to-volume ratio or add internal cooling coils.[14] |
| Rapid Reagent Addition | - Slow Down Addition: Use a dosing pump for controlled, slow addition of the limiting reagent.[12] - Dilute Reagents: Adding a solution of the reagent rather than the neat compound can help to moderate the reaction rate and heat generation. |
| Localized Hot Spots | - Improve Agitation: Ensure vigorous mixing to distribute heat evenly throughout the reactor.[12] - Use Multiple Temperature Probes: Place probes at different locations within the reactor to monitor for and identify hot spots. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress at Scale
Real-time monitoring is crucial for understanding and controlling a scaled-up reaction.[15][16]
Methodology:
-
Probe Insertion: If your reactor allows, insert an in-situ monitoring probe (e.g., Raman or FTIR) to track the concentration of reactants and products in real-time.
-
Sampling: If direct probe insertion is not possible, establish a safe and representative sampling procedure.
-
Use a sampling valve to extract small aliquots of the reaction mixture at regular intervals.
-
Immediately quench the reaction in the sample to prevent further transformation.
-
Analyze the samples promptly using a suitable analytical technique (e.g., HPLC, GC, NMR).
-
-
Data Analysis: Plot the concentration of key species over time to determine the reaction profile and identify any deviations from the small-scale experiment.
Protocol 2: Assessing Mixing Efficiency
A simple visual test can provide initial insights into mixing efficiency.
Methodology:
-
Tracer Addition: To a solvent in your reactor that matches the viscosity of your reaction mixture, add a small amount of a colored, insoluble solid tracer with a similar particle size to your reagents.
-
Visual Observation: Start the agitator and observe the time it takes for the tracer to be uniformly distributed throughout the vessel.
-
Identify Dead Zones: Look for areas where the tracer accumulates or fails to disperse, indicating poor mixing.[6]
-
Adjust and Repeat: Adjust the stirrer speed or impeller position and repeat the test until satisfactory distribution is achieved.
Visualizations
Caption: Troubleshooting workflow for addressing low yield and purity.
Caption: Relationship between a problem, its causes, and solutions.
References
- 1. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. Mixing Considerations in Chemical Reactor Scale-Up [comsol.fr]
- 7. 6 Common Problems in Large-Scale Chemical Mixing and How to Solve Them [businessage.com]
- 8. researchgate.net [researchgate.net]
- 9. sdlookchem.com [sdlookchem.com]
- 10. visimix.com [visimix.com]
- 11. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 12. labproinc.com [labproinc.com]
- 13. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 15. Video: Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example [jove.com]
- 16. coleparmer.in [coleparmer.in]
Technical Support Center: Best Practices for Air-Sensitive Trifluoromethylthiolating Agents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective and safe handling of air-sensitive trifluoromethylthiolating agents.
Frequently Asked Questions (FAQs)
Q1: What makes trifluoromethylthiolating agents "air-sensitive"?
Many trifluoromethylthiolating reagents react with atmospheric moisture and oxygen. This sensitivity can lead to the degradation of the reagent, formation of byproducts, and potentially violent reactions.[1][2] Proper handling under an inert atmosphere (e.g., nitrogen or argon) is crucial to maintain their reactivity and ensure safety.
Q2: I am observing no or very low product formation. What are the likely causes?
Low or no product formation can stem from several factors:
-
Reagent Inactivity: The trifluoromethylthiolating agent may have degraded due to improper storage or handling, leading to a loss of reactivity.
-
Insufficiently Reactive Reagents: The chosen reagent may not be potent enough for your specific substrate under the selected reaction conditions.[3]
-
Poor Solubility: The substrate or reagents may not be sufficiently soluble in the chosen solvent, impeding the reaction.[3]
-
Catalyst Deactivation: In catalyzed reactions, the catalyst may be deactivating prematurely.[3]
-
Inappropriate Reaction Conditions: The reaction temperature may be too low or the reaction time too short to achieve significant conversion.[3]
Q3: My reaction is producing multiple trifluoromethylthiolated products. How can I improve selectivity for mono-substitution?
The formation of multiple trifluoromethylthiolated products is a common challenge, particularly with highly reactive substrates. To favor mono-substitution, consider the following strategies:
-
Stoichiometry Control: Carefully control the stoichiometry by using the trifluoromethylthiolating agent as the limiting reagent.[3]
-
Reaction Time and Temperature: Monitor the reaction's progress closely and quench it once the desired mono-substituted product has formed. Lowering the reaction temperature can also enhance selectivity.[3]
-
Choice of Reagent: Select a trifluoromethylthiolating agent known for its selectivity. Some electrophilic reagents may offer better control in certain cases.[3]
-
Catalyst and Ligand Effects: In metal-catalyzed reactions, the choice of catalyst and ligands can significantly influence selectivity.
-
Use of Directing Groups: Employing a directing group on your substrate can guide the trifluoromethylthiolation to a specific site.
Q4: Are there shelf-stable, easier-to-handle alternatives to highly air-sensitive trifluoromethylthiolating agents?
Yes, significant progress has been made in developing bench-stable electrophilic trifluoromethylthiolating reagents.[4] Reagents like N-(Trifluoromethylthio)saccharin are crystalline solids that are more stable to air and moisture compared to gaseous or highly toxic alternatives.[5][6] These newer reagents often offer high reactivity under mild conditions and a broad substrate scope.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during trifluoromethylthiolation experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Degraded Reagent | Ensure the trifluoromethylthiolating agent has been stored and handled under a strict inert atmosphere. Use a fresh bottle or a newly opened one if degradation is suspected. |
| Low Reagent Reactivity | Consider using a more reactive trifluoromethylthiolating agent. Consult the literature for reagents suitable for your substrate class. | |
| Suboptimal Reaction Conditions | Systematically screen reaction parameters such as temperature, reaction time, and solvent. An increase in temperature or prolonged reaction time may be necessary. | |
| Over-reaction / Multiple Substitutions | Excess Trifluoromethylthiolating Agent | Reduce the equivalents of the trifluoromethylthiolating agent used. A 1:1 stoichiometry or even a slight excess of the substrate may be optimal. |
| High Reaction Temperature | Perform the reaction at a lower temperature to reduce the reaction rate and improve selectivity. | |
| Highly Reactive Substrate | Consider using a less reactive trifluoromethylthiolating agent or employing a protecting group strategy to block other reactive sites. | |
| Inconsistent Results | Atmospheric Contamination | Ensure all glassware is thoroughly dried and the reaction is set up under a positive pressure of a dry inert gas (argon or nitrogen).[1][2] Use proper air-sensitive techniques such as Schlenk lines or a glovebox. |
| Solvent/Reagent Purity | Use anhydrous solvents and ensure the purity of all other reagents. Impurities can quench the trifluoromethylthiolating agent or interfere with the reaction. |
Experimental Protocols
General Protocol for Handling Air-Sensitive Trifluoromethylthiolating Agents
This protocol outlines the fundamental steps for safely handling air-sensitive trifluoromethylthiolating agents using standard syringe techniques.
Materials:
-
Trifluoromethylthiolating agent in a Sure/Seal™ or similar air-tight container
-
Dry, oven-dried glassware (reaction flask, stirrer bar)
-
Source of dry inert gas (Argon or Nitrogen) with a bubbler
-
Dry, gas-tight syringes and needles
-
Anhydrous solvent
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., 125°C overnight) and allow it to cool in a desiccator or under a stream of inert gas.[1]
-
Inert Atmosphere Setup: Assemble the reaction flask and equip it with a septum. Purge the flask with a dry inert gas. A bubbler should be used to monitor the gas flow and prevent over-pressurization.[7]
-
Reagent Transfer:
-
Puncture the septum of the reagent bottle with a needle connected to the inert gas line to introduce a slight positive pressure.
-
Use a second, clean, dry syringe with a needle to withdraw the desired volume of the trifluoromethylthiolating agent.[2]
-
To avoid tipping the reagent bottle, use a long needle that can reach the liquid.[1]
-
-
Addition to Reaction: Slowly add the trifluoromethylthiolating agent to the reaction flask containing the substrate and solvent under the inert atmosphere.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, NMR).
-
Quenching and Work-up: Once the reaction is complete, carefully quench the reaction mixture (e.g., with a suitable quenching agent like water or a saturated aqueous solution).
-
Syringe and Needle Cleaning: Immediately after use, rinse the syringe and needle multiple times with a dry, inert solvent, followed by a protic solvent to quench any residual reagent.[1][8]
DOT Diagram: Troubleshooting Workflow for Failed Trifluoromethylthiolation
Caption: A decision tree for troubleshooting failed trifluoromethylthiolation reactions.
DOT Diagram: General Experimental Workflow
Caption: A stepwise workflow for a typical trifluoromethylthiolation experiment.
References
Validation & Comparative
2-methylthio-4-trifluoromethylbenzoic acid NMR and mass spectrometry data.
A Comparative Guide to the Spectroscopic and Mass Spectrometric Analysis of 2-methylthio-4-trifluoromethylbenzoic Acid and Related Compounds
For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical data of key chemical entities is paramount. This guide provides a comparative overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. Due to the limited availability of public experimental data for this specific compound, this guide presents its computed data alongside experimentally obtained data for two structurally related and commercially available alternatives: 4-(trifluoromethyl)benzoic acid and 2-(methylthio)benzoic acid. This comparison allows for an informed estimation of the expected spectral characteristics of this compound.
Data Presentation
The following tables summarize the key NMR and mass spectrometry data for the target compound and its alternatives.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) | Key Mass Spec Data Source |
| This compound | C₉H₇F₃O₂S | 236.21 | 236.01188512 | PubChem (Computed)[1] |
| 4-(trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | 190.12 | 190.02416388 | PubChem[2] |
| 2-(methylthio)benzoic acid | C₈H₈O₂S | 168.21 | 168.02450067 | PubChem[3] |
Table 2: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shifts (δ) in ppm (Multiplicity, Integration) | Data Source |
| This compound | - | Data not publicly available | - |
| 4-(trifluoromethyl)benzoic acid | CDCl₃ | 8.14 (d, 2H), 7.68 (d, 2H) | Supporting Information[4] |
| 4-(methylthio)benzoic acid | DMSO-d₆ | 12.80 (s, 1H), 7.84 (d, 2H), 7.29 (d, 2H), 2.36 (s, 3H) | Supporting Information[5] |
| 2-(methylthio)benzoic acid | - | Data not publicly available in a comparable format | - |
Table 3: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shifts (δ) in ppm | Data Source |
| This compound | - | Data not publicly available | - |
| 4-(trifluoromethyl)benzoic acid | CDCl₃ | 165.9, 134.5 (q, J = 33 Hz), 133.5, 130.1, 125.5 (q, J = 4 Hz), 123.8 (q, J = 271 Hz), 52.6 | Supporting Information[4] |
| 4-(methylthio)benzoic acid | DMSO-d₆ | 167.80, 143.46, 129.80, 129.55, 128.52, 21.55 | Supporting Information[5] |
| 2-(methylthio)benzoic acid | - | Data not publicly available in a comparable format | - |
Experimental Protocols
The following are generalized protocols for acquiring NMR and mass spectrometry data for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining high-quality NMR spectra for a small organic molecule like this compound involves the following steps:
-
Sample Preparation:
-
Weigh approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[6]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆) in a clean, dry vial.[6]
-
For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[6]
-
Transfer the solution to a 5 mm NMR tube, ensuring the sample height is adequate for the instrument.
-
-
Instrument Setup and Data Acquisition:
-
The NMR spectrometer is typically a 400 MHz or higher field instrument.[4][5]
-
The sample is inserted into the magnet, and the field is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
For ¹H NMR, a standard single-pulse experiment is usually sufficient.
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon.
-
For compounds containing fluorine, a ¹⁹F NMR spectrum can be acquired.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
-
The spectrum is phased, baseline corrected, and referenced to the internal standard (or the residual solvent peak).
-
Integration of the signals in the ¹H NMR spectrum is performed to determine the relative ratios of protons.
-
Mass Spectrometry (MS)
A general protocol for the mass spectrometric analysis of a small organic molecule is as follows:
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of around 10-100 µg/mL.[7]
-
For quantitative analysis, an internal standard is added at a known concentration.[8][9]
-
The sample is then introduced into the mass spectrometer, often via a liquid chromatography (LC) system for separation from impurities.
-
-
Instrumentation and Analysis:
-
Electrospray ionization (ESI) is a common ionization technique for polar molecules like benzoic acids.[10]
-
The mass analyzer (e.g., Quadrupole, Time-of-Flight) separates the ions based on their mass-to-charge ratio (m/z).
-
A full scan mass spectrum is acquired to determine the molecular weight and fragmentation pattern.
-
-
Data Interpretation:
-
The molecular ion peak ([M+H]⁺ or [M-H]⁻) is identified to confirm the molecular weight of the compound.
-
The isotopic pattern can help in confirming the elemental composition.
-
Fragmentation patterns can provide structural information.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the characterization of a small organic molecule using NMR and mass spectrometry.
Caption: Workflow for small molecule characterization using NMR and Mass Spectrometry.
References
- 1. Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)- | C9H7F3O2S | CID 11085762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Methylthio)benzoic acid | C8H8O2S | CID 19498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to HPLC Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) serves as a foundational analytical technique within the pharmaceutical industry, essential for determining the purity of drug substances and products.[1] Its ability to separate, identify, and quantify the active pharmaceutical ingredient (API) from impurities and degradation products makes it an indispensable tool for quality control, research, and development.[1][2] This guide offers an objective comparison of HPLC with other analytical alternatives, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in method selection and application.
Comparison of Chromatographic Techniques for Purity Analysis
The choice of analytical technique is contingent on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.[2][3] While HPLC is highly versatile, other methods like Gas Chromatography (GC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) offer distinct advantages for specific applications.[4][5]
Key Differences and Applications
-
HPLC is well-suited for a wide range of compounds, including non-volatile and thermally labile molecules, making it a "workhorse" in pharmaceutical analysis.[2][6] It is the gold standard for quantifying APIs and detecting impurities.[2]
-
UPLC , an advancement of HPLC, uses smaller particle columns (sub-2 µm) and higher pressures to achieve faster analysis times and better resolution, making it ideal for high-throughput screening.[7]
-
GC is the preferred method for volatile and thermally stable compounds.[3][5] It excels in analyzing residual solvents and other volatile impurities that may be present in drug substances.[2]
-
TLC is primarily a qualitative technique used for quick analyses, offering lower precision and resolution compared to HPLC.[4]
The table below summarizes the core differences between these techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[8] | An advanced version of HPLC using smaller particles and higher pressure for separation.[7] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[6] |
| Applicable Compounds | Non-volatile, thermally unstable, polar, ionic, and large molecules (e.g., proteins, peptides, most APIs).[2] | Similar to HPLC but with higher throughput. | Volatile and thermally stable small molecules (typically <1000 Da).[2] |
| Mobile Phase | Liquid (e.g., water, acetonitrile, methanol). | Liquid (similar to HPLC). | Inert Gas (e.g., helium, nitrogen, hydrogen).[2] |
| Operating Temperature | Ambient or slightly elevated (typically <100°C).[2] | Similar to HPLC. | High temperatures (up to 400°C) to ensure vaporization.[2] |
| Typical Use Cases | API assays, impurity profiling, stability testing, analysis of biomolecules.[2] | Rapid separations in pharmaceutical research, high-throughput screening. | Residual solvent analysis, analysis of volatile impurities, flavor and fragrance analysis.[2] |
| Advantages | Wide applicability, high precision and reproducibility, versatile detection modes.[9][10] | Faster analysis, better resolution and sensitivity than HPLC.[7] | High separation efficiency, fast analysis for simple mixtures, sensitive detectors.[2] |
| Disadvantages | Higher cost, operational complexity, longer separation times for complex samples.[9] | Higher cost and specialized equipment required compared to HPLC.[7] | Limited to volatile and thermally stable compounds; may require derivatization.[6] |
Quantitative Performance Comparison
Method validation ensures that an analytical procedure is suitable for its intended purpose.[11] Key validation parameters such as linearity, accuracy, and precision are used to assess a method's performance. The following table presents typical performance data for HPLC and GC methods used in purity assessment, derived from validation studies.
| Parameter | HPLC | GC | Remarks |
| Linearity (R²) | > 0.999[12][13] | > 0.995[6] | Both methods demonstrate excellent linearity over a defined concentration range.[6] |
| Accuracy (% Recovery) | 98.0 - 102.0%[6][14] | 95.0 - 105.0%[6] | HPLC may offer slightly better accuracy due to a lower risk of sample degradation from heat.[6] |
| Precision (%RSD) | < 2.0%[6][14] | < 5.0%[6] | HPLC typically provides better precision for non-volatile pharmaceutical analytes.[6] |
| Limit of Detection (LOD) | ~0.028% of main analyte[12] | Analyte dependent | Varies significantly based on the analyte and detector used. |
| Limit of Quantification (LOQ) | ~0.094% of main analyte[12] | Analyte dependent | Varies significantly based on the analyte and detector used. |
Experimental Protocols
A well-defined protocol is crucial for achieving reproducible and reliable results. Below is a representative protocol for a reverse-phase HPLC (RP-HPLC) method for purity analysis.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.
-
Column: C18, 5 µm, 250 x 4.6 mm (or equivalent).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[1]
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[13]
-
Detection Wavelength: 254 nm (or the λmax of the analyte).
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Diluent: A mixture of Water:Acetonitrile (50:50, v/v).[1]
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of Compound X Reference Standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the Compound X sample and prepare it similarly to the Standard Solution.[1]
3. System Suitability Testing (SST):
-
Before analysis, equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.[1]
-
Inject the Standard Solution five times.
-
The acceptance criteria for system suitability are typically:
4. Analytical Procedure:
-
Inject the diluent once as a blank to ensure no interference.[1]
-
After the system passes the SST, inject each Sample Solution in duplicate.[1]
-
Integrate all peaks in the chromatogram.
5. Calculation of Purity:
-
Purity is often determined using the area normalization method, which assumes all compounds have a similar response factor at the detection wavelength.[1][16]
-
Percent Purity = (Area of the main peak / Total area of all peaks) x 100% .[1]
Visualizing Workflows and Relationships
Diagrams are used to clarify complex processes and relationships, from the experimental workflow to the logical framework for method selection and validation.
Caption: General experimental workflow for HPLC purity analysis.
Caption: Decision tree for selecting an analytical method.
Caption: Key parameters for HPLC method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences[v1] | Preprints.org [preprints.org]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. benchchem.com [benchchem.com]
- 7. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 8. moravek.com [moravek.com]
- 9. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Advantages and Disadvantages of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. assayprism.com [assayprism.com]
- 12. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
- 13. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. torontech.com [torontech.com]
A Comparative Analysis of the Biological Activity of 2-(Trifluoromethyl)benzoic Acid Derivatives and Other Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of compounds structurally related to 2-(trifluoromethyl)benzoic acid, with a focus on their effects on key targets in inflammation and pain pathways. Due to the limited availability of direct biological activity data for 2-(trifluoromethyl)benzoic acid itself, which is primarily utilized as a synthetic intermediate, this guide will focus on its close structural and synthetic derivative, flufenamic acid.[1] Flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID), incorporates the 3-(trifluoromethyl)anilino moiety, offering valuable insights into the potential biological effects of the trifluoromethylphenyl group.
This comparison includes quantitative data on the inhibition of cyclooxygenase (COX) enzymes and the activation of the sodium-activated potassium channel Slo2.1. For a comprehensive comparison, data for the widely used NSAID ibuprofen and the selective COX-2 inhibitor celecoxib are also presented. Detailed experimental protocols for the cited assays and visualizations of relevant signaling pathways and experimental workflows are provided to support further research and drug development efforts.
Data Presentation
The following tables summarize the quantitative data on the biological activity of flufenamic acid and other selected NSAIDs against cyclooxygenase enzymes and the Slo2.1 ion channel.
Table 1: Comparative Inhibitory Activity against Cyclooxygenase (COX) Enzymes
| Compound | Target Enzyme | IC50 |
| Flufenamic Acid | COX-2 | Not specified, but noted as a substrate-selective inhibitor |
| Ibuprofen | COX-1 | 13 µM |
| COX-2 | 370 µM | |
| Celecoxib | COX-2 | 40 nM |
| 2-Hydroxy-4-(trifluoromethyl)benzoic Acid * | COX-2 | 0.39 mM |
*Note: 2-Hydroxy-4-(trifluoromethyl)benzoic acid is a metabolite of triflusal and is included as a structurally related compound with available COX-2 inhibition data.[2]
Table 2: Comparative Agonist Activity on Slo2.1 Channels
| Compound | Target Channel | EC50 |
| Flufenamic Acid | Slo2.1 | 1.4 mM |
| Niflumic Acid | Slo2.1 | 2.1 mM |
| 2-(Trifluoromethyl)benzoic Acid | Slo2.1 | Data not available |
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of cyclooxygenase by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), at a specific wavelength.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in each well of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. For control wells, add the vehicle (solvent) only.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 10 minutes) to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Immediately following the addition of the substrate, add the chromogenic substrate TMPD.
-
Measure the absorbance of each well at a specific wavelength (e.g., 590-620 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
Slo2.1 Channel Activation Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To determine the ability of test compounds to activate Slo2.1 potassium channels.
Principle: The TEVC technique allows for the measurement of ion flow across the membrane of a Xenopus oocyte expressing the target ion channel. Activation of the Slo2.1 channel by a test compound will result in an outward potassium current that can be recorded.
Materials:
-
Xenopus laevis oocytes
-
Human Slo2.1 cRNA
-
Microinjection setup
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Recording chamber
-
Bath solution (e.g., ND96)
-
Intracellular electrode solution (e.g., 3 M KCl)
-
Test compounds dissolved in the bath solution
Procedure:
-
Surgically harvest oocytes from a female Xenopus laevis frog.
-
Prepare stage V-VI oocytes and inject them with human Slo2.1 cRNA.
-
Incubate the oocytes for 2-5 days to allow for channel expression.
-
Place an oocyte in the recording chamber and perfuse with the bath solution.
-
Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -80 mV).
-
Apply a series of voltage steps to elicit channel activity and record the baseline currents.
-
Perfuse the oocyte with the bath solution containing the test compound at various concentrations.
-
Record the currents in the presence of the test compound.
-
Measure the peak outward current at a specific voltage step for each concentration.
-
Determine the half-maximal effective concentration (EC50) by plotting the normalized current response against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Caption: Canonical NF-κB Signaling Pathway.
Caption: COX Inhibition Assay Workflow.
Caption: Slo2.1 Activation Assay Workflow.
References
A Comparative Guide to the Efficacy of 2-methylthio-4-trifluoromethylbenzoic Acid and its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
In drug discovery, the modification of a lead compound's functional groups is a key strategy to optimize its pharmacokinetic and pharmacodynamic properties. The carboxyl group of an active molecule, such as 2-methylthio-4-trifluoromethylbenzoic acid, is often esterified to its methyl ester form. This chemical modification can significantly alter properties like cell membrane permeability, metabolic stability, and ultimately, bioavailability and efficacy. The carboxylic acid is often the pharmacologically active form, while the ester acts as a prodrug, being hydrolyzed in vivo to release the active acid.
Physicochemical Properties: A Tale of Two Moieties
The primary difference between the acidic and ester forms lies in their polarity and hydrogen bonding capacity, which directly impacts their behavior in biological systems.
| Property | This compound | Methyl 2-methylthio-4-trifluoromethylbenzoate | Rationale |
| Molecular Weight | ~252.22 g/mol | ~266.25 g/mol | Addition of a methyl group. |
| LogP (Lipophilicity) | Lower | Higher | The ester is less polar and more lipophilic than the carboxylic acid. |
| Water Solubility | Higher (especially at physiological pH) | Lower | The polar carboxyl group enhances water solubility. |
| Hydrogen Bond Donor | Yes (acidic proton) | No | The acidic proton is replaced by a methyl group. |
| Hydrogen Bond Acceptor | Yes (carbonyl oxygen) | Yes (carbonyl and ether oxygens) | Both molecules can accept hydrogen bonds. |
| pKa | ~3-5 (estimated) | Not applicable | The carboxylic acid is ionizable, while the ester is not. |
Comparative Efficacy: A Hypothesis-Driven Approach
It is hypothesized that the methyl ester will exhibit enhanced cell permeability due to its increased lipophilicity, potentially leading to higher intracellular concentrations of the active carboxylic acid after in vivo hydrolysis. However, the rate and extent of this hydrolysis are critical factors determining the overall efficacy.
| Parameter | Expected Outcome for Acid | Expected Outcome for Methyl Ester | Key Considerations |
| In Vitro Activity (Cell-free assays) | Potentially higher | Potentially lower or inactive | The carboxylic acid is likely the active pharmacophore. |
| In Vitro Activity (Cell-based assays) | Activity dependent on membrane transport | Potentially higher due to better permeability | Esterase activity within the cells is required for conversion. |
| In Vivo Efficacy (Oral) | May be limited by poor absorption | Potentially higher due to improved absorption | Dependent on first-pass metabolism and in vivo hydrolysis rates. |
| Metabolic Stability | Generally more stable | Susceptible to hydrolysis by esterases | The ester bond is a primary site for metabolic breakdown. |
Experimental Protocols
To empirically determine the comparative efficacy, a series of in vitro and in vivo experiments are necessary.
Cell Permeability Assessment: Caco-2 Transwell Assay
This assay is a well-established in vitro model for predicting human intestinal absorption of drugs.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a confluent and differentiated monolayer.
-
Compound Preparation: Stock solutions of this compound and its methyl ester are prepared in a suitable solvent (e.g., DMSO) and then diluted in transport buffer.
-
Permeability Assay:
-
For apical to basolateral (A-B) permeability, the test compound is added to the apical side of the Transwell®.
-
Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
For basolateral to apical (B-A) permeability, the compound is added to the basolateral side, and samples are collected from the apical side.
-
-
Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Caco-2 Transwell Assay Workflow
Metabolic Stability Assessment: Liver Microsome Assay
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes present in liver microsomes.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing liver microsomes (human, rat, or mouse), NADPH regenerating system, and buffer is prepared.
-
Incubation: The test compounds (acid and methyl ester) are added to the pre-warmed reaction mixture to initiate the metabolic reaction.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.
-
Quantification: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Liver Microsome Stability Assay Workflow
In Vitro Anti-Inflammatory Activity: COX-2 Inhibition Assay
Given that many benzoic acid derivatives exhibit anti-inflammatory properties, a cyclooxygenase-2 (COX-2) inhibition assay is a relevant test for efficacy.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) solutions are prepared.
-
Compound Incubation: The test compounds (acid and methyl ester) at various concentrations are pre-incubated with the COX-2 enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a set incubation period, the reaction is stopped.
-
Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 value (concentration required for 50% inhibition) is determined.
COX-2 Inhibition Assay Workflow
Conclusion
The choice between using this compound and its methyl ester in drug development depends on the desired therapeutic outcome and the specific biological barriers that need to be overcome. The methyl ester holds promise as a prodrug to enhance oral bioavailability. However, its efficacy is contingent on efficient in vivo hydrolysis to the active carboxylic acid. The experimental protocols outlined in this guide provide a robust framework for the head-to-head comparison of these two compounds, enabling an informed decision in the drug development process.
A Comparative Guide to the Antitubercular Activity of Benzothiazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzothiazinones (BTZs) have emerged as a highly potent class of compounds in the pipeline for new antituberculosis therapies. Their novel mechanism of action, targeting the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), makes them effective against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). This guide provides a comparative analysis of key benzothiazinone derivatives, their performance against other DprE1 inhibitors, and detailed experimental methodologies to support further research and development.
Mechanism of Action: Covalent Inhibition of DprE1
Nitroaromatic benzothiazinones, such as BTZ043 and PBTZ169, are prodrugs that are activated by the flavoenzyme DprE1.[1][2] The nitro group of the BTZ is reduced to a nitroso species, which then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1.[2][3] This irreversible inhibition blocks the synthesis of decaprenylphosphoryl-β-D-arabinose (DPA), a crucial precursor for the arabinan domains of the mycobacterial cell wall, leading to bacterial cell lysis and death.[4][5][6]
Caption: Covalent inhibition of DprE1 by nitro-benzothiazinones.
Comparative Performance of Benzothiazinone Derivatives and Other DprE1 Inhibitors
The following table summarizes the in vitro activity and cytotoxicity of key benzothiazinone derivatives and compares them with other DprE1 inhibitors and standard antitubercular drugs.
| Compound | Class | Target | MIC vs. Mtb H37Rv (µg/mL) | IC50 vs. DprE1 (µM) | Cytotoxicity (CC50 in µM) | Reference(s) |
| BTZ043 | Benzothiazinone | DprE1 | 0.001 - 0.008 | ~0.02 - 1.61 | >21.9 (THP-1 cells) | [2][4][5][7][8][9][10] |
| PBTZ169 (Macozinone) | Benzothiazinone | DprE1 | 0.0002 - 0.008 | <0.02 | >23.2 (THP-1 cells) | [7][9][11][12] |
| PyrBTZ01 | Pyrrole-Benzothiazinone | DprE1 | 0.16 | 1.61 | Not reported | [13] |
| TBA-7371 | Azaindole | DprE1 | 1 | Not reported | Not reported | [7][14] |
| OPC-167832 | Carbostyril | DprE1 | 0.002 | Not reported | Not reported | [6][14] |
| Isoniazid (INH) | Isonicotinic acid hydrazide | InhA | 0.02 - 0.2 | N/A | High | [8] |
| Rifampicin (RIF) | Rifamycin | RpoB | 0.092 | N/A | Moderate | [15] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
This assay is a widely used colorimetric method for determining the MIC of compounds against Mycobacterium tuberculosis.[16][17][18]
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)
-
Mycobacterium tuberculosis H37Rv culture
-
Test compounds and control drugs
-
Alamar Blue reagent
-
5% Tween 80 solution
Procedure:
-
Prepare serial dilutions of the test compounds in the 96-well plates.
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Dilute the bacterial culture to a final concentration of approximately 10^5 CFU/mL in each well.
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 50 µL of 5% Tween 80 to each well.[19]
-
Incubate the plates for an additional 16-24 hours at 37°C.[19]
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[18]
DprE1 Enzyme Inhibition Assay
This is a common in vitro assay to determine the IC50 of compounds against the DprE1 enzyme.
Materials:
-
Recombinant M. tuberculosis DprE1 enzyme
-
Farnesyl-phosphoryl-β-D-ribofuranose (FPR) as a substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
FAD (flavin adenine dinucleotide)
-
Assay buffer (e.g., 20 mM glycylglycine, pH 8.5)
-
Test compounds
-
96-well plates suitable for fluorescence reading
Procedure:
-
Prepare a reaction mixture containing DprE1, FAD, HRP, and Amplex Red in the assay buffer.
-
Add serial dilutions of the test compounds to the wells and incubate for 10 minutes at 30°C.[20]
-
Initiate the reaction by adding the substrate, FPR.
-
Monitor the conversion of Amplex Red to the fluorescent product, resorufin, in a kinetic mode using a fluorescence plate reader (excitation ~560 nm, emission ~590 nm).
-
The rate of reaction is determined from the fluorescence signal.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a dose-response curve.[20]
Cytotoxicity Assay (MTT Assay)
This assay assesses the cytotoxic effect of the compounds on mammalian cells.[9]
Materials:
-
Mammalian cell line (e.g., THP-1 human monocytic cell line)
-
Cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the mammalian cells in a 96-well plate and incubate to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is calculated as a percentage relative to the untreated control cells. The CC50 (50% cytotoxic concentration) is determined from the dose-response curve.
Caption: Workflow for the evaluation of benzothiazinone derivatives.
References
- 1. In Vitro Activities of the New Antitubercular Agents PA-824 and BTZ043 against Nocardia brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-time evaluation of macozinone activity against Mycobacterium tuberculosis through bacterial nanomotion analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycobacterium tuberculosis DprE1 Inhibitor OPC-167832 Is Active against Mycobacterium abscessus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Activity of PBTZ169 against Multiple Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Identification of Better Pharmacokinetic Benzothiazinone Derivatives as New Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 18. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Electrophilic Trifluoromethylthiolating Agents for Modern Organic Synthesis
For researchers, scientists, and drug development professionals, the incorporation of the trifluoromethylthio (SCF3) group into organic molecules is a pivotal strategy for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide presents an objective comparison of prominent electrophilic trifluoromethylthiolating agents, supported by experimental data, to facilitate reagent selection for specific synthetic applications. The trifluoromethylthio group's high lipophilicity and strong electron-withdrawing nature can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2]
The landscape of trifluoromethylthiolation has evolved from the use of hazardous gaseous reagents to the development of bench-stable, solid reagents with broad functional group tolerance.[3] This analysis focuses on a comparative evaluation of some of the most widely used and innovative electrophilic SCF3 reagents.
Performance Comparison of Key Electrophilic Trifluoromethylthiolating Agents
The selection of an appropriate trifluoromethylthiolating agent is critical and depends on the substrate, desired reaction conditions, and functional group compatibility. The following tables provide a summary of the performance of several key reagents in the trifluoromethylthiolation of common substrates.
Table 1: Electrophilic Trifluoromethylthiolation of Indole Derivatives[4]
| Reagent | Substrate | Product | Yield (%) |
| N-(Trifluoromethylthio)saccharin | Indole | 3-(Trifluoromethylthio)indole | 96 |
| N-(Trifluoromethylthio)saccharin | 5-Fluoroindole | 5-Fluoro-3-(trifluoromethylthio)indole | 95 |
| N-Trifluoromethylthiodibenzenesulfonimide | Indole | 3-(Trifluoromethylthio)indole | 98 |
| S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST) | Indole | 3-(Trifluoromethylthio)indole | 92 |
Table 2: Trifluoromethylthiolation of Other Aromatic and Heteroaromatic Substrates[4]
| Reagent | Substrate | Product | Yield (%) |
| N-(Trifluoromethylthio)saccharin | Anisole | 4-Methoxy-1-(trifluoromethylthio)benzene | 75 |
| N-Trifluoromethylthiodibenzenesulfonimide | Anisole | 4-Methoxy-1-(trifluoromethylthio)benzene | 85 |
| N-(Trifluoromethylthio)saccharin | Pyrrole | 2-(Trifluoromethylthio)pyrrole | 88 |
| N-Trifluoromethylthiodibenzenesulfonimide | Pyrrole | 2-(Trifluoromethylthio)pyrrole | 92 |
Table 3: Comparison of Electrophilicity and Stability[1]
| Reagent | Relative Electrophilicity | Stability |
| N-Trifluoromethylthiophthalimide | Moderate | Good |
| N-(Trifluoromethylthio)saccharin | High | High (Crystalline Solid) |
| N-Trifluoromethylthiodibenzenesulfonimide | Very High | Good |
| Trifluoromethanesulfenates | High | Moderate |
Key Reagents at a Glance
-
N-(Trifluoromethylthio)saccharin: A highly reactive and shelf-stable crystalline solid.[1][4] It is effective for the trifluoromethylthiolation of a wide range of nucleophiles, including less reactive aromatic and heteroaromatic systems.[1]
-
N-Trifluoromethylthiodibenzenesulfonimide: Considered one of the most electrophilic trifluoromethylthiolating reagents currently available.[5][6] Its high reactivity allows for the trifluoromethylthiolation of even unactivated aromatic compounds.[7]
-
S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST): A versatile and atom-efficient reagent that can generate electrophilic, nucleophilic, and radical trifluoromethylthio species.[8][9][10] It is a thermally stable liquid that is easily prepared.[8][9]
-
N-Trifluoromethylthiophthalimide: An earlier generation reagent that is less electrophilic than saccharin- and dibenesulfonimide-based reagents.[5][6]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for the trifluoromethylthiolation of electron-rich heterocycles.
Promoter-Free Trifluoromethylthiolation of Indoles in TFE[5]
-
In a reaction vial, dissolve the indole substrate (0.5 mmol) and N-(Trifluoromethylthio)saccharin (0.75 mmol) in 2,2,2-trifluoroethanol (1.5 mL).
-
Stir the reaction mixture at 40 °C for 12 hours.
-
Upon completion, the reaction mixture is purified by flash column chromatography to yield the desired 3-(trifluoromethylthio)indole.
Lewis Acid-Catalyzed Trifluoromethylthiolation of Arenes[12]
-
To a reaction vessel, add the arene substrate (0.160 mmol), N-(trifluoromethylthio)saccharin (0.0500 g, 0.177 mmol), and iron(III) chloride (2.5 mol %).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 40 °C) for the indicated time.
-
Upon completion, the reaction mixture is purified by flash column chromatography to yield the desired trifluoromethylthiolated product.
Trifluoromethylthiolation of Difluoro Enol Silyl Ethers[13]
-
To a mixture of the difluoro enol silyl ether (0.1 mmol), N-trifluoromethylthiodibenzenesulfonimide (39.7 mg, 0.1 mmol, 1.0 equiv), and KF (5.8 mg, 0.1 mmol, 1.0 equiv) was added 0.5 mL of dry MeCN in a glovebox.
-
The reaction mixtures were stirred at room temperature for 3 hours.
-
After evaporation, the product was isolated by silica gel column chromatography.
Mechanistic Pathways and Workflows
The following diagrams illustrate the general mechanistic pathways and experimental workflows for electrophilic trifluoromethylthiolation.
Caption: General overview of electrophilic trifluoromethylthiolation.
Caption: A typical experimental workflow for trifluoromethylthiolation.
Caption: Simplified mechanism of electrophilic trifluoromethylthiolation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and Reactivity Study of a Versatile Trifluoromethylthiolating Agent: S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is fundamental. This guide provides a comparative analysis of the single-crystal X-ray crystallography data for three closely related isomers of nitrobenzoic acid: 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid. The positional variation of the nitro group on the benzoic acid backbone introduces subtle yet significant changes in their crystal packing and molecular geometry. This document presents a side-by-side comparison of their crystallographic parameters, a detailed experimental protocol for such analyses, and a logical workflow to guide researchers in similar structural studies.
Comparative Crystallographic Data
The following table summarizes the key crystallographic data for the three nitrobenzoic acid isomers, allowing for a direct comparison of their solid-state structures. The data has been compiled from the Cambridge Crystallographic Data Centre (CCDC) and other relevant sources.
| Parameter | 2-Nitrobenzoic Acid | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid |
| CCDC Deposition No. | 731212 | 1212631 | 751113 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | C2/c |
| Unit Cell Dimensions | |||
| a (Å) | 13.22(1) | 13.22(1) | 14.888(3) |
| b (Å) | 10.67(1) | 10.67(1) | 3.844(1) |
| c (Å) | 10.37(1) | 10.37(1) | 12.894(3) |
| α (°) | 90 | 90 | 90 |
| β (°) | 91.2(1) | 91.2(1) | 106.31(3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1462.44 | 1462.44 | 708.2(3) |
| Z | 8 | 8 | 4 |
| R-factor | 0.118 | 0.118 | Not available |
Experimental Protocols
The determination of the crystal structure of small organic molecules like nitrobenzoic acids through single-crystal X-ray diffraction follows a well-established protocol. Below is a generalized methodology that outlines the key steps involved.
1. Crystal Growth: High-quality single crystals are paramount for a successful X-ray diffraction experiment. For nitrobenzoic acids, suitable crystals can be grown using slow evaporation of a saturated solution. A common procedure involves dissolving the purified nitrobenzoic acid isomer in an appropriate solvent (e.g., ethanol, methanol, or a mixture with water) and allowing the solvent to evaporate slowly in a loosely covered container over several days at room temperature. The quality of the resulting crystals should be assessed under a microscope for sharp edges and the absence of cracks or twinning.
2. Data Collection: A suitable single crystal is selected and mounted on a goniometer head, typically using a cryoprotectant to prevent ice formation if low temperatures are used. The mounted crystal is then placed within the X-ray diffractometer. Data collection is usually performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. Monochromatic X-ray radiation, commonly from a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) source, is used. A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined using full-matrix least-squares on F². In this iterative process, the atomic positions, and their anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. The quality of the final refined structure is assessed by the R-factor, with lower values indicating a better fit of the model to the experimental data.
Experimental Workflow
The logical progression of a single-crystal X-ray diffraction experiment, from sample preparation to the final structural analysis, is a critical aspect of crystallographic studies. The following diagram illustrates this workflow.
A Researcher's Guide to In Silico Protein-Ligand Interaction Modeling: A Comparative Analysis
For researchers, scientists, and drug development professionals, the computational modeling of protein-ligand interactions is an indispensable tool. This guide provides an objective comparison of leading software solutions, supported by experimental data, to aid in the selection of the most appropriate tools for your research needs.
The accurate prediction of how a small molecule (ligand) will bind to a protein is a cornerstone of modern drug discovery. In silico methods, ranging from rapid virtual screening to more computationally intensive binding free energy calculations, are pivotal in identifying and optimizing potential drug candidates. This guide delves into a comparative analysis of widely-used molecular docking software and discusses methods for calculating binding free energy, providing a framework for understanding their performance and applicability.
Molecular Docking Software: A Head-to-Head Comparison
Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. The accuracy of this prediction is crucial for subsequent stages of drug development. Here, we compare three of the most prominent docking programs: AutoDock Vina (open-source), Glide (commercial), and GOLD (commercial).
The performance of docking software is primarily evaluated by its "docking power," which is the ability to reproduce the experimentally determined binding pose of a ligand within a certain Root Mean Square Deviation (RMSD) threshold, typically ≤ 2.0 Å.[1][2]
| Software | License | Scoring Function Principle | Key Strengths | Key Weaknesses |
| AutoDock Vina | Open-Source | Empirical and knowledge-based | High speed, good accuracy for its class, widely used and cited.[3][4] | Can be less accurate than commercial alternatives for complex systems.[3] |
| Glide (Schrödinger) | Commercial | Empirical | High accuracy, excellent performance in virtual screening, user-friendly interface.[5][6][7] | Slower than Vina, requires a commercial license.[6] |
| GOLD (CCDC) | Commercial | Genetic algorithm-based | High accuracy, particularly good at handling ligand flexibility.[3][6] | Can have a steeper learning curve, requires a commercial license.[3] |
Quantitative Performance Data:
The following table summarizes the docking accuracy of these programs based on their ability to reproduce crystallographic binding poses (RMSD ≤ 2.0 Å) in various studies.
| Study/Benchmark | AutoDock Vina (% Success) | Glide (% Success) | GOLD (% Success) |
| Comparative Assessment[5] | - | ~94-100% (for COX-1/COX-2) | ~59-82% (depending on scoring function) |
| FBPase-AMP Analogs Study[6] | Good performance | Most consistent results | Good performance |
| General Benchmark[7] | - | 61% | 48% |
| Covalent Docking[8] | ~40-60% (AutoDock4) | - | ~40-60% |
Note: Success rates can vary significantly depending on the protein target and ligand dataset used for benchmarking.
Beyond Docking: Calculating Binding Free Energy
While docking provides a qualitative assessment of binding, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more quantitative estimation of binding free energy. These methods are more computationally demanding than docking but are generally more accurate than standard docking scoring functions.[9]
Experimental Validation: The Ground Truth
Computational predictions must be validated by experimental data. Two common techniques for characterizing protein-ligand interactions are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[10][11]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the change in refractive index at a sensor surface as a ligand binds to an immobilized protein. It provides real-time data on the association and dissociation kinetics of the interaction, from which the binding affinity can be calculated.[12][13]
Experimental Protocols
Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation:
-
Instrument Setup:
-
Titration:
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat data against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.[10]
-
Surface Plasmon Resonance (SPR) Protocol
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a sensor chip appropriate for the protein of interest.[13]
-
Activate the sensor surface, typically using a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[16]
-
Inject the protein (ligand in SPR terminology) over the activated surface to achieve covalent immobilization.[12][16]
-
Deactivate any remaining active sites on the surface with a blocking agent like ethanolamine.[17]
-
-
Analyte Binding Measurement:
-
Prepare a series of dilutions of the binding partner (analyte) in running buffer.[12]
-
Inject the analyte solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.[12]
-
Monitor the change in response units (RU) in real-time to observe the association phase.[13]
-
-
Dissociation and Regeneration:
-
Data Analysis:
Visualizing In Silico Workflows
To better understand the processes involved in computational drug discovery, the following diagrams illustrate a typical virtual screening workflow and the logical relationship between different in silico methods.
Conclusion
The selection of an appropriate in silico tool for modeling protein-ligand interactions is a critical decision that depends on the specific research question, available computational resources, and the desired level of accuracy. For high-throughput virtual screening, faster methods like AutoDock Vina may be suitable, while for lead optimization where high accuracy is paramount, commercial packages like Glide and GOLD, followed by more rigorous binding free energy calculations, are often preferred.[3][6] Regardless of the computational approach, experimental validation remains the gold standard for confirming in silico predictions. This guide provides a foundational understanding to navigate the complex landscape of protein-ligand modeling tools and methodologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 4. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. binf.gmu.edu [binf.gmu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Isothermal titration calorimetry [cureffi.org]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 16. dhvi.duke.edu [dhvi.duke.edu]
- 17. bio-protocol.org [bio-protocol.org]
- 18. affiniteinstruments.com [affiniteinstruments.com]
Decoding Selectivity: A Comparative Analysis of Janus Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise interactions of enzyme inhibitors is paramount. This guide provides a detailed comparison of the cross-reactivity profiles of two prominent Janus kinase (JAK) inhibitors, Ruxolitinib and Tofacitinib, with a focus on their interactions across the human kinome. The data presented herein is crucial for interpreting experimental results and guiding the development of more selective therapeutic agents.
The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways that govern immunity and hematopoiesis. Inhibitors of these kinases have emerged as important therapeutics for a range of autoimmune diseases and cancers. However, the therapeutic window and potential side effects of these inhibitors are intrinsically linked to their selectivity for their intended targets versus other kinases. Off-target effects can lead to unforeseen toxicities or, in some cases, unexpected therapeutic benefits. Therefore, comprehensive cross-reactivity studies are a cornerstone of drug development.
Comparative Kinase Selectivity of Ruxolitinib and Tofacitinib
To provide a clear and objective comparison, we have compiled in vitro kinase inhibition data for Ruxolitinib and Tofacitinib. The following table summarizes the inhibitory activity of these compounds against the four members of the JAK family. A broader perspective on their selectivity is offered by examining their interactions with a wider panel of kinases.
| Kinase Target | Ruxolitinib IC50 (nM) | Tofacitinib IC50 (nM) |
| JAK1 | 3.3 | 112 |
| JAK2 | 2.8 | 20 |
| JAK3 | 428 | 1 |
| TYK2 | 19 | >5000 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50% and can vary depending on the specific assay conditions.
The JAK-STAT Signaling Pathway
The therapeutic effects and potential off-target effects of JAK inhibitors are best understood in the context of the signaling pathways they modulate. The JAK-STAT pathway is a primary conduit for cytokine signaling.
Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. JAKs then phosphorylate the STATs, which subsequently dimerize and translocate to the nucleus to regulate gene transcription. By inhibiting JAKs, these drugs can dampen the inflammatory response mediated by this pathway.
Experimental Protocols
The determination of an inhibitor's cross-reactivity profile is a critical experimental undertaking. A widely used method for comprehensive kinase inhibitor profiling is the KINOMEscan™ platform, which is a competition binding assay.
Principle of the KINOMEscan™ Assay:
This assay quantitatively measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase that remains bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. The results are typically reported as the dissociation constant (Kd) or the percent of the kinase that is inhibited at a given concentration of the test compound.
Generalized Protocol Outline:
-
Preparation of Reagents: The test inhibitor is serially diluted to the desired concentrations. A panel of DNA-tagged kinases is prepared.
-
Binding Reaction: The test inhibitor is incubated with the kinase and the immobilized ligand in a multi-well plate.
-
Washing: Unbound kinase is removed by washing the plate.
-
Elution and Quantification: The bound kinase is eluted, and the amount is quantified by qPCR of the DNA tag.
-
Data Analysis: The amount of bound kinase in the presence of the inhibitor is compared to a control (without inhibitor) to determine the percent inhibition. These values are then used to calculate Kd or IC50 values.
It is crucial for researchers to consult the specific protocols and conditions of the assay used to generate the data they are interpreting, as variations in ATP concentration, substrate, and kinase construct can all influence the results.
Conclusion
The selectivity of enzyme inhibitors is a critical factor that dictates their therapeutic utility and potential for adverse effects. This guide provides a snapshot of the comparative cross-reactivity of Ruxolitinib and Tofacitinib, highlighting the importance of head-to-head comparisons under standardized conditions. For drug development professionals and researchers, a thorough understanding of an inhibitor's kinome-wide interaction profile is indispensable for making informed decisions in the pursuit of safer and more effective medicines.
References
Validating Experimental Results: A Comparative Guide to Caspase-3 Activity Assays
For researchers, scientists, and drug development professionals, the accurate quantification of apoptosis is crucial for evaluating novel therapeutics and understanding disease mechanisms. Caspase-3 is a key executioner in the apoptotic signaling cascade, making its activity a primary biomarker for programmed cell death.[1][2][3] This guide provides an objective comparison of the new RapidGlo™ Caspase-3 Assay Kit with traditional colorimetric assays and Western blot analysis for cleaved caspase-3. Supporting experimental data and detailed protocols are provided to validate the superior performance of the RapidGlo™ kit.
Performance Comparison of Caspase-3 Assays
The selection of an appropriate assay for measuring caspase-3 activity depends on factors such as sensitivity, throughput, and the specific experimental question. The following table summarizes the key performance characteristics of the RapidGlo™ Caspase-3 Assay Kit, a standard colorimetric assay, and Western blot analysis. The data for the RapidGlo™ kit is based on internal validation experiments, while the performance of the other methods is based on established literature data.
| Parameter | RapidGlo™ Caspase-3 Assay Kit (Fluorometric) | Standard Colorimetric Caspase-3 Assay | Western Blot for Cleaved Caspase-3 |
| Principle | Detection of a highly fluorescent molecule (AFC or AMC) after cleavage of a peptide substrate (Ac-DEVD-AFC/AMC) by active caspase-3.[4] | Detection of a chromophore (p-nitroanilide) after cleavage from a labeled peptide substrate (DEVD-pNA) by active caspase-3.[4] | Immunodetection of the cleaved (active) fragments of caspase-3 (17/19 kDa) using specific antibodies.[1] |
| Assay Time | ~ 1.5 hours | ~ 2-3 hours | > 24 hours |
| Sensitivity | High (< 10 apoptotic cells) | Moderate (10^3 - 10^4 apoptotic cells) | Low (requires significant protein levels) |
| Throughput | High (96- or 384-well plate compatible) | High (96-well plate compatible) | Low (labor-intensive, limited samples per gel) |
| Quantitative | Yes (Linear over a wide dynamic range) | Yes (Limited dynamic range) | Semi-quantitative (densitometry required) |
| Example: Fold Increase in Caspase-3 Activity | 4.5 ± 0.2 | 3.8 ± 0.5 | ~3-4 fold (estimated from band intensity) |
| (Jurkat cells treated with 2µM Etoposide for 4 hours) |
Signaling Pathway and Experimental Workflows
Visualizing the biological and experimental processes is key to understanding the data. The following diagrams illustrate the central role of Caspase-3 in apoptosis and the workflows of the compared detection methods.
Experimental Protocols
Detailed methodologies are provided below for each of the compared Caspase-3 detection methods.
1. RapidGlo™ Caspase-3 Assay (Fluorometric)
This protocol is optimized for a 96-well plate format.
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10^6 cells per well in a 96-well plate.
-
Induce apoptosis according to your experimental design (e.g., treat with Etoposide at a final concentration of 2µM for 4 hours). Include an untreated control.
-
-
Cell Lysis:
-
Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.
-
Add 50 µL of chilled Lysis Buffer to each well.
-
Incubate on ice for 30 minutes.
-
-
Assay Reaction:
-
Prepare the Reaction Mix by adding 2 µL of the DEVD-AFC substrate per 100 µL of Assay Buffer.
-
Add 50 µL of the Reaction Mix to each well containing cell lysate.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence using a microplate reader with excitation at 380 nm and emission at 460 nm.
-
The fold increase in caspase-3 activity can be determined by comparing the fluorescence of treated samples to the untreated control.
-
2. Standard Caspase-3 Assay (Colorimetric)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10^6 cells per well in a 96-well plate.
-
Induce apoptosis as per your experimental protocol (e.g., treat with Etoposide). Include an untreated control.
-
-
Cell Lysis:
-
Assay Reaction:
-
Data Acquisition:
3. Western Blot for Cleaved Caspase-3
This protocol provides a general workflow for the immunodetection of cleaved caspase-3.
-
Sample Preparation:
-
Induce apoptosis in cell culture (e.g., 10^7 cells).
-
Lyse cells in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).[6]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved caspase-3 (Asp175).[1][6]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[6]
-
Wash the membrane three times with TBST.
-
-
Visualization:
References
- 1. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. mpbio.com [mpbio.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
A Comparative Analysis of the Lipophilicity of Trifluoromethylated Benzoic Acid Isomers and Their Impact on Prostaglandin Synthesis Inhibition
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of molecules is paramount. Among these, lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the lipophilicity of three isomers of trifluoromethylated benzoic acid: 2-(trifluoromethyl)benzoic acid, 3-(trifluoromethyl)benzoic acid, and 4-(trifluoromethyl)benzoic acid. Furthermore, it delves into the role of these compounds as inhibitors of the prostaglandin synthesis pathway, a key target in anti-inflammatory drug design.
Comparative Lipophilicity Data
While experimental data is sparse, a study by Tsukamoto et al. analyzed the different absorption spectra of these isomers, and another study measured their solubilities in supercritical carbon dioxide, indicating that their physicochemical properties are indeed distinct.[1][2] The Human Metabolome Database lists predicted logP values for 4-(trifluoromethyl)benzoic acid as 2.56 (ALOGPS) and 2.51 (ChemAxon).[3] PubChem also provides computed logP values for all three isomers.
| Compound | Isomer Position | Predicted logP (ALOGPS) | Predicted logP (ChemAxon) |
| 2-(Trifluoromethyl)benzoic acid | ortho | - | - |
| 3-(Trifluoromethyl)benzoic acid | meta | - | - |
| 4-(Trifluoromethyl)benzoic acid | para | 2.56[3] | 2.51[3] |
Note: The table will be updated as more definitive experimental data becomes available. The absence of values for the ortho and meta isomers in this table reflects the lack of readily available predicted values from the cited sources.
The position of the electron-withdrawing trifluoromethyl group is expected to influence the molecule's overall polarity and, consequently, its lipophilicity. Generally, the para position is considered to have the most significant impact on increasing lipophilicity due to its influence on the molecule's symmetry and intermolecular interactions.
Experimental Determination of Lipophilicity
To provide a comprehensive understanding, this section outlines the detailed methodologies for two common experimental techniques used to determine logP and logD values.
Experimental Protocols
1. Shake-Flask Method (for logP and logD determination)
The shake-flask method is the traditional and most widely accepted method for determining partition coefficients.[4]
-
Principle: A solute is partitioned between two immiscible liquid phases, typically n-octanol and water (for logP) or a buffer of a specific pH (for logD). The concentration of the solute in each phase is then measured to calculate the partition coefficient.
-
Procedure:
-
Preparation of Phases: n-Octanol and water (or buffer) are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Partitioning: A known amount of the trifluoromethylated benzoic acid isomer is dissolved in one of the phases (usually the one in which it is more soluble).
-
The two phases are then combined in a flask and shaken gently for a set period (e.g., 24 hours) to allow for equilibrium to be reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][5][6][7]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. For logD, the same principle applies, but the aqueous phase is a buffer at a specific pH, typically 7.4 to mimic physiological conditions.[8]
-
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (for estimating logP)
RP-HPLC offers a faster, more automated alternative to the shake-flask method for estimating logP values.[9]
-
Principle: This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase (like C18) and its lipophilicity.
-
Procedure:
-
Standard Selection: A series of standard compounds with known logP values are chosen.
-
Chromatographic Analysis: The standard compounds and the trifluoromethylated benzoic acid isomers are injected onto an RP-HPLC column.
-
A mobile phase, typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water, is used to elute the compounds.
-
Retention Time Measurement: The retention time for each compound is recorded.
-
Calibration Curve: A calibration curve is generated by plotting the logarithm of the retention factor (k') of the standard compounds against their known logP values.
-
logP Estimation: The logP of the trifluoromethylated benzoic acid isomers is then estimated from their retention times using the calibration curve.
-
Impact on Prostaglandin Synthesis Pathway
Trifluoromethylated benzoic acid derivatives have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of the prostaglandin synthesis pathway.[10] This pathway is initiated by the conversion of arachidonic acid into prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, namely COX-1 and COX-2.[11][12][13][14]
Logical Relationship of COX Inhibition
Caption: Inhibition of COX enzymes by trifluoromethylated benzoic acids blocks prostaglandin synthesis.
The inhibition of COX enzymes by nonsteroidal anti-inflammatory drugs (NSAIDs) is a well-established mechanism for reducing inflammation, pain, and fever.[15][16][17] The lipophilicity of these inhibitors plays a crucial role in their ability to access the active site of the COX enzymes, which are membrane-bound proteins. A higher lipophilicity can facilitate the partitioning of the drug into the cell membrane where the enzymes are located, potentially leading to more effective inhibition. The structure-activity relationship (SAR) of COX inhibitors often highlights the importance of lipophilic moieties in binding to the hydrophobic channel of the enzyme's active site.[3][8]
Experimental Workflow for Assessing COX Inhibition
The following workflow outlines the key steps in evaluating the inhibitory potential of trifluoromethylated benzoic acids on the prostaglandin synthesis pathway.
Experimental Workflow for COX Inhibition Assay
Caption: Workflow for determining the inhibitory activity of compounds on COX enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. (PDF) Measurement and Correlation of Solubilities for [research.amanote.com]
- 3. Quantitative structure-activity relationships for commercially available inhibitors of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipophilicity relationships in inhibitors of CYP2C9 and CYP2C19 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]
- 15. brieflands.com [brieflands.com]
- 16. researchgate.net [researchgate.net]
- 17. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Antitubercular Drug Synthesis: A Comparative Guide to Alternative Precursors
For Immediate Release
In the global fight against tuberculosis (TB), the emergence of drug-resistant strains necessitates continuous innovation in treatment and drug development. A critical aspect of this innovation lies in the synthesis of antitubercular drugs, where the choice of precursors can significantly impact efficiency, cost, and environmental footprint. This guide provides a comparative analysis of alternative precursors for the synthesis of key antitubercular drugs, offering researchers, scientists, and drug development professionals a comprehensive resource for optimizing their synthetic strategies.
This publication details novel synthetic pathways for ethambutol, isoniazid, pyrazinamide, and bedaquiline, presenting a side-by-side comparison of traditional and alternative precursors. The guide includes detailed experimental protocols, quantitative data on reaction yields and conditions, and visual workflows to facilitate a deeper understanding of these innovative approaches.
Ethambutol: Shifting from Traditional Routes to Novel Building Blocks
The conventional synthesis of ethambutol typically involves the reaction of (S)-2-amino-1-butanol with 1,2-dihaloethanes. While effective, alternative strategies offer improved efficiency and access to novel analogues.
One promising alternative utilizes L-threonine as a starting material. This method involves the enzymatic synthesis of L-2-aminobutyric acid, followed by a cobalt-catalyzed hydrogenation reduction to yield ethambutol. This approach is notable for its use of a readily available and inexpensive amino acid as the chiral precursor.
Another innovative route focuses on the synthesis of unsymmetrical ethambutol analogues using Ellman's sulfinyl chemistry.[1][2] This strategy allows for the introduction of diverse structural modifications, potentially leading to compounds with enhanced potency and improved pharmacokinetic profiles.
Comparative Data: Ethambutol Synthesis Precursors
| Precursor | Synthetic Route Highlights | Reported Yield | Key Advantages |
| (S)-2-Amino-1-butanol & 1,2-Dichloroethane (Conventional) | Direct condensation reaction.[3] | Variable, often requires excess aminobutanol. | Well-established, straightforward. |
| L-Threonine | Enzymatic synthesis of L-2-aminobutyric acid intermediate, followed by catalytic hydrogenation.[4] | 90% (for the hydrogenation step).[4] | Utilizes a cheap and readily available chiral precursor.[4] |
| (S)-tert-butanesulfinamide & (tert-butyldimethylsilyloxy) acetaldehyde | Synthesis of novel amino alcohol building blocks via Ellman's sulfinyl chemistry for unsymmetrical analogues.[1][5] | 67% (for a key intermediate step).[1][5] | Enables the creation of diverse analogues with potentially improved properties.[1][5] |
Experimental Protocol: Synthesis of Unsymmetrical Ethambutol Analogues
This protocol describes a multi-step synthesis for creating unsymmetrical ethambutol analogues.[2][5]
-
Protection of (S)-2-amino-1-butanol: To a solution of (S)-2-amino-1-butanol and imidazole in dichloromethane (DCM), tert-butyldiphenylsilyl chloride (TBDPSiCl) is added dropwise at 0°C and stirred for 16 hours at room temperature.
-
N-Acylation: The resulting silyl-protected intermediate is dissolved in DCM, and diisopropylethylamine (DIPEA) is added, followed by the dropwise addition of chloroacetyl chloride. The mixture is stirred for 16 hours at room temperature to yield the α-halo amide.
-
Substitution: The α-halo amide is dissolved in dimethylformamide (DMF), and a selected novel amino alcohol and DIPEA are added. The mixture is heated to 70°C for 14 hours.
-
Reduction and Deprotection: The resulting amide is dissolved in dry tetrahydrofuran (THF) and added dropwise to a suspension of lithium aluminium hydride (LiAlH₄) in THF at 0°C, followed by refluxing for 16 hours.
-
Purification and Salt Formation: The crude product is purified by column chromatography. The purified free base is dissolved in methanol, and a solution of hydrogen chloride in methanol is added to form the hydrochloride salt.
Diagram of the synthesis of unsymmetrical ethambutol analogues.
Synthesis of unsymmetrical ethambutol analogues.
Isoniazid: Exploring Greener and More Efficient Pathways
The standard synthesis of isoniazid involves the reaction of isonicotinic acid or its ethyl ester with hydrazine.[6] An alternative and efficient approach utilizes 4-cyanopyridine as the precursor in a continuous flow synthesis.[6] This method offers high yields and shorter reaction times, presenting a greener alternative to traditional batch processes.
Comparative Data: Isoniazid Synthesis Precursors
| Precursor | Synthetic Route Highlights | Reported Yield | Key Advantages |
| Isonicotinic Acid/Ethyl Ester & Hydrazine (Conventional) | Direct condensation reaction, often requiring elevated temperatures.[6] | 70-78% | Well-established methods.[6] |
| 4-Cyanopyridine | Two-step continuous flow synthesis involving hydrolysis to isonicotinamide followed by reaction with hydrazine hydrate.[6] | >90% | High yield, shorter residence time, suitable for continuous manufacturing.[6] |
Experimental Protocol: Continuous Flow Synthesis of Isoniazid from 4-Cyanopyridine
This protocol describes a two-step continuous flow synthesis of isoniazid.[6]
-
Hydrolysis of 4-Cyanopyridine: A solution of 4-cyanopyridine in a methanol/water mixture is reacted with an aqueous solution of sodium hydroxide in a microreactor at a constant temperature of 90°C to produce isonicotinamide.
-
Reaction with Hydrazine Hydrate: The resulting isonicotinamide solution is then reacted with hydrazine hydrate in a second microreactor in continuous fluid communication with the first, yielding isoniazid.
Diagram of the continuous flow synthesis of isoniazid.
Continuous flow synthesis of isoniazid.
Pyrazinamide: Novel Precursors for Analogue Synthesis
The conventional synthesis of pyrazinamide often starts from pyrazinoic acid. Alternative precursors not only offer different synthetic routes but also open avenues for the creation of novel derivatives with potential antimycobacterial activity.
One such alternative is pyrazine-2,3-dicarboxylic acid , which can be reacted with urea in a one-step process to produce pyrazinamide.[7] Another approach for generating pyrazinamide derivatives involves starting with 3-chloropyrazine-2-carboxamide and performing aminodehalogenation with various benzylamines.[8]
Comparative Data: Pyrazinamide Synthesis Precursors
| Precursor | Synthetic Route Highlights | Reported Yield | Key Advantages |
| Pyrazinoic Acid (Conventional) | Typically involves esterification followed by amidation. | Variable | Standard and well-documented. |
| Pyrazine-2,3-dicarboxylic Acid & Urea | Direct, one-step reaction at elevated temperatures.[7] | Not specified in the abstract. | Simplifies the synthetic process. |
| 3-Chloropyrazine-2-carboxamide | Aminodehalogenation with substituted benzylamines to produce a series of derivatives.[8] | Variable depending on the benzylamine used. | Allows for the synthesis of a diverse library of pyrazinamide analogues.[8] |
Experimental Protocol: Synthesis of Pyrazinamide Derivatives from 3-Chloropyrazine-2-carboxamide
This protocol outlines the synthesis of 3-benzylaminopyrazine-2-carboxamides.[8]
-
Starting Material Synthesis: 3-Chloropyrazine-2-carboxamide is synthesized from 3-chloropyrazine-2-carbonitrile via partial hydrolysis.
-
Aminodehalogenation: The starting compound is reacted with a variously substituted benzylamine. The reaction can be carried out under different conditions, including microwave-assisted synthesis, to yield the desired 3-benzylaminopyrazine-2-carboxamide derivatives.
Diagram of the synthesis of pyrazinamide derivatives.
Synthesis of pyrazinamide derivatives.
Bedaquiline: Novel Analogues through Heterocyclic Precursors
Bedaquiline's complex structure presents significant synthetic challenges. Research into alternative precursors aims to simplify the synthesis and develop analogues with improved safety profiles. A key strategy involves the replacement of the phenyl B-ring with various heterocyclic aldehydes or boronic acids .[4]
Comparative Data: Bedaquiline Analogue Synthesis Precursors
| Precursor Type for B-Ring | Synthetic Route Highlights | Reported Yield | Key Advantages |
| Phenyl-based Precursors (Conventional) | Multi-step synthesis to construct the diarylquinoline core. | Variable | Leads to the approved drug structure. |
| Heterocyclic Aldehydes (e.g., thiophene aldehydes) | Base-catalyzed condensation with a quinoline A-ring unit, followed by deoxygenation and condensation with a Mannich base.[4] | ~55% for intermediate alcohols.[4] | Enables the synthesis of analogues with modified lipophilicity and potentially improved pharmacological properties.[4] |
| Heterocyclic Boronic Acids (e.g., furan boronic acid) | Suzuki coupling with a quinoline A-ring unit, followed by condensation with a Mannich base.[4] | Not specified for the overall route in the abstract. | Provides an alternative route to B-ring modified analogues.[4] |
Experimental Protocol: Synthesis of Bedaquiline Analogues with Heterocyclic B-Rings
This protocol outlines a general approach for synthesizing bedaquiline analogues with a modified B-ring.[4]
-
A/B-Unit Synthesis (via Aldehyde): A quinoline A-ring unit is reacted with a heterocyclic aldehyde (e.g., thiophene aldehyde) using a strong base like lithium tetramethylpiperidide (LiTMP) to form an intermediate alcohol. This is followed by deoxygenation to yield the A/B-unit.
-
A/B-Unit Synthesis (via Boronic Acid): A boronic acid derivative of the quinoline A-ring is prepared and subjected to a Suzuki coupling with a bromo-substituted heterocycle (e.g., 3-(bromomethyl)furan) to form the A/B-unit.
-
Condensation: The synthesized A/B-unit is then condensed with an appropriate 3-(dimethylamino)-1-arylpropan-1-one (Mannich base) to yield the final bedaquiline analogue.
Diagram of the synthesis of bedaquiline analogues.
Synthesis of bedaquiline analogues.
The exploration of alternative precursors in antitubercular drug synthesis holds immense potential for the development of more effective, safer, and cost-efficient treatments for tuberculosis. The synthetic routes and comparative data presented in this guide aim to empower researchers to advance the field and contribute to the global effort to eradicate this devastating disease.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Ethambutol synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and evaluation of analogues of the tuberculosis drug bedaquiline containing heterocyclic B-ring units - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Evaluation of Novel Ethambutol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN114981244A - Continuous flow synthesis method for preparing isoniazid - Google Patents [patents.google.com]
- 7. US2705714A - Process of producing pyrazinamide - Google Patents [patents.google.com]
- 8. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-methylthio-4-trifluoromethylbenzoic acid in a Laboratory Setting
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-methylthio-4-trifluoromethylbenzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This document outlines the standard operating procedures for the disposal of this compound, a compound classified as harmful if swallowed and hazardous to the aquatic environment.[1] Adherence to these guidelines is critical for maintaining a safe laboratory environment and preventing chemical contamination.
Hazard Identification and Safety Precautions
Prior to handling, it is crucial to be aware of the hazards associated with this compound.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | Warning | P264: Wash hands thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P317: IF SWALLOWED: Get medical help.[1] P330: Rinse mouth.[1] P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
| Hazardous to the aquatic environment, long-term hazard (Category 4) | Harmful to aquatic life with long lasting effects.[1] | None | P273: Avoid release to the environment.[1] |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling this chemical.
Step-by-Step Disposal Procedure
The proper disposal of this compound must follow hazardous waste regulations.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]
1. Waste Collection:
-
Designate a specific, compatible container for the collection of this compound waste. The container must be in good condition, with a secure, leak-proof lid.[4]
-
The original chemical container is often the best choice for waste collection.[4]
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified. Specifically, keep it separate from incompatible materials such as strong oxidizing agents.[5]
2. Labeling:
-
As soon as waste is added, label the container clearly with the words "Hazardous Waste".[5]
-
The label must include the full chemical name: "this compound".[5]
-
Indicate the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Environmental Hazard").[5]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be at or near the point of generation and under the control of laboratory personnel.[2]
-
The SAA must be a well-ventilated area, away from ignition sources.
-
Ensure secondary containment is used to prevent spills from reaching drains.[3]
-
Keep the waste container closed at all times, except when adding waste.[3]
4. Requesting Waste Pickup:
-
Once the container is full, or if it has been in the SAA for an extended period (typically not exceeding one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[5]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online system.[3]
-
Do not transport hazardous waste outside of the laboratory. This must be done by trained EHS personnel.[3]
5. Empty Container Disposal:
-
A container that has held this compound should be treated as hazardous waste unless it has been triple-rinsed.[4]
-
To triple-rinse, use a solvent capable of removing the chemical residue. Each rinse should use a volume of solvent equal to about 5% of the container's volume.[4]
-
The rinseate must be collected and disposed of as hazardous waste.[4]
-
After triple-rinsing, deface or remove all labels from the container before disposing of it as regular trash.[4]
Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal Workflow for this compound.
References
- 1. Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)- | C9H7F3O2S | CID 11085762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 2-methylthio-4-trifluoromethylbenzoic acid
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for handling 2-methylthio-4-trifluoromethylbenzoic acid (CAS No. 142994-05-6). All personnel must review this document and the corresponding Safety Data Sheet (SDS) before commencing any work with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects[1]. Due to its chemical structure as an aromatic carboxylic acid containing a trifluoromethyl group and a thioether linkage, it should be handled with care to avoid skin and eye irritation, and inhalation of dust. The following table summarizes the required PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small quantities in a fume hood) | Safety glasses with side shields or chemical splash goggles (ANSI Z87.1 compliant)[2] | Chemical-resistant nitrile or butyl rubber gloves[3] | Standard laboratory coat, fully buttoned[2] | Not generally required if handled in a certified chemical fume hood[2][4] |
| Performing reactions and work-ups | Chemical splash goggles[3] | Chemical-resistant nitrile or butyl rubber gloves[3] | Chemical-resistant laboratory coat or apron over a standard lab coat[5] | A NIOSH-approved respirator may be necessary if there is a risk of aerosol or dust generation outside of a fume hood[2][3] |
| Handling bulk quantities or potential for splashing | Face shield worn over chemical splash goggles[2][3] | Double-gloving with chemical-resistant nitrile or butyl rubber gloves[5] | Chemical-resistant apron or suit[5] | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases[3] |
| Cleaning spills | Face shield and chemical splash goggles[3] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or coveralls[6] | A NIOSH-approved respirator with appropriate cartridges[3][6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following protocol is mandatory to ensure safe handling and minimize exposure.
2.1. Preparation and Engineering Controls
-
Designated Area: All handling of this compound must occur in a designated area within a certified chemical fume hood[2][4].
-
Ventilation Check: Verify that the chemical fume hood is functioning correctly before starting any work.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, glassware, and properly labeled waste containers, before handling the chemical.
2.2. Donning PPE
-
Put on all required PPE as specified in the table above.
-
Inspect gloves for any signs of damage before use and change them immediately if contamination is suspected[2].
2.3. Weighing and Transfer
-
Handle the solid compound carefully to avoid generating dust.
-
Use a spatula for transfers.
-
If dissolving the compound, add the solid to the solvent slowly.
2.4. Post-Handling Procedures
-
Decontamination: Clean all contaminated surfaces and equipment thoroughly after use.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[7].
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
3.1. Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container[2][8].
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams[8]. Due to the thioether group, this waste may require special handling to mitigate odor; consider treating the waste container with a bleach solution if permissible by your institution's waste management guidelines[9].
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[8].
3.2. Disposal Method
-
All waste must be disposed of through your institution's environmental health and safety (EHS) office[10].
-
Do not pour any waste containing this chemical down the drain[8].
Experimental Workflow
References
- 1. Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)- | C9H7F3O2S | CID 11085762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. leelinework.com [leelinework.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. How To [chem.rochester.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
